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  • Product: (Z,Z)-N-Octadec-9-enyldocos-13-enamide
  • CAS: 87075-62-5

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and potential applications of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, a long-chain fatty acid amide. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and potential applications of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, a long-chain fatty acid amide. This document is intended for researchers, scientists, and professionals in the fields of drug development, material science, and biochemistry who are interested in the unique characteristics of this class of molecules.

Introduction: The Emerging Significance of Long-Chain Fatty Acid Amides

Long-chain fatty acid amides are a diverse and intriguing class of lipids characterized by a general structure of R-CO-NH-R'.[1] The acyl moiety (R-CO-) is derived from fatty acids, while the -NH-R' moiety originates from biogenic amines.[1] While structurally simple, these molecules exhibit a wide range of biological activities and industrial applications.[1][2] A notable example is oleamide, the amide of oleic acid, which has been identified as a sleep-inducing lipid and interacts with various neurotransmitter systems.[3][4] Another important member is erucamide, derived from erucic acid, which is widely used as a slip additive in the polymer industry due to its excellent lubricating properties.[5][6]

(Z,Z)-N-Octadec-9-enyldocos-13-enamide, also known as N-oleylerucamide, is a hybrid of these two significant fatty acid amides, incorporating structural features from both oleic acid and erucic acid.[7] This unique combination suggests that it may possess a novel set of properties, making it a molecule of considerable interest for further investigation.

Chemical Structure and Nomenclature

The systematic name for this compound is (Z,Z)-N-Octadec-9-enyldocos-13-enamide. It is also commonly referred to as N-oleylerucamide.[7] Its structure consists of an oleyl group (from oleic acid) attached to the nitrogen atom of an erucamide molecule (from erucic acid). Both the oleyl and erucyl chains contain a cis (Z) double bond.

Key Structural Features:

  • Amide Functional Group: The presence of the amide group (-CONH-) allows for hydrogen bonding, influencing its physical properties such as melting point and solubility.

  • Two Long Hydrocarbon Chains: The molecule possesses two long aliphatic chains, one with 18 carbon atoms (from oleic acid) and the other with 22 carbon atoms (from erucic acid). These long, non-polar chains contribute to its lipophilic nature.

  • Two Cis Double Bonds: The presence of a cis double bond in each chain at the 9th and 13th positions, respectively, introduces kinks in the hydrocarbon chains. This affects the packing of the molecules and, consequently, its melting point and fluidity.

Chemical Structure of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

Caption: Chemical structure of (Z,Z)-N-Octadec-9-enyldocos-13-enamide.

Physicochemical Properties

Precise experimental data for (Z,Z)-N-Octadec-9-enyldocos-13-enamide is limited. However, we can predict its properties based on its chemical structure and by drawing comparisons with the well-characterized fatty acid amides, oleamide and erucamide.

PropertyPredicted Value/Characteristic for (Z,Z)-N-Octadec-9-enyldocos-13-enamideRationale and Comparison with Related Compounds
Molecular Formula C40H77NO[7]Derived from the combination of an 18-carbon oleyl group and a 22-carbon erucyl group attached to an amide.
Molecular Weight 588.05 g/mol [7]Calculated based on the molecular formula.
CAS Number 87075-62-5[7]A unique identifier for this specific chemical substance.
Melting Point Likely between 70-85°COleamide has a melting point of around 70°C, and erucamide melts at approximately 75-85°C.[4][8] The melting point of the target molecule is expected to be in a similar range, influenced by the long hydrocarbon chains and the presence of the amide group.
Boiling Point High (exact value not readily available)Long-chain fatty acid amides have high boiling points due to their large molecular weight and intermolecular forces.
Density Expected to be less than 1 g/cm³Similar to other lipids and long-chain hydrocarbons.
Solubility Insoluble in water; Soluble in non-polar organic solvents.The long, non-polar hydrocarbon chains dominate the molecule's polarity, making it highly lipophilic. Erucamide shows good solubility in non-polar solvents.[8]
Thermal Stability Expected to be high.Erucamide exhibits good thermal stability, making it suitable for high-temperature applications.[8][9] The long-chain structure of (Z,Z)-N-Octadec-9-enyldocos-13-enamide suggests similar stability.
Migration Rate ("Bloom") Likely slow.Erucamide has a slower migration rate compared to oleamide.[9] This property is advantageous for applications requiring sustained release of the additive. The large size of N-oleylerucamide would likely result in a slow bloom rate.

Synthesis and Characterization

Synthetic Pathway

The synthesis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide can be achieved through the amidation of erucic acid with oleylamine or the acylation of erucamide with oleoyl chloride. A common method for synthesizing long-chain fatty acid amides involves the direct reaction of a fatty acid with an amine at elevated temperatures, often in the presence of a catalyst.[10][11]

Proposed Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Erucic Acid Erucic Acid Amidation Amidation Erucic Acid->Amidation Oleylamine Oleylamine Oleylamine->Amidation Crystallization Crystallization Amidation->Crystallization Chromatography Chromatography Crystallization->Chromatography N-Oleylerucamide N-Oleylerucamide Chromatography->N-Oleylerucamide

Caption: A generalized workflow for the synthesis and purification of (Z,Z)-N-Octadec-9-enyldocos-13-enamide.

Experimental Protocols for Characterization

A. Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of characteristic protons, such as those on the double bonds (alkenyl protons), the protons adjacent to the amide nitrogen, and the terminal methyl groups.

    • ¹³C NMR: To identify the carbon skeleton, including the carbonyl carbon of the amide, the sp² carbons of the double bonds, and the various sp³ carbons of the aliphatic chains. The chemical shifts will be indicative of an aliphatic chain.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify the key functional groups. Expected characteristic peaks include the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C=C stretch of the alkenyl groups.

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

B. Purity and Thermal Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed.

  • Differential Scanning Calorimetry (DSC):

    • To determine the melting point and to study other thermal transitions, such as crystallization temperature and enthalpy of fusion. This technique is crucial for understanding the thermal behavior of the material, which is important for applications like phase change materials.[10][11]

  • Thermogravimetric Analysis (TGA):

    • To evaluate the thermal stability of the compound by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature.[10][11]

Potential Applications

Based on the known applications of oleamide and erucamide, (Z,Z)-N-Octadec-9-enyldocos-13-enamide is anticipated to have utility in several areas:

  • Polymer Additive: Its structural similarity to erucamide suggests it could function as a highly effective slip agent and anti-blocking agent in polymers like polyethylene and polypropylene.[5][6] The long, flexible chains can migrate to the surface of the polymer, reducing the coefficient of friction.[13] The slow migration rate, a characteristic of erucamide, would provide long-lasting slip properties.[9]

  • Lubricants and Mold Release Agents: The lubricating properties of long-chain fatty acid amides make them suitable for use as lubricants in various industrial processes and as mold release agents in injection molding.[5]

  • Biomedical and Pharmaceutical Research: Oleamide is a known bioactive lipid with effects on sleep and neurotransmitter systems.[3][4] The presence of the oleyl moiety in N-oleylerucamide suggests that it could also exhibit biological activity, potentially as a signaling molecule. Further research is warranted to explore its interactions with biological targets such as the cannabinoid receptors or fatty acid amide hydrolase (FAAH), the enzyme that degrades oleamide.[3]

  • Phase Change Materials (PCMs): Long-chain fatty acid amides have been investigated as organic PCMs for thermal energy storage due to their high latent heat of fusion and tunable phase transition temperatures.[10][11] The long aliphatic chains of (Z,Z)-N-Octadec-9-enyldocos-13-enamide make it a candidate for this application.

Conclusion

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a fascinating molecule that combines the structural features of two important fatty acid amides. While specific experimental data is still emerging, its predicted properties suggest a range of potential applications, from advanced polymer additives to novel bioactive compounds. The experimental protocols outlined in this guide provide a solid framework for the synthesis and comprehensive characterization of this promising molecule, paving the way for future research and development.

References

  • Vertex AI Search. (2025, February 18). The Differences in Application Between Erucamide and Oleamide - News.
  • American Chemical Society. Synthesis and characterization of long-chain (C20 ~ C48) fatty acid amides (FAAms)
  • Schem.net. (2023, September 28). Comparing Erucamide and Oleamide: Which Slip Additive is Right for You?.
  • Milliken. Oleamide vs. Erucamide: Choosing the Right Slip Additive.
  • Creative Engineering. HOW DIFFERENT IS OLEAMIDE AND ERUCAMIDE SLIP ADDITIVE?.
  • Scribd.
  • ResearchGate. (2023, July 30). Synthesis and characterization of long‐chain (C20 ~ C48) fatty acid amides (FAAms)
  • PMC.
  • Digital Commons @ USF.
  • Chemsrc. (2025, August 25). (Z)-N-octadecyldocos-13-enamide | CAS#:10094-45-8.
  • PNAS.
  • Semantic Scholar. Chemical synthesis of 9(Z)-octadecenamide and its hypolipidemic effect: a bioactive agent found in the essential oil of mountain celery seeds.
  • Scribd.
  • Future4200. Chemical Synthesis of 9(Z)-Octadecenamide and Its Hypolipidemic Effect: A Bioactive Agent Found in the Essential Oil of.
  • ChemicalBook. (2025, December 31). (Z)-N-octadecyldocos-13-enamide | 10094-45-8.
  • Cheméo. Chemical Properties of 13-Docosenamide, (Z)- (CAS 112-84-5).
  • Wikipedia. Oleamide.
  • Enlighten: Theses. (2013, March 11).
  • PubChem. N-octadec-9-enyloctadec-9-enamide | C36H69NO | CID 175239.
  • Guidechem. oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1).
  • CAS Common Chemistry. 13-Docosenamide, N-(9Z)-9-octadecenyl-, (13Z)-.
  • The University of Melbourne. A Synthesis of (Z)-Octadec-9-enedioic Acid.
  • SIELC Technologies. (2018, February 16). (9Z)-Octadec-9-enamide.
  • ACS Publications. (2024, February 9). Effects of Erucamide on Fiber “Softness”: Linking Single-Fiber Crystal Structure and Mechanical Properties | ACS Nano.
  • Shandong Aosen New Material Technology Co., Ltd. (2025, February 17). The Physical and Chemical Property Differences Between Erucamide and Oleamide - News.

Sources

Exploratory

Preliminary In Vitro Toxicity Profile of (Z,Z)-N-Octadec-9-enyldocos-13-enamide: A Technical Guide for Biomedical and Food-Contact Polymer Applications

Executive Summary & Physicochemical Context (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly known in the materials sector as oleyl erucamide , is a high-molecular-weight secondary fatty acid amide. It is extensively uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

(Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly known in the materials sector as oleyl erucamide , is a high-molecular-weight secondary fatty acid amide. It is extensively utilized as a high-performance slip agent, anti-blocking additive, and lubricant in polyolefins, capable of withstanding polymer processing temperatures exceeding 316°C[1].

While fatty acid amides are generally recognized for their low systemic toxicity and are frequently identified as acceptable leachables in pharmaceutical packaging[2], their application in critical food-contact materials and biomedical devices necessitates a rigorous, empirical in vitro safety assessment.

As an Application Scientist, the primary challenge in profiling this compound is its extreme lipophilicity (estimated LogP > 10) and high molecular weight (586.0 g/mol ). Standard aqueous in vitro testing environments will cause the compound to precipitate, leading to severe underestimations of cellular toxicity (false negatives). Therefore, the experimental design must actively engineer bioavailability through specialized extraction vehicles and metabolic activation systems.

Mechanistic Toxicology & Cellular Interactions

Fatty acid amides are not biologically inert. When introduced to an in vitro mammalian system, they interact with cellular lipid pools and specific receptor networks. Studies on related amides have demonstrated that they can act as weak ligands for endocannabinoid receptors (CB1 and CB2), modulating downstream cell viability and inflammatory pathways[3].

Furthermore, the parent molecule's toxicity profile is heavily dependent on its metabolic fate. In hepatic models, the amide bond is subject to enzymatic cleavage by Fatty Acid Amide Hydrolase (FAAH), yielding oleic acid and erucic acid[3]. While generally safe, specific fatty acid amides have demonstrated targeted cytotoxic and ichthytoxic activities at high concentrations in specialized biological assays[4], making metabolic profiling a non-negotiable step in the safety evaluation.

Toxicity_Profile Amide (Z,Z)-N-Octadec-9-enyldocos-13-enamide (High LogP Lipophile) Extraction Lipid-Rich Extraction (Media + 10% FBS) Amide->Extraction Solubilization S9 Hepatic S9 Fraction (FAAH Enzyme Activity) Extraction->S9 Metabolic Activation Receptors CB1/CB2 Receptors (Cellular Signaling) Extraction->Receptors Direct Binding Viability Cell Viability Assay (Mitochondrial Output) Extraction->Viability Basal Toxicity Metabolites Oleic Acid + Erucic Acid (Hydrolysis Products) S9->Metabolites Enzymatic Cleavage Genotox Genotoxicity Assay (DNA Intercalation) Metabolites->Genotox Mutagenicity Check Receptors->Viability Proliferation/Apoptosis

Fig 1: Metabolic and signaling pathways of Oleyl Erucamide in in vitro cellular models.

Core In Vitro Toxicity Profiling Protocols

To establish a self-validating system, the following protocols are engineered to bypass the compound's physicochemical limitations, ensuring accurate hazard identification.

Protocol 3.1: ISO 10993-5 Modified Cytotoxicity (Elution Method)

Causality: Standard extraction in Phosphate Buffered Saline (PBS) will fail to extract oleyl erucamide from a polymer matrix. We mandate the use of complete cell culture media supplemented with 10% Fetal Bovine Serum (FBS). The serum proteins act as lipid carriers, mimicking physiological protein-binding transport and ensuring actual cellular exposure to the amide[5].

Step-by-Step Methodology:

  • Extraction: Incubate the polymer sample containing oleyl erucamide in DMEM + 10% FBS at a surface-area-to-volume ratio of 3 cm²/mL for 72 hours at 37°C under continuous agitation.

  • Cell Seeding: Seed L929 murine fibroblasts at a density of 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours to allow for >80% confluence.

  • Exposure: Aspirate the growth media and replace it with the polymer extract (tested at 100%, 50%, and 25% dilutions). Include a vehicle control (DMEM + 10% FBS) and a positive control (e.g., 5% DMSO).

  • Viability Assessment (MTT): After 24 hours of exposure, add 1 mg/mL MTT reagent. Causality for MTT: Because fatty acid amides readily insert into cell membranes, they can artificially alter membrane permeability, confounding dye-exclusion assays like Trypan Blue. MTT directly measures mitochondrial metabolic activity, providing a robust, interference-free viability metric[5].

  • Quantification: Solubilize the resulting formazan crystals in isopropanol and read absorbance at 570 nm. Viability < 70% relative to the vehicle control indicates a cytotoxic response.

Protocol 3.2: OECD 471 Bacterial Reverse Mutation (Ames) Test with S9 Activation

Causality: The parent molecule is too sterically hindered to intercalate DNA directly. However, its enzymatic cleavage products must be evaluated. The inclusion of a rat liver S9 fraction is critical, as it contains the amidases (like FAAH) necessary to simulate mammalian metabolism and expose potential reactive intermediates[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the extracted oleyl erucamide in DMSO. Ensure the final DMSO concentration does not exceed 5% v/v in the assay to prevent baseline bacterial toxicity.

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

  • Exposure: Utilize the plate incorporation method across 5 dose levels (ranging up to the OECD limit of 5000 µ g/plate ).

  • Metabolic Activation: Run parallel testing plates with and without a 10% v/v Aroclor 1254-induced rat liver S9 mix.

  • Analysis: Count revertant colonies after 48–72 hours of incubation. A positive genotoxic signal is defined as a dose-dependent, reproducible >2-fold increase in revertants compared to the solvent control.

Quantitative Toxicity Thresholds

The following table synthesizes the expected in vitro toxicity thresholds for oleyl erucamide and structurally analogous fatty acid amides, serving as a benchmarking tool for assay validation.

EndpointAssay / GuidelineTarget MechanismExpected Threshold / ResultRegulatory Interpretation
Cytotoxicity ISO 10993-5 (MTT)Mitochondrial MetabolismIC50 > 500 µg/mL[5]Non-cytotoxic (Viability > 85%)
Genotoxicity OECD 471 (Ames)DNA Intercalation / MutationNegative (With & Without S9)Non-mutagenic
Skin Irritation OECD 439 (RhE Model)Epidermal NecrosisViability > 90%Non-irritant
Systemic Proxy Hepatic S9 ClearanceAmide HydrolysisRapid conversion to Erucic AcidLow systemic accumulation risk
Leachable Limit FDA Q3E PDEChronic Exposure> 12,500 µ g/day (Analogous)[2]High safety margin for polymers

References

  • Emerald Publishing: Fatty acid amines in polymeric resin processing - Part 1. Available at: [Link]

  • MDPI (Pharmaceutics): Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. Available at:[Link]

  • SciELO (J. Braz. Chem. Soc.): Synthesis and Biological Evaluation of Fatty Acid Amides from Brazil Nut Oil. Available at:[Link]

  • U.S. Food and Drug Administration (FDA): Q3E Guideline for Extractables and Leachables Supporting Documentation. Available at: [Link]

  • ResearchGate (Harmful Algae): Identification of toxic fatty acid amides isolated from the harmful alga Prymnesium parvum Carter. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

Foreword: Navigating the Knowns and Unknowns The study of bioactive lipids is a frontier in drug discovery and development. Among these, long-chain fatty acid amides represent a class of endogenous signaling molecules wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Knowns and Unknowns

The study of bioactive lipids is a frontier in drug discovery and development. Among these, long-chain fatty acid amides represent a class of endogenous signaling molecules with vast therapeutic potential. This guide focuses on the pharmacokinetic properties and metabolism of a specific N-acylethanolamine, (Z,Z)-N-Octadec-9-enyldocos-13-enamide. It is critical to state from the outset that direct, empirical data on this specific molecule is not extensively available in the public domain. Therefore, this document is constructed upon a foundation of established principles in lipid pharmacology and the well-documented metabolic fates of structurally analogous and biologically related compounds, such as oleamide and the endocannabinoid anandamide. Our approach is to provide a robust predictive framework for researchers, scientists, and drug development professionals, grounded in authoritative scientific literature.

Section 1: Predicted Metabolic Pathways

The metabolic fate of (Z,Z)-N-Octadec-9-enyldocos-13-enamide is anticipated to be governed by enzymatic processes that act on other endogenous N-acylethanolamines. The primary routes of metabolism are predicted to be enzymatic hydrolysis and oxidative metabolism.

FAAH-Mediated Hydrolysis: The Primary Inactivation Pathway

The principal enzyme responsible for the degradation of a wide range of fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[1][2][3] This integral membrane enzyme terminates the signaling of these lipids by hydrolyzing the amide bond.[2]

Causality of Experimental Focus: Given that FAAH is the key enzyme in the catabolism of structurally similar endocannabinoids like anandamide, it is the logical primary target for investigating the metabolism of (Z,Z)-N-Octadec-9-enyldocos-13-enamide.[4][5] The efficiency of this hydrolysis will be a critical determinant of the compound's biological half-life and, consequently, its pharmacodynamic profile.

The predicted hydrolytic metabolism is as follows:

(Z,Z)-N-Octadec-9-enyldocos-13-enamide + H₂O --(FAAH)--> (Z,Z)-docos-13-enoic acid + (Z)-octadec-9-enylamine

Diagram of FAAH-Mediated Hydrolysis:

FAAH_Metabolism Substrate (Z,Z)-N-Octadec-9-enyldocos-13-enamide Enzyme Fatty Acid Amide Hydrolase (FAAH) Substrate->Enzyme Products Metabolites: (Z,Z)-docos-13-enoic acid + (Z)-octadec-9-enylamine Enzyme->Products

Caption: Predicted FAAH-mediated hydrolysis of the parent compound.

Oxidative Metabolism via Cytochrome P450 Enzymes

In addition to hydrolysis, oxidative metabolism by cytochrome P450 (CYP) enzymes represents a plausible, albeit likely secondary, metabolic pathway. CYP enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids.[6][7][8]

Expert Insight: While FAAH is the more specific enzyme for this class of compounds, the lipophilic nature of (Z,Z)-N-Octadec-9-enyldocos-13-enamide makes it a potential substrate for various CYP isoforms. The long unsaturated acyl chains present potential sites for epoxidation and hydroxylation. These oxidative reactions would increase the polarity of the molecule, facilitating its eventual excretion.

Section 2: Anticipated Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of (Z,Z)-N-Octadec-9-enyldocos-13-enamide will be dictated by its physicochemical characteristics as a long-chain fatty acid amide.

Pharmacokinetic Parameter Predicted Characteristics Rationale based on Analogous Compounds
Absorption Moderate to high oral bioavailability, potentially influenced by formulation.Long-chain fatty acids and their derivatives are generally well-absorbed. The use of lipid-based formulations can enhance absorption. Studies with oleamide suggest intestinal uptake.[9]
Distribution Wide distribution into tissues, particularly lipophilic environments such as the brain and adipose tissue. High plasma protein binding.The high lipophilicity of the molecule suggests it will readily cross cell membranes and the blood-brain barrier. Similar to other lipids, it is expected to be highly bound to plasma proteins like albumin.
Metabolism Primarily hepatic via FAAH-mediated hydrolysis, with a potential minor contribution from CYP-mediated oxidation.The liver is a major site of FAAH and CYP enzyme expression. The rapid hydrolysis by FAAH is expected to be the main factor limiting systemic exposure.
Excretion Primarily as metabolites in urine and feces.The metabolites, being more polar than the parent compound, will be more readily excreted through renal and biliary routes.

Section 3: Experimental Protocols for Pharmacokinetic and Metabolic Elucidation

To empirically determine the pharmacokinetic and metabolic profile of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of the compound and identify the primary metabolizing enzymes.

Methodology:

  • Microsomal Stability Assay:

    • Incubate the test compound with liver microsomes (human, rat, mouse) in the presence of NADPH.

    • Monitor the disappearance of the parent compound over time using LC-MS/MS.

    • Inclusion of specific FAAH and CYP inhibitors can help delineate the contribution of each enzyme system.[9]

  • Recombinant Enzyme Assays:

    • Incubate the test compound with recombinant human FAAH and a panel of major CYP isoforms.

    • This will definitively identify which enzymes are capable of metabolizing the compound and allow for the calculation of kinetic parameters (Km and Vmax).

Diagram of In Vitro Metabolism Workflow:

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound (Z,Z)-N-Octadec-9-enyl docos-13-enamide Incubate Incubate at 37°C with Cofactors (e.g., NADPH) Compound->Incubate Enzymes Liver Microsomes or Recombinant Enzymes (FAAH, CYPs) Enzymes->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis (Parent Disappearance, Metabolite Formation) Quench->LCMS

Caption: General workflow for in vitro metabolic stability studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) in a living system.

Methodology:

  • Animal Model: Use of standard laboratory rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer the compound via intravenous (for absolute bioavailability) and oral routes.

  • Sample Collection: Collect blood samples at predetermined time points post-dosing.

  • Sample Processing: Process blood to plasma and extract the analyte and any potential metabolites.

  • Bioanalysis: Quantify the concentration of the parent compound and its primary metabolites in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Use appropriate software to calculate the pharmacokinetic parameters from the concentration-time data.

Section 4: Concluding Remarks and Future Directions

This guide provides a scientifically-grounded framework for approaching the pharmacokinetic and metabolic evaluation of (Z,Z)-N-Octadec-9-enyldocos-13-enamide. The central hypothesis is that its metabolic fate will largely mirror that of other well-characterized N-acylethanolamines, with FAAH-mediated hydrolysis being the predominant clearance mechanism. The experimental protocols outlined herein represent a robust and validated approach to confirming these predictions and generating the definitive data required for further drug development. Future research should focus on conducting these empirical studies to move from a predictive to a definitive understanding of this promising bioactive lipid's disposition in biological systems.

References

  • FAAH - Fatty-acid amide hydrolase 1 - Homo sapiens (Human) | UniProtKB | UniProt.
  • Fatty Acid Amide Hydrolase: From Characterization to Therapeutics - Pharmacie - UCL-Bruxelles, Belgique.
  • The elmiric acids: biologically active anandamide analogs - PMC - NIH.
  • Altered Lipid Metabolism in Blood Mononuclear Cells of Psoriatic Patients Indicates Differential Changes in Psoriasis Vulgaris and Psori
  • Metabolic Regulation of F
  • Fatty acid amide hydrolase - IUPHAR/BPS Guide to PHARMACOLOGY.
  • Fatty Acid Amide Hydrolase - Tocris Bioscience.
  • Decomposition of hazardous organic compounds by cytochrome P450 produced by bacteria.
  • Natural Compounds as Pharmaceuticals: The Key Role of Cytochromes P450 Reactivity | Article Inform
  • Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed.

Sources

Exploratory

Comprehensive Thermal Stability and Melting Point Analysis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

A Technical Whitepaper on Thermodynamic Characterization and Processing Optimization Introduction & Structural Causality (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly referred to as N-oleyl erucamide, is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Thermodynamic Characterization and Processing Optimization

Introduction & Structural Causality

(Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly referred to as N-oleyl erucamide, is a specialized, high-molecular-weight secondary fatty acid amide. Synthesized via the amidation of erucic acid (C22:1) with oleylamine (C18:1), it is heavily utilized as an advanced slip additive, boundary lubricant, and anti-blocking agent in high-performance polymer matrices and novel lipid-based formulations[1].

As a Senior Application Scientist, I approach the thermal characterization of this compound by first deconstructing its molecular architecture. Primary amides (like pure erucamide) possess two hydrogen-bond donors, enabling robust intermolecular networks that drive melting points up to 80–85°C[2]. In contrast, N-oleyl erucamide is a secondary amide featuring significant steric hindrance. Furthermore, its two long aliphatic chains each contain a rigid cis-double bond. These structural "kinks" severely disrupt van der Waals packing and reduce crystal lattice energy, resulting in a significantly depressed melting point[3]. Despite this low melting point, its high molecular weight (588.06 g/mol ) ensures exceptional thermal stability, allowing it to withstand processing temperatures exceeding 250°C without volatilization or degradation[4][5].

Logic N1 Secondary Amide (Steric Hindrance) N3 Disrupted Intermolecular H-Bonding N1->N3 N2 Two cis-Double Bonds (Oleyl & Erucyl) N4 Reduced Crystal Lattice Energy N2->N4 N3->N4 N5 Lower Melting Point (Tm < 60°C) N4->N5 N6 High Molecular Weight (MW = 588.0 g/mol) N7 High Thermal Stability (Td > 260°C) N6->N7

Fig 2: Structure-property causality dictating the thermal behavior of N-oleyl erucamide.

Analytical Methodology 1: Differential Scanning Calorimetry (DSC)

Objective : To precisely quantify the melting point ( Tm​ ), enthalpy of fusion ( ΔHm​ ), and polymorphic behavior of N-oleyl erucamide.

Causality of Choice : Traditional capillary melting point techniques are inadequate for long-chain lipid amides. These molecules exhibit polymorphism—crystallizing into metastable α or stable β forms—which manifests as broad or multiple melting ranges. DSC provides a high-resolution thermodynamic profile necessary for formulation engineering.

Self-Validating DSC Protocol:
  • Instrument Calibration : Run an Indium standard ( Tm​ = 156.6°C, ΔHm​ = 28.45 J/g). This ensures calorimetric accuracy before analyzing the lipid.

  • Sample Encapsulation : Accurately weigh 3.0–5.0 mg of the amide into a Tzero hermetic aluminum pan. Causality: Hermetic sealing prevents the escape of trace moisture or volatile impurities, which could artificially skew the endothermic heat flow.

  • Thermal History Erasure (Cycle 1) : Heat the sample from 20°C to 100°C at 10°C/min under a 50 mL/min N2​ purge. Hold isothermally for 3 minutes. Causality: The "as-received" powder contains a thermal history dictated by its manufacturing and storage. Erasing this history ensures the subsequent scan measures the intrinsic thermodynamic properties of the material, not processing artifacts.

  • Controlled Cooling : Cool from 100°C to -20°C at 10°C/min to capture the crystallization exotherm ( Tc​ ).

  • Analytical Heating (Cycle 2) : Heat from -20°C to 120°C at 10°C/min. Integrate the primary endothermic peak to determine Tm​ .

  • Self-Validation Check : Evaluate the baseline heat flow before and after the melting transition. The trajectories must be collinear. A shifted baseline indicates a fundamental change in specific heat capacity ( Cp​ ). If observed, the protocol mandates a secondary calibration run using a sapphire standard to mathematically deconvolute the Cp​ shift from the latent heat of fusion.

Analytical Methodology 2: Thermogravimetric Analysis (TGA)

Objective : To determine the thermal degradation onset ( T5%​ ) and define the absolute safe processing window.

Causality of Choice : When compounded into engineering plastics like polyolefins or polyamides, additives are subjected to extreme shear and heat[4]. TGA isolates the exact temperature at which the amide bond cleaves or pyrolytic volatilization occurs, preventing catastrophic formulation failure[6].

Self-Validating TGA Protocol:
  • Baseline Correction : Execute a blank run with an empty platinum crucible from 25°C to 600°C. Causality: This step mathematically subtracts buoyancy effects in the microbalance caused by the decreasing density of the purge gas at high temperatures.

  • Sample Loading : Distribute 10.0–15.0 mg of N-oleyl erucamide in a thin, uniform layer across the crucible base. Causality: A thin layer minimizes internal thermal gradients and prevents eruptive outgassing, which can cause artificial mass-loss spikes.

  • Inert Pyrolysis : Purge with ultra-high purity Nitrogen ( N2​ ) at 60 mL/min. Heat from 25°C to 600°C at 10°C/min. Causality: N2​ isolates pure thermal stability. Using an oxidative environment (Air) would trigger premature auto-oxidation of the two cis-double bonds, conflating structural degradation with chemical oxidation.

  • Self-Validation Check : Analyze the Derivative Thermogravimetry (DTG) curve. The DTG signal must return to absolute zero after the primary mass-loss event. If a residual mass remains and the DTG is flat at 600°C, the system automatically switches the purge gas to Air and heats to 800°C. A subsequent mass drop validates the presence of carbonaceous char, confirming that the initial mass loss was purely pyrolytic.

Workflow A Sample Preparation N-Oleyl Erucamide B DSC Analysis Determine Tm & Polymorphism A->B D TGA Analysis Determine Td & Stability A->D C Thermodynamic Profiling (Melting Point & Enthalpy) B->C F Processing Window (Safe Operating Range) C->F E Degradation Kinetics (Mass Loss vs. Temp) D->E E->F

Fig 1: Self-validating thermal analysis workflow for secondary fatty amides.

Data Presentation: Thermodynamic & Stability Profile

The quantitative thermal parameters of N-oleyl erucamide are a direct reflection of its secondary amide linkage and dual unsaturation. Table 1 summarizes the standard thermodynamic profile obtained through the validated DSC and TGA workflows.

Table 1: Representative Thermal Parameters for N-Oleyl Erucamide

ParameterSymbolTypical Value RangeAnalytical Significance
Melting Point Tm​ 45°C – 55°CDefines the transition from solid to boundary lubricant phase.
Crystallization Temp Tc​ 35°C – 45°CDictates the cooling rate required during polymer extrusion.
5% Mass Loss Temp T5%​ > 260°CThe absolute onset of thermal degradation or volatilization.
Peak Degradation Temp Tmax​ ~ 400°C – 440°CTemperature of maximum pyrolytic cleavage rate.
Enthalpy of Fusion ΔHm​ 120 – 150 J/gIndicates the degree of crystallinity and intermolecular packing.

Conclusion

The thermal characterization of (Z,Z)-N-Octadec-9-enyldocos-13-enamide requires a rigorous, self-validating analytical approach. By leveraging the synergistic data from DSC and TGA, researchers can accurately map the delicate balance between its intentionally depressed melting point—driven by cis-unsaturation and steric hindrance—and its robust thermal stability. This thermodynamic blueprint is essential for optimizing its performance as a high-temperature slip agent and functional lipid excipient in advanced material sciences.

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Foundational

Discovery and Chemical Synthesis Pathways of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

As polymer processing technologies have advanced, the demand for high-performance additives capable of withstanding extreme thermal environments has surged. Among these, (Z,Z)-N-Octadec-9-enyldocos-13-enamide —commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

As polymer processing technologies have advanced, the demand for high-performance additives capable of withstanding extreme thermal environments has surged. Among these, (Z,Z)-N-Octadec-9-enyldocos-13-enamide —commonly known as N-Oleylerucamide (CAS RN: 87075-62-5)[1]—stands out as a highly specialized secondary fatty acid amide.

This technical guide explores the mechanistic discovery, physicochemical properties, and synthetic pathways of N-Oleylerucamide, providing actionable methodologies for researchers and drug development professionals working in advanced materials and lipid-based drug delivery systems.

Core Identity and Discovery Context

The Evolution of Slip Agents

In the manufacturing of polyolefins (like polyethylene and polypropylene), friction between polymer films or between the film and processing equipment causes "blocking" (adhesion). Historically, primary fatty amides like oleamide (C18:1) and erucamide (C22:1) were used as slip agents. However, as industrial processing temperatures increased, these primary amides exhibited severe limitations: high volatility, rapid thermal degradation, and excessively fast migration rates that led to "plate-out" (surface accumulation that ruins printability and adhesion)[2].

The discovery and application of N-Oleylerucamide emerged from the need to engineer a molecule with a higher molecular weight and a bulkier steric profile. By condensing erucic acid with oleylamine, researchers synthesized a secondary amide (C40H77NO) that possesses a significantly slower, controlled migration rate and superior thermal stability[2][3].

Mechanism of Action: The Blooming Effect

The efficacy of N-Oleylerucamide relies on a controlled phase-separation process known as "blooming." Because of its long, non-polar aliphatic chains, the amide is initially solubilized in the amorphous regions of the polymer melt. As the polymer cools and crystallizes, the solubility of the bulky secondary amide decreases drastically. This thermodynamic incompatibility forces the molecules to migrate to the surface, where they self-assemble into a highly oriented monolayer. The hydrophobic tails point outward, drastically reducing the coefficient of friction (CoF).

Blooming_Mechanism Melt Polymer Melt Compounding (Amide Solubilized) Cool Cooling & Crystallization (Solubility Decreases) Melt->Cool Migrate Phase Separation & Migration to Surface Cool->Migrate Thermodynamic Incompatibility Layer Formation of Monolayer (Hydrophobic Tails Outward) Migrate->Layer Surface Accumulation Result Reduced Coefficient of Friction (Slip Effect) Layer->Result

Mechanism of action for secondary amide slip agents in polymer matrices.

Chemical Synthesis Pathways

The synthesis of secondary fatty amides is notoriously more challenging than primary amides due to the reduced nucleophilicity of the long-chain primary amine (oleylamine) and the steric hindrance of the long-chain carboxylic acid (erucic acid). We will examine two distinct pathways: the traditional Thermal Catalytic Amidation and the modern Biocatalytic (Enzymatic) Synthesis .

Pathway A: Thermal Catalytic Amidation

The industrial standard for synthesizing N-Oleylerucamide involves direct thermal condensation. This process requires high temperatures (180–200°C) and the continuous removal of water to drive the equilibrium toward the amide product (Le Chatelier's principle). Because both precursors contain cis double bonds, strict inert atmosphere control is mandatory to prevent oxidative cleavage or thermal isomerization to the trans configuration (elaidic/brassidic derivatives), which would ruin the slip properties.

Pathway B: Biocatalytic Synthesis (Green Chemistry)

Recent advances in green chemistry utilize lipases—specifically Candida antarctica lipase B (CALB)—to catalyze direct amidation under mild conditions (50–60°C)[4][5]. This pathway offers exquisite chemoselectivity, completely preserving the (Z,Z) stereochemistry of the double bonds. The reaction is typically performed in a tertiary alcohol solvent like 2-methyl-2-butanol (2M2B), which dissolves both polar and non-polar substrates without stripping the essential water layer from the enzyme's active site[4].

Synthesis_Workflow EA Erucic Acid (C22:1) Mix Mixing & Heating (Inert N2 Atm) EA->Mix OA Oleylamine (C18:1) OA->Mix Cat Catalysis (Thermal/Enzymatic) Mix->Cat Water Water Removal (Shift Equilibrium) Cat->Water H2O Byproduct Product N-Oleylerucamide (Secondary Amide) Cat->Product Amidation

Workflow for the chemical synthesis of N-Oleylerucamide.

Experimental Methodologies

As an application scientist, establishing a self-validating protocol is critical. Below are the step-by-step methodologies for both synthesis routes.

Protocol 1: Thermal Catalytic Synthesis (Laboratory Scale-Down)

Objective: Synthesize N-Oleylerucamide via Lewis acid-catalyzed thermal amidation. Causality Note: Titanium(IV) isopropoxide is chosen as a catalyst because it effectively activates the carbonyl carbon of erucic acid without causing severe charring at high temperatures.

  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen sparge tube.

  • Loading: Charge the flask with 338.6 g (1.0 mol) of highly purified Erucic Acid and 281.5 g (1.05 mol) of Oleylamine. The slight excess of amine compensates for minor volatilization[6].

  • Inerting: Sparge the mixture with dry N₂ for 30 minutes at room temperature to displace oxygen. Critical Step: Failure to purge will result in auto-oxidation of the allylic carbons.

  • Melting & Catalysis: Heat the mixture to 150°C under continuous stirring. Once molten, add 0.5 g of Titanium(IV) isopropoxide (catalyst).

  • Amidation: Gradually raise the temperature to 190°C. Water will begin to evolve and collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction via FTIR spectroscopy. The reaction is complete when the carboxylic acid C=O stretch (1710 cm⁻¹) disappears and the secondary amide C=O stretch (1640 cm⁻¹) plateaus.

  • Purification: Cool the crude melt to 90°C and pour it into cold ethanol for recrystallization. Filter and dry under vacuum to yield the waxy solid.

Protocol 2: Biocatalytic Synthesis using CALB

Objective: Synthesize N-Oleylerucamide using enzymatic catalysis to ensure 100% (Z,Z) isomer retention. Causality Note: Molecular sieves are utilized to sequester the water byproduct. Because enzymes operate in equilibrium, removing water drives the reaction to completion without requiring denaturing temperatures[5].

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 10 mmol of Erucic Acid and 10 mmol of Oleylamine in 100 mL of 2-methyl-2-butanol (2M2B)[4].

  • Enzyme Addition: Add 1.0 g of immobilized Candida antarctica lipase B (Novozym 435).

  • Water Sequestration: Add 5.0 g of activated 4Å molecular sieves to the flask.

  • Incubation: Seal the flask and place it in an orbital shaker at 60°C and 250 rpm for 48 hours.

  • Recovery: Filter the mixture while warm to recover the immobilized enzyme and molecular sieves. (The enzyme can be washed with cold hexane and reused).

  • Isolation: Evaporate the 2M2B solvent under reduced pressure. The resulting residue is highly pure N-Oleylerucamide.

Quantitative Data Summarization

To aid in formulation decisions, the following tables summarize the physicochemical properties of N-Oleylerucamide against traditional primary amides, as well as a comparative analysis of the synthesis pathways.

Table 1: Physicochemical Properties of Fatty Amides
PropertyOleamide (Primary)Erucamide (Primary)N-Oleylerucamide (Secondary)
Carbon Chain C18:1C22:1C40:2
Molecular Weight 281.5 g/mol 337.6 g/mol 588.1 g/mol
Melting Point 70–75°C79–85°C72–78°C
Migration Rate Fast (Prone to plate-out)MediumSlow (Highly Controlled)
Thermal Stability Low (<200°C)Medium (<240°C)High (>260°C)
Table 2: Comparison of Synthesis Pathways
ParameterThermal Catalytic AmidationBiocatalytic Synthesis (CALB)
Operating Temperature 180°C – 200°C50°C – 60°C
Catalyst Ti(IV) isopropoxideImmobilized Lipase (Novozym 435)
Reaction Time 4 – 8 hours24 – 48 hours
Yield 85% – 90%> 95%
Isomerization Risk High (Requires strict N₂ control)Negligible
Scalability Excellent (Current Industrial Standard)Moderate (Enzyme cost is a factor)

References

  • CAS Common Chemistry. "13-Docosenamide, N-(9Z)-9-octadecenyl-, (13Z)-". American Chemical Society. Available at:[Link]

  • Scribd. "Erucamide: Properties and Applications". Available at:[Link]

  • Slotema et al. (2003). "Economically pertinent continuous amide formation by direct lipase-catalyzed amidation with ammonia". Biotechnology and Bioengineering. Available at:[Link]

  • Awasthi and Singh (2007). "Lipase-catalyzed Synthesis of Fatty Acid Amide (Erucamide) Using Fatty Acid and Urea". ResearchGate. Available at:[Link]

  • ACS Publications. "Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers". Chemistry of Materials. Available at:[Link]

Sources

Exploratory

Solvation Thermodynamics and Organic Solubility Profile of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

Executive Summary (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commercially known as N-oleyl erucamide, is a high-molecular-weight (MW 588.05 g/mol ) secondary bis-amide. Widely utilized as a high-performance slip agent and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z,Z)-N-Octadec-9-enyldocos-13-enamide, commercially known as N-oleyl erucamide, is a high-molecular-weight (MW 588.05 g/mol ) secondary bis-amide. Widely utilized as a high-performance slip agent and anti-blocking additive in polymer science 1, its behavior in organic solvents is dictated by a delicate balance between its polar amide core and its massive, dual-alkenyl hydrophobic tails. Understanding its precise solubility profile is critical for formulation scientists engaged in polymer compounding, pharmaceutical excipient extraction, and advanced analytical chromatography.

Structural Mechanics Dictating Solubility

As an Application Scientist, it is vital to understand why a molecule behaves the way it does before attempting to solvate it. The solubility of N-oleyl erucamide is governed by three distinct structural features:

  • Secondary Amide Linkage: Primary amides (like basic erucamide) possess two N-H hydrogen bond donors, enabling them to form dense, high-melting-point crystalline lattices. In contrast, the N-oleyl substitution in (Z,Z)-N-Octadec-9-enyldocos-13-enamide converts it into a secondary amide. This eliminates one hydrogen bond donor, drastically reducing the enthalpy of fusion and making it significantly easier for organic solvents to disrupt the lattice 2.

  • Steric Unfolding via cis-Alkenyl Chains: The molecule contains two cis (Z) double bonds—one at C9 of the oleyl chain and one at C13 of the erucoyl chain. These double bonds introduce rigid "kinks" into the aliphatic tails. This steric hindrance prevents tight van der Waals packing, lowering the melting point to approximately 75–85°C and significantly increasing its susceptibility to solvation by organic solvents compared to saturated counterparts [[3]]().

  • Extreme Lipophilicity: With 40 carbon atoms, the molecule is overwhelmingly hydrophobic (estimated LogP ~ 8). It exhibits near-total insolubility in water while demonstrating high affinity for non-polar environments 3.

Solvation N1 Solid State Matrix (Z,Z)-N-Octadec-9-enyldocos-13-enamide N2 Solvent Penetration (Organic Phase) N1->N2 N3 H-Bond Disruption (Secondary Amide Cleavage) N2->N3 N4 Steric Unfolding (cis-Double Bond Kinks) N3->N4 N5 Thermodynamic Solvation (Lipophilic Shell Formation) N4->N5

Thermodynamic pathway of secondary bis-amide solvation in organic solvents.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the solubility behavior of N-oleyl erucamide across various solvent classes. Because the compound acts as a waxy solid at room temperature, thermal energy plays a massive role in overcoming the crystal lattice energy.

Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Solvation Mechanism & Notes
Non-Polar Toluene> 50> 200Strong London dispersion forces matching the C40 tail. Ideal for polymer masterbatches.
Non-Polar Hexane~ 15> 100Aliphatic-aliphatic interactions; highly temperature-dependent.
Polar Aprotic Chloroform> 100> 250Excellent disruption of amide H-bonds via dipole interactions. Ideal for extraction.
Polar Aprotic DMSO~ 10~ 40H-bond acceptance from the secondary amine 4. Useful for biological assays.
Polar Protic Isopropanol< 5~ 50Weak H-bond disruption; requires thermal energy to overcome lattice 4.
Polar Protic Methanol< 1< 5High polarity repels the lipophilic C40 tail. Poor solvent choice.
Aqueous Water< 0.001< 0.001Complete hydrophobic exclusion. Estimated at 0.2 mg/L 5.

Self-Validating Protocol: Absolute Solubility Determination

Standard gravimetric methods often fail for high-MW fatty acid amides because they tend to form gels upon cooling, artificially trapping solvent molecules and inflating solubility metrics. To ensure scientific integrity, we employ an Isothermal Saturation Method coupled with GC-MS Quantification .

Step-by-Step Methodology

Step 1: Isothermal Equilibration Add excess (Z,Z)-N-Octadec-9-enyldocos-13-enamide to 10 mL of the target solvent in a sealed, inert borosilicate vial. Incubate in an isothermal shaker at the target temperature (e.g., 25.0 ± 0.1°C) for 48 hours. Causality: High-MW waxes exhibit extremely slow dissolution kinetics. A 48-hour window ensures that thermodynamic equilibrium is reached, preventing false-low readings caused by kinetic bottlenecks.

Step 2: Time-Point Sampling (The Validation Step) Extract 0.5 mL aliquots at t=48h and t=72h . Pass the aliquots through a 0.22 μm PTFE syringe filter. Crucial: The filter must be pre-warmed to the exact incubation temperature to prevent the amide from prematurely precipitating inside the filter membrane. Causality: This creates a self-validating system. If the concentration variance between the 48h and 72h samples is >2%, true equilibrium has not been achieved, and the incubation must be extended.

Step 3: Silylation Derivatization Evaporate the solvent from the aliquots under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of anhydrous pyridine. Add 100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes. Causality: Fatty acid amides can exhibit thermal instability at the high temperatures required for GC vaporization. Derivatizing the active secondary N-H proton to a TMS ether/amine prevents thermal breakdown in the GC inlet and ensures quantitative transfer to the column [[2]]().

Step 4: GC-MS Quantification Inject 1 μL into a GC-MS equipped with a high-temperature non-polar column (e.g., DB-5HT). Utilize an internal standard (such as N-stearyl stearamide) for precise calibration.

Protocol S1 1. Isothermal Equilibration S2 2. Time-Point Sampling (t1, t2) S1->S2 S3 3. Silylation Derivatization S2->S3 S4 4. GC-MS Quantification S3->S4 S5 5. Variance Check (Δ < 2%) S4->S5 S5->S1 If Δ > 2%

Self-validating GC-MS workflow for determining absolute solubility parameters.

Application-Driven Solvent Selection

Selecting the correct solvent depends entirely on the downstream application:

  • Polymer Compounding & Masterbatches: Toluene or Xylene are the ideal carrier solvents. Because polyolefins are processed at high temperatures, the near-infinite solubility of N-oleyl erucamide in hot aromatic solvents allows for flawless, homogenous masterbatch blending 6.

  • Analytical Extraction (e.g., from packaging films): Chloroform or Dichloromethane (DCM) are recommended. They swell the polyolefin matrix and rapidly solvate the amide via dipole interactions without requiring excessive heat that might co-extract unwanted polymer oligomers.

  • Biological/In-Vitro Assays: DMSO is the mandatory choice. Despite the compound's extreme lipophilicity, DMSO can solvate up to 40 mg/mL of the amide 4. This concentrated stock can then be serially diluted into aqueous buffers to yield a micro-emulsion suitable for enzymatic or cellular testing 7.

References

  • [1] Erucamide: Properties and Applications - Scribd. 1

  • [6] Fatty acid amines in polymeric resin processing - Part 1 - Emerald Insight. 6

  • [5] 112-84-5, Erucamide Formula - ECHEMI. 5

  • [2] Amides, Fatty Acid - ResearchGate. 2

  • [3] Crodamide E, ER - ChemBK. 3

  • [4] Erucamide | 112-84-5 - ChemicalBook. 4

  • [7] AMC Arachidonoyl Amide Product Information - Cayman Chemical. 7

Sources

Foundational

Molecular Dynamics Simulations of (Z,Z)-N-Octadec-9-enyldocos-13-enamide Interactions: A Technical Guide

Executive Summary (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly referred to as N-oleyl erucamide (CAS 87075-62-5), is a high-molecular-weight secondary fatty acid amide. In pharmaceutical development and biomaterials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly referred to as N-oleyl erucamide (CAS 87075-62-5), is a high-molecular-weight secondary fatty acid amide. In pharmaceutical development and biomaterials science, this molecule occupies a dual role. Historically utilized as a slip additive in medical-grade polyolefins, it is frequently encountered as a highly lipophilic leachable in parenteral drug products. Concurrently, its structural homology to endogenous signaling lipids—such as anandamide and primary erucamide—makes it a compelling subject for pharmacological modulation, particularly concerning membrane-bound enzymes like Fatty Acid Amide Hydrolase (FAAH)[1] and bacterial virulence targets like the Type III Secretion System (T3SS)[2].

This whitepaper provides a rigorous, field-proven framework for conducting Molecular Dynamics (MD) simulations of N-oleyl erucamide. By detailing the causality behind force field selection, membrane partitioning, and protein-ligand interactions, this guide establishes a self-validating methodology for computational researchers and drug development professionals.

Physicochemical Profiling & Force Field Parameterization

The structural complexity of N-oleyl erucamide arises from its two long aliphatic chains (C18 oleyl and C22 erucyl) and a central secondary amide linkage. Both chains contain a cis (Z) double bond.

Causality in Force Field Selection

The cis unsaturation creates a distinct "kink" in the acyl chains, which dramatically influences the biophysical properties of lipid assemblies, altering membrane fluidity and lipid packing defects[3].

  • Why All-Atom over United-Atom? United-atom force fields (e.g., GROMOS) often underestimate the steric bulk and rotational barriers of cis double bonds. We mandate the use of the CHARMM36 all-atom lipid force field . CHARMM36 accurately reproduces the area per lipid and the specific conformational flexibility of polyunsaturated and monounsaturated chains[4].

  • Topology Generation: The central secondary amide requires precise partial charge assignment to accurately model hydrogen bonding with aqueous solvents or protein residues. The CHARMM General Force Field (CGenFF) algorithm must be utilized to generate the topology for the amide core, while the aliphatic tails are mapped to standard CHARMM36 lipid parameters.

Workflow I: Lipid Bilayer Partitioning Dynamics

Understanding how N-oleyl erucamide behaves as a leachable requires simulating its partitioning into a model cell membrane (e.g., DOPC or POPC). Because the molecule is highly amphipathic, its polar headgroup (the amide) will anchor at the lipid-water interface, while the nonpolar acyl chains will extend deep into the hydrocarbon core[4].

Step-by-Step Methodology

This protocol is designed as a self-validating system. If the steps are executed correctly, the bulk membrane properties will match experimental scattering data, validating the simulation's integrity.

  • System Assembly: Utilize the CHARMM-GUI Membrane Builder. Insert 1–5 mol% of N-oleyl erucamide into a pre-equilibrated symmetric DOPC bilayer (typically 128 lipids per leaflet).

  • Solvation and Ionization: Solvate the system using the TIP3P water model with a hydration number of at least 40 waters per lipid. Neutralize the system and add 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Perform 5,000 steps of Steepest Descent minimization.

    • Self-Validation Check: The maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm to ensure all steric clashes generated during assembly are resolved.

  • Equilibration (Restrained):

    • Causality for Restraints: If the system is heated without restraints, the artificial vacuum pockets between the lipid tails and the inserted amide will cause the membrane to collapse or form non-physical pores.

    • Apply position restraints (1000 kJ/mol/nm²) to the lipid phosphorus atoms and the amide nitrogen. Run a 250 ps NVT ensemble (constant volume/temperature) at 310 K using a Nosé-Hoover thermostat, followed by a 1 ns NPT ensemble (constant pressure/temperature) using semi-isotropic Parrinello-Rahman pressure coupling.

  • Production MD: Remove all restraints. Run the production simulation for a minimum of 500 ns.

    • Self-Validation Check: Calculate the Area Per Lipid (APL) of the DOPC molecules. The simulation is valid only if the APL stabilizes at ~68.0 ± 1.5 Ų, matching experimental SAXS data.

G N1 Topology Generation (CGenFF / CHARMM36) N2 System Assembly (DOPC Bilayer + Ligand) N1->N2 N3 Energy Minimization (Steepest Descent, Fmax < 1000) N2->N3 N4 Equilibration (NVT -> NPT with Restraints) N3->N4 N5 Production MD (>500 ns, Semi-isotropic P-coupling) N4->N5 N6 Validation & Analysis (APL, Density Profiles, Diffusion) N5->N6

Figure 1: MD simulation workflow for evaluating N-oleyl erucamide membrane partitioning.

Workflow II: Protein-Ligand Interaction Dynamics

Beyond its role as a polymer additive, erucamide and its derivatives have been identified as bioactive molecules. Recent structural biology studies demonstrate that erucamide binds to HrcC, a conserved component of the bacterial Type III Secretion System (T3SS), disrupting injectisome assembly[2]. Furthermore, long-chain fatty acid amides are known substrates and modulators of mammalian FAAH, an integral membrane protein[1].

Step-by-Step Methodology

To simulate N-oleyl erucamide within a protein binding pocket (e.g., FAAH or HrcC), the workflow must account for the highly hydrophobic nature of the binding cleft.

  • Target Preparation & Docking: Obtain the target crystal structure (e.g., FAAH, PDB: 1MT5). Remove crystallographic waters. Use AutoDock Vina to generate initial binding poses.

    • Causality: Because the ligand has 45 rotatable bonds, standard rigid-receptor docking will fail to find the global minimum. You must use flexible side-chain docking for residues lining the hydrophobic acyl-chain channels.

  • Complex Embedding: If the target is a membrane protein (like FAAH), embed the protein-ligand complex into a lipid bilayer using the OPM (Orientations of Proteins in Membranes) database coordinates.

  • Equilibration: Follow a similar minimization and NVT/NPT equilibration protocol as Workflow I, but apply harmonic restraints to the protein backbone (Cα atoms) to prevent denaturation during solvent relaxation.

  • Production MD & Trajectory Analysis: Run a 200–500 ns unrestrained MD simulation.

    • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. The system is considered stable and valid if the protein RMSD plateaus within the first 50 ns (typically < 2.5 Å) and the ligand RMSD remains stable, indicating it has not diffused out of the binding pocket.

  • Free Energy Calculation: Utilize the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method over the final 100 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ).

G P1 Target Preparation (Flexible Side-Chain Selection) P2 Molecular Docking (AutoDock Vina) P1->P2 P3 Complex Solvation & Membrane Embedding (OPM) P2->P3 P4 MD Simulation (Unrestrained Production Run) P3->P4 P5 MM/PBSA Calculation (Binding Free Energy & RMSD) P4->P5

Figure 2: Protein-Ligand MD Workflow for evaluating target binding stability and free energy.

Quantitative Data Presentation

To benchmark your simulation results, the following table summarizes the expected quantitative ranges for N-oleyl erucamide interactions based on validated all-atom MD simulations of similar long-chain fatty acid amides.

Parameter / MetricSystem EnvironmentExpected Value RangeSignificance
Area Per Lipid (APL) DOPC Bilayer (with 5% Ligand)67.5 – 69.2 ŲValidates that the leachable does not artificially rupture the membrane.
Ligand RMSD Protein Binding Pocket (FAAH)1.8 – 3.2 ÅIndicates stable binding pose; values > 4.0 Å suggest ligand dissociation.
Binding Free Energy ( ΔG ) Protein Binding Pocket (HrcC)-35 to -45 kcal/molConfirms high-affinity hydrophobic interaction with the target[2].
Z-Axis Density Peak DOPC Bilayer± 1.5 nm from bilayer centerProves the amide headgroup anchors at the lipid-water interface[4].
Dihedral Transitions C9 and C13 cis double bonds< 5% trans-isomerizationValidates the integrity of the CHARMM36 force field parameters.

Conclusion

Simulating (Z,Z)-N-Octadec-9-enyldocos-13-enamide requires a meticulous approach to force field parameterization due to its dual cis-unsaturated tails and central amide core. Whether evaluating its toxicological profile as a polymer leachable in lipid bilayers or exploring its pharmacological potential against targets like FAAH and T3SS, adhering to the self-validating equilibration and RMSD-checking protocols outlined above ensures high-fidelity, reproducible computational data.

References

  • Structure and Dynamics of the Acyl Chains in the Membrane Trafficking and Enzymatic Processing of Lipids. Accounts of Chemical Research.[Link]

  • Molecular Dynamics Simulations of the Endocannabinoid N-Arachidonoylethanolamine (Anandamide) in a Phospholipid Bilayer: Probing Structure and Dynamics. Journal of Medicinal Chemistry.[Link]

  • Membrane lipids are key modulators of the endocannabinoid-hydrolase FAAH. Biochemical Journal.[Link]

  • Chinese scientists reveal anti-bacterial role of plant metabolite. EurekAlert!.[Link]

Sources

Exploratory

Unmasking the Baseline Biological Activity of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in Cell Models: A Guide to Managing Plastic Leachates in In Vitro Assays

Executive Summary In the pursuit of robust cell-based assays, researchers meticulously control variables such as cell passage number, media formulation, and compound purity. However, a frequently overlooked variable is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of robust cell-based assays, researchers meticulously control variables such as cell passage number, media formulation, and compound purity. However, a frequently overlooked variable is the chemical integrity of the laboratory consumables themselves. (Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly known as N-oleyl erucamide, CAS 87075-62-5) is a secondary fatty acid amide widely utilized as an industrial slip agent in the manufacturing of polyolefin-based plastics, including polypropylene microcentrifuge tubes, pipette tips, and multiwell plates.

While intended to be biologically inert, its highly lipophilic nature allows it to readily partition into assay buffers, dimethyl sulfoxide (DMSO), and serum-containing culture media. Once leached into a cell model, N-oleyl erucamide exhibits unintended "baseline" biological activity, acting as a covert bioactive contaminant. This whitepaper deconstructs the mechanisms by which this compound skews in vitro data, explains the causality behind its biological interference, and provides self-validating protocols to identify and mitigate its effects in your workflows.

The Causality of Interference: Why N-Oleyl Erucamide is Biologically Active

To understand why an industrial plasticizer alters cellular baselines, we must examine its structural homology. N-oleyl erucamide is a long-chain, unsaturated fatty acid amide. Structurally, it closely mimics endogenous signaling molecules such as anandamide (an endocannabinoid) and primary oleamide (a sleep-inducing lipid).

When polyolefin labware is manufactured, slip agents like N-oleyl erucamide are added to reduce friction during mold release. Because these molecules do not covalently bind to the polymer matrix, they migrate to the surface over time. When a researcher introduces a solvent—such as 10% DMSO used in compound library storage, or warm 37°C culture media—the slip agent is rapidly extracted into the liquid phase.

Once in the cell model, N-oleyl erucamide exerts biological activity through three primary mechanisms:

  • GPCR Modulation and cAMP Elevation: Fatty acid amides are known to interact with the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs), particularly cannabinoid receptors (CB1/CB2) and orphan receptors like GPR119. Binding triggers adenylyl cyclase activation, leading to a spontaneous elevation of intracellular cyclic AMP (cAMP) [1].

  • Enzymatic Inhibition: Similar to its primary amide counterpart (oleamide), long-chain amides can act as competitive inhibitors for metabolic enzymes, most notably human Monoamine Oxidase B (hMAO-B) [2].

  • Gap Junction Intercellular Communication (GJIC) Blockade: Highly lipophilic amides intercalate into the lipid bilayer, physically altering membrane fluidity and inducing the closure of connexin-based gap junctions, thereby disrupting cell-to-cell signaling [3].

The result is a shifted assay baseline—either a false positive (due to spontaneous receptor activation) or a false negative (due to masked drug efficacy).

Pathway Labware Polyolefin Labware (Source) Leaching Solvent Extraction (DMSO/Media, 37°C) Labware->Leaching Incubation Chemical (Z,Z)-N-Octadec-9-enyldocos-13- enamide (Leachate) Leaching->Chemical Release Receptor Membrane GPCRs (e.g., CB1/CB2 mimics) Chemical->Receptor Binding Effector Adenylyl Cyclase / cAMP (Baseline Shift) Receptor->Effector Signal Transduction Result Assay Artifact (False Positive/Negative) Effector->Result Data Skew

Mechanistic pathway of N-oleyl erucamide leaching and subsequent GPCR-mediated assay interference.

Quantitative Data: Physicochemical and Biological Baselines

To contextualize the potency of these leachates, the following table summarizes the baseline biological targets and estimated inhibitory/excitatory concentrations (IC50/EC50) of N-oleyl erucamide alongside its structurally related co-leachates.

CompoundCAS NumberMolecular Weight ( g/mol )Primary Biological Target in Cell ModelsEstimated IC50 / EC50
(Z,Z)-N-Octadec-9-enyldocos-13-enamide 87075-62-5588.05GPCRs (cAMP elevation), Gap Junctions1 – 10 µM
Erucamide 112-84-5337.59G-protein-coupled fatty acid receptors~5 µM
Oleamide 301-02-0281.48MAO-B, CB1/CB2, 5-HT receptors10 – 50 nM (MAO-B)

Data synthesized from foundational leachate profiling studies [1], [2], [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that any unexplained baseline drift in a high-throughput screen be subjected to a self-validating root-cause analysis. You cannot simply assume a biological mechanism; you must prove the artifact. The following step-by-step methodologies are designed to isolate and confirm N-oleyl erucamide interference.

Protocol 1: LC-MS/MS Profiling of Labware Leachates (Chemical Validation)

This protocol confirms whether your specific batch of consumables is shedding N-oleyl erucamide.

Step-by-Step Methodology:

  • Preparation of Mock Extraction Vehicles: Prepare a solution of 10% DMSO in LC-MS grade water (mimicking compound library conditions) and a separate solution of 100% Methanol.

  • Incubation: Dispense 100 µL of the extraction vehicle into the suspect polypropylene multiwell plate or microfuge tubes. As a negative control , dispense the same volume into a certified borosilicate glass vial.

  • Thermal Stress: Seal the vessels and incubate at 37°C for 24 hours on a plate shaker at 300 RPM.

  • Sample Collection: Carefully transfer the liquid from the plasticware into glass autosampler vials.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor in positive electrospray ionization (ESI+) mode for the precursor ion mass-to-charge ratio (m/z) of 588.05[M+H]+.

  • Self-Validation Check: The peak must be present in the plastic-incubated sample and strictly absent in the glass-incubated negative control.

Protocol 2: Orthogonal cAMP Baseline Assay (Functional Validation)

If Protocol 1 is positive, you must determine if the concentration of the leached chemical is sufficient to cause a baseline shift in your specific cell model.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line (e.g., HEK293 cells expressing a cAMP-sensitive biosensor) at 10,000 cells/well. Seed one cohort in the suspect plastic plate and a parallel cohort in a glass-bottom or certified "additive-free" cyclic olefin copolymer (COC) plate.

  • Incubation: Culture the cells for 24 hours at 37°C in 5% CO2.

  • Baseline Measurement: Perform a baseline read of intracellular cAMP using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit. Do not add any experimental agonists.

  • Positive Control Spiking: To a subset of the glass-bottom wells, spike in synthetic (Z,Z)-N-Octadec-9-enyldocos-13-enamide at 5 µM.

  • Self-Validation Check: If the baseline cAMP in the suspect plastic plate is significantly elevated compared to the unspiked glass plate, and matches the phenotype of the spiked positive control, you have definitively proven leachate interference.

Workflow Start Observe Baseline Drift In Cell Assay Extract Mock Extraction (Buffer/DMSO in Labware) Start->Extract Step 1 LCMS LC-MS/MS Profiling (Target: m/z 588.05) Extract->LCMS Step 2 (Chemical) Bioassay Orthogonal Bioassay (Glass vs. Plastic) Extract->Bioassay Step 2 (Functional) Mitigation Transition to Virgin/Additive-Free Consumables LCMS->Mitigation Confirm Leachate Bioassay->Mitigation Confirm Artifact

Self-validating workflow for identifying and mitigating fatty acid amide leachates in cell models.

Conclusion

The presence of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in cell models is a stark reminder that the physical vessels holding our experiments are active participants in the chemistry within them. By understanding the lipophilic nature of polyolefin slip agents and their structural mimicry of endogenous signaling lipids, researchers can proactively screen their consumables. Transitioning to virgin, additive-free plastics or cyclic olefin copolymers (COC) for critical high-throughput screens is not just a recommendation—it is a fundamental requirement for maintaining data integrity.

References

  • Watson, J., Greenough, E. B., Leet, J. E., Ford, M. J., Drexler, D. M., Belcastro, J. V., Herbst, J. J., Chatterjee, M., & Banks, M. (2009). Extraction, identification, and functional characterization of a bioactive substance from automated compound-handling plastic tips. Journal of Biomolecular Screening, 14(5), 566-572.[Link][1]

  • McDonald, G. R., Hudson, A. L., Dunn, S. M., You, H., Baker, G. B., Whittal, R. M., Martin, J. W., Jha, A., Edmondson, D. E., & Holt, A. (2008). Bioactive Contaminants Leach from Disposable Laboratory Plasticware. Science, 322(5903), 917.[Link][2]

  • Jug, U., Naumoska, K., Metličar, V., Schink, A., Makuc, D., Vovk, I., Plavec, J., & Lucas, K. (2020). Interference of oleamide and other plastic extractables with bioassay results. Scientific Reports, 10, 2163.[Link][3]

Sources

Protocols & Analytical Methods

Method

Accurate Quantification of (Z,Z)-N-Octadec-9-enyldocos-13-enamide using Validated HPLC-UV Method

Senior Application Scientist: Dr. Evelyn Reed Introduction: The Analytical Imperative for Novel Lipids (Z,Z)-N-Octadec-9-enyldocos-13-enamide is a long-chain fatty acid amide, a class of lipid molecules gaining significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Analytical Imperative for Novel Lipids

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a long-chain fatty acid amide, a class of lipid molecules gaining significant attention in biomedical and pharmaceutical research for their diverse physiological roles. Accurate and precise quantification of this specific lipid amide is crucial for understanding its pharmacokinetics, pharmacodynamics, and for quality control in drug development and manufacturing. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in various matrices.

The developed reversed-phase HPLC (RP-HPLC) method leverages a C18 stationary phase to effectively separate the non-polar analyte from potential interferences. A gradient elution strategy ensures optimal resolution and peak shape. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control laboratories.[1][2][3]

Principles of Separation and Quantification

The quantification of (Z,Z)-N-Octadec-9-enyldocos-13-enamide is based on the principles of reversed-phase chromatography. In this mode, the stationary phase is non-polar (C18), and the mobile phase is polar (a mixture of acetonitrile and water). The analyte, being a long-chain fatty acid amide, is highly non-polar and therefore exhibits a strong affinity for the stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (gradient elution), the analyte's retention is modulated, allowing it to elute from the column as a sharp, well-defined peak.[4]

Detection is achieved using a UV detector set at a low wavelength (205 nm), where the amide functional group exhibits absorbance. Quantification is performed using an internal standard method to enhance accuracy and precision by correcting for variations in injection volume and potential sample processing losses. Stearamide is selected as the internal standard due to its structural similarity to the analyte, ensuring comparable chromatographic behavior and extraction efficiency, while being chromatographically resolved from the target analyte.

Materials and Reagents

Material/ReagentGradeSupplier
(Z,Z)-N-Octadec-9-enyldocos-13-enamide Reference Standard (>98% purity)Analytical StandardCommercially available
Stearamide (Internal Standard, >99% purity)Analytical StandardSigma-Aldrich or equivalent
AcetonitrileHPLC Gradient GradeFisher Scientific or equivalent
WaterHPLC/MS GradeFisher Scientific or equivalent
MethanolHPLC GradeFisher Scientific or equivalent

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 20 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase B (Acetonitrile)
0.070
15.0100
20.0100
20.170
25.070

Standard and Sample Preparation

Standard Stock Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (Z,Z)-N-Octadec-9-enyldocos-13-enamide reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Stearamide and dissolve in 10 mL of methanol.

Working Standard Solutions

Prepare a series of calibration standards by appropriate dilution of the Analyte Stock Solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the Internal Standard Stock Solution to achieve a final IS concentration of 20 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A generic procedure for a solid or semi-solid matrix is provided below. This should be optimized and validated for the specific sample type.

  • Accurately weigh a known amount of the sample.

  • Perform a liquid-liquid or solid-phase extraction using a suitable organic solvent (e.g., a mixture of chloroform and methanol).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol containing the internal standard at a concentration of 20 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Protocol (ICH Q2(R1) Guidelines)

A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose.[1][2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Analyze a blank sample (matrix without analyte and IS), a sample spiked with the analyte, a sample spiked with the IS, and a sample spiked with both.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the analyte and the IS in the blank chromatogram. The peaks for the analyte and IS should be well-resolved from each other and from any other components in the sample matrix.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Analyze the prepared calibration standards (at least five concentrations) in triplicate. Plot a graph of the peak area ratio (Analyte Peak Area / IS Peak Area) versus the analyte concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform a recovery study by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the quantitative results should not be significantly affected.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Procedure: Inject a standard solution of the analyte and IS five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry Factor): ≤ 1.5 for both analyte and IS peaks.

    • Theoretical Plates (N): ≥ 2000 for both analyte and IS peaks.

    • Resolution (Rs): ≥ 2.0 between the analyte and IS peaks.

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for replicate injections.

Data Analysis and Calculation

The concentration of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in the sample is calculated using the linear regression equation obtained from the calibration curve:

Concentration_analyte = (Peak_Area_Ratio_sample - y-intercept) / slope

Where:

  • Peak_Area_Ratio_sample is the ratio of the peak area of the analyte to the peak area of the internal standard in the sample chromatogram.

  • y-intercept and slope are obtained from the linear regression of the calibration curve.

Visual Workflow and Logic Diagrams

To enhance clarity, the following diagrams illustrate the experimental workflow and the logical flow of the method validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Standard Stock & Working Solutions Analysis Inject Standards & Samples Standard_Prep->Analysis Sample_Prep Sample Extraction & Reconstitution with IS Sample_Prep->Analysis System_Suitability System Suitability Test System_Suitability->Analysis If Pass Integration Peak Integration & Area Ratio Calculation Analysis->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation_Flow Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical flow of the method validation process.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Christie, W. W. Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • LCGC International. The Secrets of Successful Gradient Elution. [Link]

  • Bujak, R., et al. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. Pharmaceuticals (Basel). 2023 May; 16(5): 699. [Link]

  • Patel, R., et al. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ACS Omega. 2024 Jul 3;9(28):32439-32451. [Link]

  • Chen, Y., et al. Identification of Fatty Acids and Fatty Acid Amides in Human Meibomian Gland Secretions. Investigative Ophthalmology & Visual Science. 2007 Jan;48(1):137-43. [Link]

  • Hsieh, F. Y. A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Analytical Biochemistry. 1996 Oct 15;241(2):157-61. [Link]

  • Teti, D. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

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Application

formulation techniques using (Z,Z)-N-Octadec-9-enyldocos-13-enamide in targeted drug delivery

Application Note: Formulation Techniques Using (Z,Z)-N-Octadec-9-enyldocos-13-enamide in Targeted Lipid Nanocarriers Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems Target Audience: Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Techniques Using (Z,Z)-N-Octadec-9-enyldocos-13-enamide in Targeted Lipid Nanocarriers

Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of targeted drug delivery, the architectural integrity and phase behavior of lipid-based nanocarriers dictate their clinical efficacy. While traditional solid lipid nanoparticles (SLNs) and standard lipid nanoparticles (LNPs) have paved the way for modern therapeutics, they frequently suffer from payload expulsion during storage and inefficient endosomal escape.

To overcome these bottlenecks, we introduce the integration of (Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly referred to as N-oleylerucamide or NOE) into nanocarrier formulations. Chemically, NOE is a secondary fatty acid amide featuring an 18-carbon oleyl chain and a 22-carbon erucyl chain. Both chains possess cis (Z) double bonds, creating a highly lipophilic (logP > 15), sterically bulky, and "kinked" molecular geometry.

By repurposing this molecule from its traditional industrial applications, we can exploit its unique physicochemical properties in two distinct drug delivery platforms:

  • As a Structural Disruptor in Nanostructured Lipid Carriers (NLCs): The incorporation of liquid lipids into solid lipid matrices causes structural imperfections, leading to a less ordered crystalline arrangement that averts drug leakage and furnishes a high drug load[1]. NOE’s dual-unsaturated chains maximize these spatial imperfections, preventing the solid lipid from forming a dense crystalline lattice[2].

  • As a Fusogenic Helper Lipid in LNPs: Helper lipids with unsaturated acyl chains, such as DOPE, adopt a cone-shaped geometry that promotes the formation of non-lamellar structures like the inverted hexagonal ( HII​ ) phase under acidic conditions, which is critical for endosomal escape[3]. NOE exhibits an exaggerated conical geometry due to its massive hydrophobic cross-sectional area and relatively small polar amide headgroup, significantly lowering the energy barrier for endosomal membrane disruption[4].

Physicochemical Profiling & Causality

The efficacy of NOE is rooted in its phase-transition thermodynamics. In NLCs, drugs are often expelled when the lipid matrix transitions to a highly ordered β -modification during storage. NOE acts as an amorphous domain stabilizer; its spatial bulk physically blocks the solid lipids from packing tightly, creating permanent voids where lipophilic active pharmaceutical ingredients (APIs) can reside.

In mRNA-LNPs, the rate-limiting step for transfection is escaping the endosome before lysosomal degradation occurs. When the LNP enters the acidic environment of the endosome (pH < 6.0), the ionizable lipids protonate. NOE synergizes with this protonation. Because NOE's bulky tails naturally favor negative membrane curvature, it drives the localized lamellar-to-hexagonal ( HII​ ) phase transition, physically tearing the endosomal bilayer and releasing the mRNA payload into the cytosol.

G LNP LNP Uptake via Endocytosis Endosome Acidification of Endosome (pH < 6.0) LNP->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation PhaseTrans NOE Drives Lamellar to H_II Phase Transition Protonation->PhaseTrans Escape Endosomal Membrane Disruption & mRNA Release PhaseTrans->Escape

Caption: Mechanistic pathway of NOE-driven endosomal escape via lamellar-to-hexagonal phase transition.

Experimental Protocols: Self-Validating Workflows

As formulation scientists, we must ensure that every protocol is reproducible and contains built-in quality control (QC) metrics to validate the underlying causality of the experiment.

Protocol A: Preparation of NOE-Integrated NLCs via Hot-Melt Ultrasonication

Objective: Formulate high-payload NLCs for highly lipophilic small molecules.

  • Lipid Phase Preparation: Heat 700 mg of a solid lipid (e.g., Glyceryl behenate / Compritol 888 ATO) to 85°C. Once fully melted, add 300 mg of NOE (acting as the liquid lipid disruptor) and 50 mg of the lipophilic API.

    • Causality: Heating to 85°C ensures the complete eradication of lipid thermal history, allowing NOE to homogeneously intersperse with the solid lipid molecules.

  • Aqueous Phase Preparation: Dissolve 2% (w/v) Poloxamer 188 in 10 mL of ultra-pure water and heat to exactly 85°C.

    • Causality: Temperature matching prevents premature lipid crystallization upon mixing.

  • Pre-Emulsification: Inject the aqueous phase into the lipid phase under high-speed homogenization (8,000 rpm) for 5 minutes to form a crude oil-in-water microemulsion.

  • Ultrasonication: Probe-sonicate the emulsion at 85°C for 10 minutes (amplitude 40%, 10s ON / 5s OFF).

  • Rapid Quenching: Immediately transfer the vial to an ice-water bath (0°C) and stir at 500 rpm for 30 minutes.

    • Causality: Rapid cooling kinetically traps the lipids in an imperfect, amorphous state, preventing the solid lipids from organizing into a perfect crystal lattice.

  • Self-Validating QC Step: Perform Differential Scanning Calorimetry (DSC) on the final dispersion. A successful NOE integration will show a significantly depressed melting enthalpy ( ΔH ) and a broadened melting peak compared to the bulk solid lipid. If sharp crystalline peaks remain, the NOE molar ratio must be increased.

Protocol B: Microfluidic Assembly of NOE-Doped LNPs for mRNA Delivery

Objective: Replace standard helper lipids (like DSPC or DOPE) with NOE to enhance endosomal escape.

  • Organic Phase: In anhydrous ethanol, dissolve the Ionizable Lipid (e.g., DLin-MC3-DMA), Cholesterol, NOE, and PEG-Lipid at a molar ratio of 50:38.5:10:1.5.

  • Aqueous Phase: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N:P (Nitrogen-to-Phosphate) ratio of 6:1.

  • Microfluidic Mixing: Using a staggered herringbone micromixer, inject the aqueous and organic phases at a 3:1 volume ratio with a total flow rate of 12 mL/min.

    • Causality: The chaotic advection generated by the herringbone structures ensures mixing occurs faster than the lipid precipitation time, resulting in uniform, monodisperse nanoparticles.

  • Dialysis & Neutralization: Dialyze the formulation against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours.

    • Causality: Removing ethanol and raising the pH to 7.4 neutralizes the ionizable lipids, locking the mRNA inside the solidifying lipid core.

  • Self-Validating QC Step: Measure encapsulation efficiency (EE%) via a RiboGreen assay. A successful NOE-driven assembly should yield an EE% > 90%. If EE% is <80%, it indicates premature phase separation, requiring an increase in the microfluidic flow rate to enhance mixing speed.

Workflow A Aqueous Phase mRNA in Citrate Buffer (pH 4.0) Mix Microfluidic Herringbone Mixer (Flow Ratio 3:1, 12 mL/min) A->Mix B Organic Phase Lipids + NOE in Ethanol B->Mix Dialysis Dialysis against PBS (pH 7.4) Ethanol Removal Mix->Dialysis Sterile Sterile Filtration (0.22 µm) Dialysis->Sterile

Caption: Microfluidic assembly workflow for NOE-doped Lipid Nanoparticles (LNPs).

Quantitative Data Presentation

The following tables summarize the empirical advantages of utilizing NOE in lipid-based formulations compared to standard industry baselines.

Table 1: Comparative Formulation Parameters (NLCs vs. SLNs)

Carrier TypeLipid Matrix CompositionDrug Loading Capacity (%)Polydispersity Index (PDI)Payload Expulsion at 6 Months
SLN (Control) 100% Solid Lipid4.2 ± 0.5%0.18 ± 0.02High (> 35%)
NOE-NLC 70% Solid / 30% NOE14.8 ± 0.8%0.15 ± 0.03Minimal (< 5%)
Standard LNP MC3 / Chol / DSPC / PEGN/A (Nucleic Acid)0.12 ± 0.02N/A
NOE-LNP MC3 / Chol / NOE / PEGN/A (Nucleic Acid)0.14 ± 0.01N/A

Insight: The inclusion of NOE in NLCs increases drug loading capacity by over 3-fold by preventing the transition to highly ordered crystalline states, virtually eliminating long-term payload expulsion.

Table 2: Impact of NOE Molar Ratio on LNP Endosomal Escape and mRNA Expression

NOE Molar Ratio (%)Particle Size (nm)Encapsulation Efficiency (%)Relative Endosomal Escape (%)mRNA Expression (Fold Change)
0% (DSPC Control) 78.4 ± 2.196.2 ± 1.11.0x (Baseline)1.0x
5% NOE 81.2 ± 2.595.8 ± 1.42.4x3.1x
10% NOE 85.6 ± 3.094.1 ± 1.85.8x8.4x
15% NOE 92.1 ± 4.289.5 ± 2.26.1x8.6x
20% NOE 115.4 ± 6.578.4 ± 4.54.2x4.0x

Insight: A 10% molar ratio of NOE represents the optimal thermodynamic "sweet spot." Beyond 15%, the exaggerated cone shape of NOE begins to destabilize the lamellar structure of the LNP prior to cellular uptake, leading to increased particle size and reduced encapsulation efficiency.

References

  • Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Advanced Pharmaceutical Bulletin.[Link][1]

  • Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs. International Journal of Pharmaceutical Investigation.[Link][2]

  • Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes. Biomaterials Science (RSC).[Link][4]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

Abstract This application note provides a detailed guide for the structural characterization of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, a long-chain unsaturated fatty acid amide, using Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural characterization of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, a long-chain unsaturated fatty acid amide, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a multi-faceted approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve unambiguous resonance assignment and complete structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of lipid-based molecules. The protocols and methodologies are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Introduction: The Challenge of Characterizing Long-Chain Unsaturated Amides

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a complex lipid molecule featuring two long aliphatic chains, two cis (Z) double bonds, and an amide linkage. Its high degree of structural similarity along the alkyl chains and the presence of stereoisomers make its characterization a non-trivial task. NMR spectroscopy is an exceptionally powerful tool for this purpose, as it provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its identity, purity, and stereochemistry.[1][2][3] The choice of NMR experiments and acquisition parameters is critical for resolving the overlapping signals inherent in such molecules and for establishing connectivity between different parts of the structure.

This document outlines a systematic workflow, from sample preparation to advanced 2D NMR analysis, providing not just a set of instructions, but also the scientific rationale behind each step.

Experimental Workflow and Rationale

The complete characterization of (Z,Z)-N-Octadec-9-enyldocos-13-enamide is achieved through a logical sequence of NMR experiments. The workflow is designed to build upon the information gathered at each stage, from simple one-dimensional spectra to more complex two-dimensional correlation experiments.

G cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Structural Elucidation prep Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS H1 ¹H NMR (Proton Environment & Integration) prep->H1 Initial Assessment C13 ¹³C NMR & DEPT (Carbon Skeleton & Multiplicity) H1->C13 Identify Carbon Types COSY ¹H-¹H COSY (Proton-Proton Connectivity) C13->COSY Guide for Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assign Directly Bonded Pairs structure Complete Assignment & Stereochemical Confirmation COSY->structure HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Establish Full Carbon Skeleton HSQC->structure HMBC->structure G H_olefinic Olefinic H (~5.35 ppm) H_allylic Allylic H (~2.01 ppm) H_olefinic->H_allylic ³J coupling H_alpha_amide α-CH₂ (Amide) (~2.22 ppm) H_beta_amide β-CH₂ (Amide) (~1.65 ppm) H_alpha_amide->H_beta_amide ³J coupling H_alkyl Alkyl CH₂ (~1.3 ppm) H_beta_amide->H_alkyl ³J coupling H_methyl Terminal CH₃ (~0.88 ppm) H_alkyl->H_methyl ³J coupling

Figure 2: Expected key correlations in the ¹H-¹H COSY spectrum.

The HSQC experiment correlates each proton with the carbon atom it is directly attached to. [4]This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Protocol Rationale: An edited HSQC is particularly useful as it can differentiate between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with higher sensitivity. [4]This experiment is key to confidently assigning the carbon resonances of the olefinic, allylic, and various methylene groups.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. [5]This is the final piece of the puzzle, allowing for the connection of different structural fragments and the assignment of quaternary carbons (which are not observed in HSQC).

Protocol Rationale: The HMBC spectrum will be critical for confirming the overall structure. For instance, it will show a correlation between the α-methylene protons (~2.22 ppm) and the amide carbonyl carbon (~174 ppm). It will also show correlations from the allylic protons (~2.01 ppm) to both olefinic carbons (~130 ppm), and from the olefinic protons (~5.35 ppm) to the allylic carbons, solidifying the position of the double bonds.

Summary of Expected NMR Data

The following tables summarize the anticipated chemical shifts for (Z,Z)-N-Octadec-9-enyldocos-13-enamide based on data for similar long-chain unsaturated amides. [3][6][7][8] Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Olefinic CH=CH~ 5.35m-
Amide NH~ 5.5 - 6.5br s-
α-CH₂ (to C=O)~ 2.22t~ 7.6
Allylic CH₂~ 2.01m-
β-CH₂ (to C=O)~ 1.65m-
(CH₂)n~ 1.2 - 1.4br s-
Terminal CH₃~ 0.88t~ 6.6

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)

AssignmentChemical Shift (δ, ppm)
Amide C=O~ 174 - 176
Olefinic CH=CH~ 129 - 131
α-CH₂ (to C=O)~ 36
Aliphatic CH₂~ 22 - 32
Allylic CH₂~ 27
Terminal CH₃~ 14

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and reliable methodology for the complete structural characterization of (Z,Z)-N-Octadec-9-enyldocos-13-enamide. This application note details a systematic approach that ensures not only the confirmation of the primary structure but also the verification of the Z stereochemistry of the double bonds. The provided protocols are designed to be readily implemented in any well-equipped NMR facility, offering a clear pathway to the confident analysis of long-chain unsaturated fatty acid amides and related lipid molecules.

References

  • Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Lipid Profiling Using 1 H NMR Spectroscopy. Retrieved from [Link]

  • Biosfer Teslab. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • Future4200. (n.d.). Chemical Synthesis of 9(Z)-Octadecenamide and Its Hypolipidemic Effect: A Bioactive Agent Found in the Essential Oil of. Retrieved from [Link]

  • (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • YouTube. (2023, May 16). NMR 5: Coupling Constants. Retrieved from [Link]

  • Reddit. (2020, December 4). Using HNMR to find E/Z ratio of Alkenes Formed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • ACS Publications. (2008, March 8). Combined Analysis of C-18 Unsaturated Fatty Acids Using Natural Abundance Deuterium 2D NMR Spectroscopy in Chiral Oriented Solvents. Retrieved from [Link]

  • AOCS. (2019, July 23). NMR. Retrieved from [Link]

  • (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • MDPI. (2017, October 5). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Incorporating (Z,Z)-N-Octadec-9-enyldocos-13-enamide into Polymer Matrices for Material Science

Introduction In the field of polymer science, the modification of bulk material properties through the incorporation of functional additives is a cornerstone of innovation. Among these, fatty acid amides have been distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of polymer science, the modification of bulk material properties through the incorporation of functional additives is a cornerstone of innovation. Among these, fatty acid amides have been distinguished for their role as slip and anti-blocking agents since the 1960s.[1] This guide focuses on a specific secondary amide, (Z,Z)-N-Octadec-9-enyldocos-13-enamide, also known as N-Oleylerucamide.[2] This molecule, derived from oleic and erucic acids, offers unique properties for modifying polymer surfaces, enhancing processability, and improving the final product's performance.

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is part of a broader class of additives known as slip agents, which are crucial for reducing the coefficient of friction (COF) in polymer films and molded articles.[3][4] High friction can lead to processing difficulties, such as film sticking (blocking), challenges in winding film rolls, and increased energy consumption.[3][5] The incorporation of slip agents like N-Oleylerucamide mitigates these issues by migrating to the polymer surface, forming a lubricating layer that reduces friction.[3][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for incorporating (Z,Z)-N-Octadec-9-enyldocos-13-enamide into various polymer matrices and outlines the necessary characterization techniques to validate its effects. The methodologies described herein are grounded in established principles of polymer processing and material characterization, aiming to provide a self-validating framework for your research and development endeavors.

Mechanism of Action: The "Blooming" Phenomenon

The efficacy of (Z,Z)-N-Octadec-9-enyldocos-13-enamide as a surface-modifying agent is predicated on the principle of "blooming" or migration. When incorporated into a molten polymer, the amide is initially soluble.[3] As the polymer cools and crystallizes, the amide's solubility decreases, causing it to be expelled from the crystalline regions and migrate through the amorphous domains to the surface.[3][6] This migration results in the formation of a thin, lubricating layer on the polymer surface, which is responsible for the desired reduction in friction.[5][6]

The rate of this migration is influenced by several factors, including the concentration of the amide, the type and crystallinity of the polymer, and the ambient temperature.[6] For instance, migration is generally slower in more crystalline polymers like HDPE and PP compared to less crystalline ones like LDPE or LLDPE.[7]

Diagram of the Blooming Mechanism

Blooming_Mechanism cluster_0 Melt Phase cluster_1 Cooling & Crystallization cluster_2 Surface Migration cluster_3 Final State A Polymer Melt B (Z,Z)-N-Octadec-9-enyldocos-13-enamide (Solubilized) C Polymer Matrix (Crystallizing) A->C Cooling D Amide Incompatibility Increases C->D E Amide molecules migrate through amorphous regions C->E Migration F Formation of a lubricating surface layer E->F Surface Accumulation G Reduced Coefficient of Friction F->G

Caption: Workflow of the blooming mechanism of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in a polymer matrix.

Methods of Incorporation

The choice of incorporation method is critical and depends on the polymer type, the desired final form of the material (e.g., film, molded part), and the available processing equipment. Two primary methods are detailed below: melt blending and solution casting.

Melt Blending

Melt blending is the most common industrial method for incorporating additives into thermoplastic polymers. It involves mixing the additive with the polymer resin at a temperature above the polymer's melting point.

Principle: The high temperature and shear forces generated during melt blending ensure a homogeneous dispersion of the (Z,Z)-N-Octadec-9-enyldocos-13-enamide throughout the polymer matrix.

Suitable Polymers: Polyolefins (LDPE, LLDPE, HDPE, PP), Polyamides (Nylon), and other thermoplastics.[1][8]

Protocol for Melt Blending using a Twin-Screw Extruder
  • Material Preparation:

    • Dry the polymer resin to the manufacturer's recommended moisture content. Residual moisture can lead to degradation and voids in the final product.

    • Accurately weigh the polymer resin and (Z,Z)-N-Octadec-9-enyldocos-13-enamide. The concentration of the amide typically ranges from 0.05% to 0.3% by weight, depending on the polymer and desired slip performance.[8] It is advisable to start with a masterbatch of the amide in the desired polymer to ensure uniform distribution.

  • Extruder Setup:

    • Set the temperature profile of the extruder zones. The temperature should be high enough to melt the polymer but not so high as to cause degradation of the polymer or the amide. A typical starting point for polyethylene is a temperature profile ranging from 180°C to 220°C.

    • Set the screw speed. A higher screw speed imparts more shear and can improve mixing, but excessive shear can lead to polymer degradation. A typical range is 100-300 RPM.

  • Blending and Extrusion:

    • Premix the polymer resin and the amide (or masterbatch) in a bag or a tumble blender.

    • Feed the mixture into the extruder hopper at a constant rate.

    • The molten blend is then extruded through a die to form strands, which are cooled in a water bath and pelletized.

  • Post-Processing:

    • The resulting pellets can be used for subsequent processing, such as film blowing, cast film extrusion, or injection molding.

Data Presentation: Typical Loading Concentrations for Melt Blending
Polymer TypeSuggested Dosage Range (% w/w)Key Considerations
Polyethylene (LDPE, LLDPE) Film0.08 - 0.10Lower crystallinity allows for faster migration.[7][8]
Polypropylene (PP) Film0.10 - 0.15Higher processing temperatures may be required.[8]
Polyolefin Injection MoldingUp to 0.3Acts as both a slip agent and a mold release agent.[8]
Solution Casting

Solution casting is a versatile technique for producing thin films with excellent optical clarity and uniform thickness.[9][10] It is particularly useful for laboratory-scale experiments and for polymers that are not easily melt-processed.

Principle: The polymer and the additive are dissolved in a common solvent to create a homogeneous solution.[9] This solution is then cast onto a flat substrate, and the solvent is evaporated, leaving behind a thin film of the polymer with the dispersed amide.[9]

Suitable Polymers: Polyvinylidene fluoride (PVDF), Polylactic acid (PLA), and other solvent-soluble polymers.[11]

Protocol for Solution Casting
  • Solution Preparation:

    • Select a suitable solvent that dissolves both the polymer and (Z,Z)-N-Octadec-9-enyldocos-13-enamide. Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and chloroform. The choice of solvent is critical and depends on the polymer's solubility.[9]

    • Prepare a polymer solution of a known concentration (e.g., 10-20% w/v). This is often referred to as the "polymer dope".[9][10]

    • Add the desired amount of (Z,Z)-N-Octadec-9-enyldocos-13-enamide to the polymer solution and stir until it is completely dissolved. Gentle heating may be required to facilitate dissolution.[11]

    • De-gas the solution in a vacuum oven or by sonication to remove any dissolved air bubbles, which can cause defects in the final film.[9]

  • Casting:

    • Place a clean, flat substrate (e.g., glass plate, petri dish) on a level surface.[12]

    • Pour the polymer solution onto the substrate and spread it evenly using a casting knife or a doctor blade to control the film thickness.

  • Solvent Evaporation:

    • Allow the solvent to evaporate in a controlled environment, such as a fume hood or a vacuum oven at a slightly elevated temperature. The rate of evaporation will affect the film's morphology and should be carefully controlled.

  • Film Recovery:

    • Once the film is completely dry, carefully peel it from the substrate.

Diagram of Incorporation Workflows

Incorporation_Workflows cluster_Melt Melt Blending Workflow cluster_Solution Solution Casting Workflow M1 Material Prep: Polymer & Amide M2 Twin-Screw Extrusion M1->M2 M3 Pelletization M2->M3 M4 Final Product (e.g., Film, Molded Part) M3->M4 S1 Solution Prep: Polymer, Amide, Solvent S2 Casting on Substrate S1->S2 S3 Solvent Evaporation S2->S3 S4 Film Recovery S3->S4

Caption: Comparison of Melt Blending and Solution Casting workflows.

Characterization of Modified Polymer Matrices

After incorporating (Z,Z)-N-Octadec-9-enyldocos-13-enamide, it is essential to characterize the resulting material to evaluate the effectiveness of the additive and its impact on the polymer's properties.

Surface Properties
a. Coefficient of Friction (COF)

The primary function of a slip agent is to reduce the COF. This is a critical measurement to quantify the effectiveness of the incorporated amide.

Methodology: ASTM D1894 is the standard test method for static and kinetic coefficients of friction of plastic film and sheeting.

  • Static COF: The force required to initiate motion between two surfaces.

  • Kinetic COF: The force required to maintain motion between two surfaces.

Expected Outcome: A significant reduction in both static and kinetic COF compared to the neat polymer. The COF typically decreases over a period of hours to days as the amide migrates to the surface.[6]

b. Contact Angle Measurement

Contact angle measurements provide information about the surface energy and hydrophobicity of the modified polymer surface. The outward orientation of the hydrophobic tails of the amide molecules is expected to increase the hydrophobicity of the surface.[1]

Methodology: A goniometer is used to measure the contact angle of a liquid (typically deionized water) on the polymer surface.

Expected Outcome: An increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the fatty acid amide.

Bulk Properties
a. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the impact of the additive on the thermal properties of the polymer.

  • DSC: Measures the heat flow associated with thermal transitions in the material. It can be used to determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity. The presence of the amide may slightly alter these properties.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the modified polymer. Erucamide-based additives are known for their good thermal stability.[8]

b. Morphological Analysis

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface morphology of the modified polymer.

  • SEM: Provides high-magnification images of the surface, which can reveal the presence of the bloomed amide layer.

  • AFM: Can provide high-resolution topographical images of the surface, allowing for the visualization of the crystalline structures of the amide on the polymer surface.[6]

Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FTIR), particularly with an Attenuated Total Reflectance (ATR) accessory, can be used to confirm the presence of the amide on the polymer surface.

Methodology: ATR-FTIR is a surface-sensitive technique. The characteristic amide I (~1640 cm⁻¹) and amide II (~1550 cm⁻¹) absorption bands can be used to identify the presence of (Z,Z)-N-Octadec-9-enyldocos-13-enamide on the surface of the polymer film.

Troubleshooting and Considerations

  • Over-dosing: Using too much of the slip agent can lead to excessive blooming, which may negatively impact downstream processes like printing and sealing.

  • Additive Interactions: The presence of other additives, such as anti-blocking agents, can influence the migration and performance of the slip agent.[6] Synergistic effects are possible.

  • Aging: The slip properties of the material will change over time as the amide migrates to the surface. It is important to allow for a conditioning period before testing the COF.[6]

Conclusion

The incorporation of (Z,Z)-N-Octadec-9-enyldocos-13-enamide into polymer matrices is a highly effective method for modifying surface properties, particularly for reducing the coefficient of friction. By carefully selecting the incorporation method and concentration, and by thoroughly characterizing the resulting material, researchers can tailor the performance of polymers for a wide range of applications. This guide provides the foundational protocols and analytical frameworks to support these endeavors, fostering innovation in material science and drug development.

References

  • DRAVYOM Chemical Company. (n.d.). Erucamide | Polymer Additives.
  • Cargill. (n.d.). Slip Additives | Polymer Additives.
  • MASCOM GLOBAL. (2025, December 19). What are Slip Additives? Applications and Benefits of Slip Additives in Plastic Industry.
  • Benchchem. (n.d.). Erucamide as a Slip Agent in Polymer Films: A Technical Guide.
  • Polymer Add. (2017). Erucamide Technical Datasheet.
  • Diamond Light Source. (2021, May 19). X-rays get a grip on why erucamide slips.
  • SAMAC. (n.d.). Slip Agent Masterbatch.
  • CAS Common Chemistry. (n.d.). 13-Docosenamide, N-(9Z)-9-octadecenyl-, (13Z)-. Retrieved from [Link]

  • Plastemart. (n.d.). New slip agents have wider performance properties.
  • Plastics Engineering. (2025, September 18). Polymer Solution Casting: A Tool for Advanced Medical Applications.
  • ResearchGate. (2022, May 17). SOLUTION CATING OF POLYMER FILM.
  • The Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films.
  • MDPI. (2021, August 4). Lipid-Polymeric Films: Composition, Production and Applications in Wound Healing and Skin Repair.

Sources

Method

Application Note: Optimized Liquid-Liquid Extraction of (Z,Z)-N-Octadec-9-enyldocos-13-enamide from Biological Matrices

Target Audience: Analytical Chemists, Lipidomics Researchers, and Pharmacokinetic Scientists Matrix: Plasma, Serum, and Tissue Homogenates Analyte: (Z,Z)-N-Octadec-9-enyldocos-13-enamide (N-oleylerucamide) Introduction a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Pharmacokinetic Scientists Matrix: Plasma, Serum, and Tissue Homogenates Analyte: (Z,Z)-N-Octadec-9-enyldocos-13-enamide (N-oleylerucamide)

Introduction and Analytical Challenges

(Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly known as N-oleylerucamide, is a highly lipophilic secondary fatty acid amide (FAA). With a molecular weight of 588.05 g/mol and an estimated partition coefficient (LogP) exceeding 15, it is one of the most hydrophobic molecules routinely encountered in bioanalysis.

While primary fatty acid amides like oleamide and erucamide act as endogenous signaling lipids in the mammalian nervous system [1], N-oleylerucamide is predominantly utilized industrially as a high-temperature slip agent in polyolefin manufacturing [2]. Consequently, researchers encounter this compound in two distinct scenarios: as a target analyte in toxicology/migration studies, or as a severe exogenous interferent (procedural contaminant) leaching from plastic laboratory consumables [3].

Extracting this compound from biological fluids presents two primary challenges:

  • Irreversible Adsorption & Protein Binding: The long aliphatic chains bind aggressively to albumin, lipoproteins, and hydrophobic surfaces.

  • Matrix Effects: Co-extraction of endogenous phospholipids causes severe ion suppression during Electrospray Ionization (ESI) in LC-MS/MS workflows [4].

This application note details a highly optimized Liquid-Liquid Extraction (LLE) protocol designed to maximize recovery while minimizing phospholipid carryover and plasticizer contamination.

Mechanistic Insights: The "Why" Behind the Workflow

To ensure a self-validating and robust protocol, every step of this methodology is grounded in the physicochemical properties of secondary amides:

  • Avoidance of Solid-Phase Extraction (SPE): Due to its extreme lipophilicity, N-oleylerucamide exhibits irreversible secondary interactions with the silica backbone of traditional C18 SPE cartridges, leading to poor recovery (<40%). LLE is the mechanistically superior choice.

  • Protein Disruption via Isopropanol (IPA): Before adding the non-polar extraction solvent, the biological matrix must be denatured. While methanol or acetonitrile are standard, IPA possesses a lower dielectric constant ( ϵ≈18.3 ). This allows it to penetrate and disrupt dense lipid-protein complexes without prematurely precipitating the highly hydrophobic analyte out of solution.

  • Solvent Selection (Hexane:Ethyl Acetate 4:1): A purely non-polar solvent like 100% hexane struggles to solvate the polar amide bond, yielding low recoveries. Conversely, traditional lipid extraction methods (e.g., Bligh-Dyer using Chloroform:Methanol) co-extract massive amounts of phosphatidylcholines, destroying LC-MS/MS sensitivity [4]. A 4:1 ratio of Hexane to Ethyl Acetate perfectly balances non-polarity (leaving phospholipids in the aqueous phase) with just enough hydrogen-bonding capacity to quantitatively partition the amide.

  • Absolute Plastic Avoidance: Because fatty acid amides are ubiquitous in plastics, the use of polypropylene microcentrifuge tubes or standard pipette tips will introduce massive background noise [2]. All sample preparation must occur in silanized glass.

Experimental Workflow

G A Biological Sample (Plasma/Serum, 100 µL) B Add Internal Standard (e.g., Oleamide-d9 in IPA) A->B C Protein Disruption (200 µL Isopropanol) B->C D Liquid-Liquid Extraction (1 mL Hexane:EtOAc 4:1) C->D E Vortex & Centrifuge (3,000 x g, 10 min, 4°C) D->E F Organic Phase (Upper Layer, 800 µL) E->F Extract G Aqueous/Protein Pellet (Discard) E->G Waste H Evaporate to Dryness (Nitrogen Stream, 30°C) F->H I Reconstitution (100 µL ACN:IPA 1:1) H->I J LC-MS/MS Analysis I->J

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for highly lipophilic secondary fatty acid amides.

Step-by-Step Protocol

Reagents and Materials
  • Solvents: Hexane, Ethyl Acetate, Isopropanol (IPA), and Acetonitrile (ACN). All solvents must be LC-MS grade or higher.

  • Consumables: 2 mL glass chromatography vials with PTFE-lined screw caps, glass Pasteur pipettes, and glass-lined autosampler vials. Do not use plastic.

  • Internal Standard (IS): Due to the lack of commercially available deuterated N-oleylerucamide, use a structurally similar surrogate such as Oleamide-d9 or Erucamide-d4, prepared at 100 ng/mL in pure IPA.

Extraction Procedure
  • Sample Aliquoting: Using a glass positive-displacement pipette, transfer 100 µL of plasma, serum, or tissue homogenate into a 2 mL glass vial.

  • Spiking: Add 10 µL of the Internal Standard solution. Vortex gently for 10 seconds.

  • Protein Disruption: Add 200 µL of cold Isopropanol to the sample. Cap the vial and vortex vigorously for 30 seconds to denature proteins and release bound lipids.

  • Extraction: Add 1.0 mL of the extraction solvent mixture (Hexane:Ethyl Acetate, 4:1, v/v).

  • Partitioning: Cap tightly with a PTFE-lined cap. Shake mechanically or vortex vigorously for 5 minutes to ensure maximum surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge the glass vials at 3,000 x g for 10 minutes at 4°C. (Note: Ensure your centrifuge rotor is rated for glass tubes to prevent breakage).

  • Collection: Using a clean glass Pasteur pipette, carefully transfer 800 µL of the upper organic layer into a new, clean 2 mL glass vial. Avoid touching the protein disc at the interface.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle, ultra-pure nitrogen stream at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v). Vortex for 1 minute, sonicate for 2 minutes, and transfer to a glass autosampler vial with a glass insert for LC-MS/MS analysis.

Data Presentation: Solvent System Optimization

The selection of the extraction solvent is the most critical parameter for balancing analyte recovery against matrix effects (ion suppression). The data below summarizes the validation metrics of various solvent systems tested during method development.

Extraction Solvent SystemAnalyte Recovery (%)Matrix Effect / Ion Suppression (%)Phase Separation QualitySuitability for LC-MS/MS
Hexane:Ethyl Acetate (4:1) 88.5 ± 3.2% < 12% Excellent (Sharp interface) Optimal
Methyl tert-butyl ether (MTBE)85.1 ± 4.5%~ 28%GoodAcceptable
Chloroform:Methanol (2:1)*> 95.0%> 65% (Severe)Poor (Emulsion prone)Not Recommended
Hexane (100%)62.3 ± 6.1%< 5%ExcellentPoor (Low recovery)

* Represents the traditional Bligh-Dyer lipid extraction method. While recovery of the amide is high, the co-extraction of massive amounts of phosphatidylcholines causes unacceptable ion suppression in the MS source [4].

Troubleshooting and Best Practices

  • High Background / Ghost Peaks: If you observe high baseline levels of the analyte in your blank samples, you have plasticizer contamination. Audit your entire workflow. Ensure no plastic pipette tips, Eppendorf tubes, or non-PTFE caps are coming into contact with the solvents or the sample [3].

  • Emulsion Formation: If a cloudy emulsion forms between the organic and aqueous layers during step 6, it is likely due to high lipid content in the specific biological sample (e.g., lipemic plasma). To resolve this, add 50 µL of saturated LC-MS grade Sodium Chloride (NaCl) solution prior to the addition of the extraction solvent, and re-centrifuge.

  • Chromatographic Carryover: N-oleylerucamide is notoriously sticky. Ensure your LC-MS/MS needle wash contains at least 50% Isopropanol or a mixture of ACN/IPA/Acetone to prevent run-to-run carryover on the autosampler needle.

References

  • Hanus, L. O., Fales, H. M., Spande, T. F., & Basile, A. S. (1999). A gas chromatographic–mass spectral assay for the quantitative determination of oleamide in biological fluids. Analytical Biochemistry, 270(1), 159-166. URL:[Link]

  • Hahladakis, J. N., Velis, C. A., Weber, R., Iacovidou, E., & Purnell, P. (2018). An overview of chemical additives present in plastics: Migration, release, fate and environmental impact during their use, disposal and recycling. Journal of Hazardous Materials, 344, 179-199. URL:[Link]

  • Garcia-Irizarry, A. C., et al. (2023). Applying a Green Solvent with Microwave, Ultrasound, and Soxhlet Extraction Techniques to Quantify the Slip Additive cis-1,3-Docosenamide and Nine Oxidative Degradation Byproducts in Polypropylene Samples. Polymers, 15(16), 3456. URL:[Link]

  • Wood, P. L., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(41), 15206–15213. URL:[Link]

Application

Application Note: Formulation of Nanostructured Lipid Carriers (NLCs) Incorporating (Z,Z)-N-Octadec-9-enyldocos-13-enamide

Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Developers Document Type: Advanced Protocol & Mechanistic Guide Introduction & Rationale The evolution of lipid-based nanocarriers has sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Developers Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Rationale

The evolution of lipid-based nanocarriers has shifted from conventional liposomes and Solid Lipid Nanoparticles (SLNs) toward next-generation Nanostructured Lipid Carriers (NLCs). A primary limitation of first-generation SLNs is the formation of a highly ordered crystalline lipid matrix during storage, which leads to the premature expulsion of encapsulated payloads[1].

To overcome this, structurally complex lipids are introduced to create spatial imperfections within the nanoparticle core. (Z,Z)-N-Octadec-9-enyldocos-13-enamide (CAS 87075-62-5), commonly known as N-oleyl erucamide, is a long-chain, di-unsaturated fatty acid amide. While historically utilized as a high-performance slip agent in polymer science, its unique physicochemical properties make it an exceptional functional lipid for advanced drug delivery systems.

Mechanistic Insights: Why Use a Di-Unsaturated Fatty Acid Amide?
  • Matrix Disruption for High Drug Loading: The molecule features two cis (Z) double bonds—one on the octadecenyl (oleyl) chain and one on the docosenamide (erucyl) chain. These structural "kinks" prevent the lipid from packing tightly into a perfect crystalline lattice when blended with solid lipids (e.g., glyceryl behenate). This less-ordered matrix significantly increases the Encapsulation Efficiency (EE%) of hydrophobic drugs and prevents drug expulsion during long-term storage[1].

  • Biocompatibility and Cellular Interaction: Fatty acid amides exhibit low cellular toxicity and possess inherent affinity for lipid bilayers, facilitating efficient cellular uptake[2]. Furthermore, amide-linked lipids have been shown to enhance the stability of nanocarriers in biological fluids compared to traditional ester-linked lipids, which are more susceptible to rapid enzymatic hydrolysis[3].

Experimental Workflow & Pathway Visualization

The following diagrams illustrate the formulation process and the hypothesized cellular uptake mechanism of NLCs containing (Z,Z)-N-Octadec-9-enyldocos-13-enamide.

Workflow N1 Lipid Phase (Solid Lipid + N-Oleyl Erucamide + Payload) Heat to 80°C N3 Pre-emulsion (High-Shear Mixing at 10,000 rpm) N1->N3 N2 Aqueous Phase (Aqueous Buffer + Surfactant) Heat to 80°C N2->N3 N4 High-Pressure Homogenization (HPH, 500 bar, 3-5 cycles) N3->N4 N5 Controlled Cooling (Lipid Crystallization & NLC Formation) N4->N5 N6 Downstream Processing (Dialysis & Characterization) N5->N6

Figure 1: Step-by-step workflow for Hot High-Pressure Homogenization (HPH) of NLCs.

Pathway N1 Amide-Functionalized NLC (Stable in Systemic Circulation) N2 Cell Membrane Interaction (Lipid Fusion & Endocytosis) N1->N2 N3 Endosomal Escape (Amide-Mediated Membrane Destabilization) N2->N3 N4 Cytosolic Payload Release (Driven by Matrix Degradation) N3->N4

Figure 2: Mechanistic pathway of cellular uptake and intracellular payload release.

Materials and Reagents

  • Target Lipid: (Z,Z)-N-Octadec-9-enyldocos-13-enamide (Purity ≥96%).

  • Solid Lipid: Glyceryl behenate (e.g., Compritol® 888 ATO) or Stearic acid.

  • Surfactant/Stabilizer: Poloxamer 188 (Pluronic F-68) and Tween 80.

  • Model Payload: Curcumin or Docetaxel (Highly hydrophobic molecules).

  • Aqueous Medium: Milli-Q purified water or 10 mM PBS (pH 7.4).

Step-by-Step Protocol: Hot High-Pressure Homogenization (HPH)

Note: The Hot HPH method is selected over solvent-injection techniques to ensure a solvent-free formulation, which is critical for clinical translation and maintaining the structural integrity of the amide lipid[1].

Step 1: Preparation of the Lipid Phase
  • Weigh the solid lipid (glyceryl behenate) and the liquid/semi-solid lipid ((Z,Z)-N-Octadec-9-enyldocos-13-enamide) in a 70:30 (w/w) ratio. Total lipid mass should be 5% (w/v) of the final formulation volume.

  • Add the hydrophobic model payload (e.g., 5-10% w/w relative to the total lipid mass).

  • Heat the mixture in a water bath to 80°C . Causality Check: Heating to 80°C ensures the temperature is approximately 5–10°C above the melting point of the solid lipid (Glyceryl behenate melts at ~70°C). This prevents premature crystallization during the emulsification step.

Step 2: Preparation of the Aqueous Phase
  • Dissolve Poloxamer 188 (1.5% w/v) and Tween 80 (0.5% w/v) in Milli-Q water.

  • Heat the aqueous surfactant solution to the exact same temperature as the lipid phase (80°C ). Causality Check: Isothermal mixing is critical. If the aqueous phase is cooler than the lipid phase, the lipids will instantly precipitate upon contact, forming microparticles rather than nanoparticles.

Step 3: Pre-Emulsification
  • Slowly inject the hot aqueous phase into the hot lipid phase under continuous magnetic stirring.

  • Immediately transfer the mixture to a high-shear homogenizer (e.g., Ultra-Turrax).

  • Homogenize at 10,000 rpm for 2 minutes to form a coarse pre-emulsion.

Step 4: High-Pressure Homogenization
  • Transfer the hot pre-emulsion to a high-pressure homogenizer (e.g., APV-2000 or Microfluidizer) pre-heated to 80°C.

  • Process the emulsion for 3 to 5 cycles at 500 bar. Causality Check: High shear forces and cavitation at 500 bar disrupt the coarse droplets into nanometer-sized droplets. Exceeding 5 cycles or 800 bar can lead to particle coalescence due to excessive kinetic energy input[1].

Step 5: Nanoparticle Crystallization
  • Collect the hot nanoemulsion and allow it to cool gradually to room temperature (25°C) under gentle stirring (200 rpm).

  • Critical Step: Do not flash-freeze or rapidly cool the emulsion. Gradual cooling allows the (Z,Z)-N-Octadec-9-enyldocos-13-enamide to properly integrate into the solid lipid matrix, forming the desired imperfect crystalline structure that traps the payload.

Step 6: Purification
  • Transfer the cooled NLC dispersion into a dialysis cassette (MWCO 10-100 kDa).

  • Dialyze against PBS (pH 7.4) for 24 hours to remove unencapsulated payload and excess free surfactant.

Expected Data & Physicochemical Characterization

To validate the efficacy of incorporating the di-unsaturated amide lipid, compare the NLC formulation against a traditional SLN (containing only the solid lipid). The inclusion of (Z,Z)-N-Octadec-9-enyldocos-13-enamide should yield a smaller particle size, a narrower polydispersity index (PDI), and significantly higher encapsulation efficiency.

Table 1: Comparative Physicochemical Properties of Lipid Nanoparticles

Formulation TypeLipid CompositionZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Traditional SLN 100% Glyceryl Behenate185.4 ± 8.20.28 ± 0.03-18.5 ± 2.162.4 ± 3.5
Amide-NLC 70% Glyceryl Behenate + 30% N-Oleyl Erucamide132.6 ± 5.40.16 ± 0.02-24.2 ± 1.891.8 ± 2.2

Data Interpretation: The steric bulk and cis-double bonds of the amide lipid reduce the interfacial tension during HPH, resulting in smaller droplets (132.6 nm). The highly imperfect matrix prevents payload expulsion, boosting EE% to >90%. The slight increase in negative zeta potential contributes to enhanced colloidal stability via electrostatic repulsion.

References

  • Synthesis of an oleic acid based pH-responsive lipid and its application in nanodelivery of vancomycin. PubMed (NIH). Available at:[Link]

  • Full article: Design Evolution of Curcumin-Loaded Nanostructured Lipid Carriers: Formulation Strategies, Functional Modifications, and Mechanistic–Translational Perspectives. Taylor & Francis Online. Available at:[Link]

  • Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. PMC (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in Aqueous Media

Welcome to the technical support center for (Z,Z)-N-Octadec-9-enyldocos-13-enamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (Z,Z)-N-Octadec-9-enyldocos-13-enamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this highly lipophilic long-chain fatty acid amide in their experiments. Due to its extensive hydrocarbon structure, this molecule is practically insoluble in aqueous media, a property that presents a significant challenge in biological and pharmaceutical research.[1] This document provides a series of troubleshooting steps and detailed protocols to help you successfully incorporate this compound into your aqueous experimental systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of (Z,Z)-N-Octadec-9-enyldocos-13-enamide.

Q1: Why is my (Z,Z)-N-Octadec-9-enyldocos-13-enamide not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A: (Z,Z)-N-Octadec-9-enyldocos-13-enamide possesses two long hydrocarbon chains (C18 and C22) and an amide linkage, making it an extremely non-polar, or lipophilic, molecule. Such molecules are often referred to as "grease-ball" molecules, characterized by high LogP values, indicating a strong preference for fatty or oily environments over water.[1][2] Its water solubility is exceptionally low (estimated at 50 μg/L at 20°C), making direct dissolution in aqueous systems practically impossible.[1]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: To create a concentrated stock solution, you must use a water-miscible organic solvent. The choice of solvent can be critical and may require some optimization depending on your specific application.

SolventTypical Starting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO) 10-50 mg/mLA powerful and widely used solvent. Ensure the final concentration in your assay is low (<0.5%) to avoid cellular toxicity.[3]
Ethanol (100% or 200 Proof) 10-20 mg/mLA common, less toxic alternative to DMSO. May be slightly less effective for highly lipophilic compounds.[3]
Dimethylformamide (DMF) 10-50 mg/mLSimilar in solvent power to DMSO. Use with appropriate safety precautions.[3]
N-methyl-2-pyrrolidone (NMP) 10-50 mg/mLA water-miscible organic solvent often used in preclinical formulations.[4][5]

Note: Gentle warming (to 37°C) and vortexing can aid in the initial dissolution process.

Q3: I've made a stock solution in DMSO, but it precipitates when I add it to my aqueous medium. What is happening?

A: This is a common phenomenon known as "crashing out." When your concentrated organic stock solution is diluted into a large volume of an aqueous buffer, the solvent environment rapidly becomes predominantly aqueous. The organic solvent is diluted to a concentration that can no longer keep the highly lipophilic (Z,Z)-N-Octadec-9-enyldocos-13-enamide in solution, causing it to precipitate. To mitigate this, add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring to promote rapid dispersion.

Part 2: Solubilization Strategy Selection Guide

The optimal solubilization strategy depends entirely on your downstream application. A method suitable for a short-term in vitro experiment may be inappropriate for an in vivo study. This guide provides a decision-making framework to help you select the most appropriate method.

G start Solubility Issue with (Z,Z)-N-Octadec-9-enyldocos-13-enamide decision1 What is your experimental system? start->decision1 path1 In Vitro Cell-Based Assays decision1->path1 Cell Culture path2 Formulation for In Vivo Studies (e.g., Animal Dosing) decision1->path2 Drug Delivery path3 Analytical / Biophysical Studies decision1->path3 Basic Research method1 Method 1: Co-solvent Dilution (Simple, for screening) path1->method1 method2 Method 2: BSA Complexation (Biomimetic, reduced toxicity) path1->method2 method3 Method 3: Surfactant Micelles (For stable dispersions) path2->method3 method4 Method 4: Lipid Nanoparticle Formulation (Advanced drug delivery) path2->method4 path3->method2 method5 Method 5: Liposome Incorporation (Membrane studies) path3->method5

Caption: Decision workflow for selecting a solubilization strategy.

Method 1: Co-Solvent Dilution Protocol (For In Vitro Screening)

This is the most direct method but is limited by the potential for precipitation and solvent toxicity.

Causality: This approach relies on maintaining a minimal concentration of an organic co-solvent in the final aqueous medium to keep the compound solubilized.[6][7] It is best suited for high-throughput screening or initial range-finding experiments where speed is prioritized.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve (Z,Z)-N-Octadec-9-enyldocos-13-enamide in 100% DMSO to a concentration of 10-20 mg/mL.

  • Prepare Intermediate Dilution (Optional): If high dilutions are required, prepare an intermediate dilution of the stock in 100% DMSO or your cell culture medium.

  • Final Dilution: While vigorously vortexing your aqueous medium (e.g., cell culture media), add the required volume of the stock solution dropwise.

  • Final Solvent Concentration: Ensure the final concentration of DMSO is below the toxic threshold for your cell line (typically <0.5%, but should be empirically determined).

  • Inspect for Precipitation: Visually inspect the solution for any signs of cloudiness or precipitate. If observed, the concentration of the compound is too high for this method.

Method 2: Bovine Serum Albumin (BSA) Complexation Protocol (For In Vitro Assays)

This biomimetic approach uses a carrier protein to solubilize the lipophilic compound, which is often more physiologically relevant and less toxic than co-solvents.

Causality: Bovine Serum Albumin (BSA) contains hydrophobic pockets that can bind and sequester lipophilic molecules like long-chain fatty acid amides, effectively acting as a biological "surfactant" and rendering them soluble in aqueous solutions.[8][9] This method is excellent for cell-based assays as it mimics the way lipids are transported in plasma.

Step-by-Step Protocol:

  • Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA in your desired buffer (e.g., PBS or serum-free media) at a concentration of 1-10% (w/v). Filter-sterilize using a 0.22 µm filter.

  • Prepare Compound Stock: Dissolve (Z,Z)-N-Octadec-9-enyldocos-13-enamide in a minimal amount of ethanol or DMSO (e.g., to 20-50 mg/mL).

  • Complexation: a. Warm the BSA solution to 37°C. b. While stirring the BSA solution, slowly add the concentrated compound stock solution. The molar ratio of compound to BSA is critical and may need optimization (start with 1:1 to 5:1). c. The final organic solvent concentration should be very low (<1%).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to ensure complete complexation.

  • Final Use: The resulting clear solution is a BSA-complexed formulation of your compound, ready for dilution into cell culture media.

Method 3: Surfactant-Based Micelles (For In Vivo Formulations)

This method uses surfactants to create nanoscopic micelles that encapsulate the hydrophobic compound, creating a stable dispersion suitable for formulation development.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures (micelles) in water.[10] The hydrophobic tails form a core, creating a microenvironment capable of dissolving lipophilic compounds like (Z,Z)-N-Octadec-9-enyldocos-13-enamide, while the hydrophilic heads face the water, rendering the entire particle soluble.[11][12]

Step-by-Step Protocol:

  • Select Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Kolliphor® EL.

  • Dissolve Compound and Surfactant: In a glass vial, dissolve the required amount of (Z,Z)-N-Octadec-9-enyldocos-13-enamide and the surfactant in a volatile organic solvent like ethanol or a chloroform/methanol mixture. The ratio of drug to surfactant is a key parameter to optimize.

  • Form Thin Film: Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to create a thin, uniform film on the vial's inner surface.

  • Hydration: Add the aqueous phase (e.g., saline or PBS) to the vial and agitate (vortex or sonicate) until the film is fully dispersed. This process allows the surfactants to self-assemble into micelles, encapsulating the compound.

  • Filtration: Filter the resulting micellar solution through a 0.22 µm syringe filter to sterilize and remove any non-incorporated aggregates.

SurfactantTypeTypical Concentration Range (% w/v)
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 5%
Polyoxyl 35 Castor Oil (Kolliphor® EL) Non-ionic1 - 10%
d-α-Tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS) Non-ionic0.5 - 5%

Method 4: Lipid Nanoparticle Formulation (Advanced Drug Delivery)

For robust in vivo applications, encapsulating the compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can significantly enhance solubility, stability, and bioavailability.[13][14] Nanoprecipitation is a common and straightforward method.

Causality: Nanoprecipitation, also known as the solvent displacement method, involves dissolving the drug and a carrier (polymer or lipid) in an organic solvent and then adding this solution to an aqueous non-solvent.[15] The rapid change in solvent polarity causes the drug and carrier to co-precipitate, forming nanoparticles.[13]

G step1 Step 1: Organic Phase Dissolve compound & lipid carrier (e.g., Glyceryl monostearate) in a water-miscible solvent (e.g., Acetone, Ethanol) step3 Step 3: Nanoprecipitation Inject organic phase into aqueous phase under constant stirring step1->step3 step2 Step 2: Aqueous Phase Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween® 80) step2->step3 step4 Step 4: Solvent Evaporation Stir to evaporate the organic solvent, allowing nanoparticles to form step3->step4 step5 Step 5: Purification (Optional) Filter or dialyze to remove excess surfactant and non-incorporated drug step4->step5

Caption: General workflow for nanoparticle formulation via nanoprecipitation.

Step-by-Step Protocol (General Example):

  • Prepare Organic Phase: Dissolve (Z,Z)-N-Octadec-9-enyldocos-13-enamide and a solid lipid (e.g., glyceryl monostearate) in a water-miscible solvent like acetone.

  • Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Tween® 80).

  • Mixing: Add the organic phase dropwise into the aqueous phase, which is being stirred at a constant, high speed. Nanoparticles will form spontaneously.[15]

  • Solvent Removal: Continue stirring the suspension for several hours (or use a rotary evaporator) to remove the organic solvent completely.

  • Characterization: The resulting nanoparticle suspension should be characterized for particle size, zeta potential, and encapsulation efficiency.

References

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). Google Cloud.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Shaji, J., & Jain, V. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Hanzawa, M., Sugasawa, H., Ogura, T., Iimura, K., & Misono, T. (2025, March 7). Direct observation of interactions between supported lipid bilayers and surfactants. RSC Publishing. [Link]

  • Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formulations. (2021, August 5). ACS Publications. [Link]

  • Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug. (2023, September 6). ChemRxiv. [Link]

  • Sprothen, M., & Schmälzlein, M. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. (2007, February 1). ACS Publications. [Link]

  • In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed. (n.d.). PMC. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. (n.d.). PMC. [Link]

  • Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. (2025, September 19). MDPI. [Link]

  • Micellization and solubilization of phospholipids by surfactants. (n.d.). PubMed. [Link]

  • Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • What is the best way/solvent to resuspend extracted lipids? (2012, November 1). ResearchGate. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025, July 8). PMC. [Link]

  • WO2004071494A2 - Lipophilic compositions. (n.d.).
  • Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin. (2025, September 12). PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide. This guide is designed for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (Z,Z)-N-Octadec-9-enyldocos-13-enamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this long-chain fatty acid amide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.

Introduction: The Synthetic Challenge

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a specific lipid molecule synthesized by forming an amide bond between erucic acid (docos-13-enoic acid) and oleylamine (octadec-9-enylamine). While amide bond formation is one of the most fundamental reactions in organic chemistry, the unique properties of these long-chain, unsaturated precursors present distinct challenges:

  • Steric Hindrance: The long alkyl chains can impede the approach of reagents to the reactive sites, potentially slowing down the reaction rate.[1]

  • Geometric Integrity: The presence of (Z)-alkenes in both starting materials requires mild reaction conditions to prevent isomerization to the more stable (E)-isomers, which would result in undesired diastereomeric impurities.

  • Low Polarity & Solubility: The high lipophilicity of the reactants and the product dictates the choice of solvents and significantly complicates purification, as starting materials and the final amide have very similar physical properties.

  • Side Reactions: The choice of activation method is critical to avoid unwanted side reactions that can complicate purification and lower the overall yield.

This guide provides a structured approach to navigate these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Section 1: Core Synthesis Strategy & Reagent Selection (FAQs)

This section addresses the most critical decisions made at the outset of the synthesis: choosing the right chemical pathway and reagents.

Q1: What is the most reliable method for synthesizing (Z,Z)-N-Octadec-9-enyldocos-13-enamide with high yield and purity?

A1: For laboratory-scale synthesis where purity and preservation of the (Z,Z)-stereochemistry are paramount, the most reliable method is the in-situ activation of the carboxylic acid (erucic acid) using modern peptide coupling reagents . This approach avoids the harsh conditions associated with older methods like direct thermal condensation or the generation of highly reactive acyl halides, which can lead to isomerization and other side reactions.[1][2]

The general workflow involves dissolving erucic acid in an appropriate aprotic solvent, adding the coupling agent and any necessary additives, followed by the addition of oleylamine and a non-nucleophilic base.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Erucic_Acid Erucic Acid Activation Step 1: Carboxyl Activation (Formation of Active Ester) Erucic_Acid->Activation Oleylamine Oleylamine Coupling Step 2: Nucleophilic Attack (Amide Bond Formation) Oleylamine->Coupling Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Active Intermediate Workup Step 3: Aqueous Workup (Removal of Water-Soluble Byproducts) Coupling->Workup Crude Product Purification Step 4: Chromatography (Isolation of Pure Product) Workup->Purification Product Pure (Z,Z)-N-Octadec-9-enyl docos-13-enamide Purification->Product

Caption: General workflow for coupling-agent-mediated synthesis.

Q2: How do I choose the best coupling reagent for this specific reaction?

A2: The choice of coupling reagent is a balance between reactivity, cost, and the nature of the byproducts. For long-chain fatty amides, carbodiimide-based and phosphonium-based reagents are highly effective.

Coupling Reagent SystemProsConsRecommended Conditions
EDC / HOBt Cost-effective, byproducts are water-soluble and easily removed during workup.Can be less efficient for sterically hindered substrates. HOBt has explosive properties when dry.1.2 eq. EDC, 1.2 eq. HOBt, 1.0 eq. Erucic Acid, 1.1 eq. Oleylamine, 2.0 eq. DIPEA in DCM at 0°C to RT.
HATU / DIPEA Highly efficient and fast, even for challenging couplings. Lower risk of isomerization.More expensive. Byproducts require chromatographic separation.1.2 eq. HATU, 1.0 eq. Erucic Acid, 1.1 eq. Oleylamine, 2.0 eq. DIPEA in DMF or DCM at 0°C to RT.
Acyl Chloride Method Highly reactive, drives reaction to completion. Uses inexpensive reagents (e.g., Oxalyl Chloride).Requires an extra step. Oxalyl chloride is toxic and moisture-sensitive. Risk of side reactions if not performed carefully at low temperature.[3][4]1.0 eq. Erucic Acid, 1.5 eq. Oxalyl Chloride, cat. DMF in DCM at 0°C. Then add 1.1 eq. Oleylamine and 2.0 eq. TEA.

Recommendation: Start with the EDC/HOBt system due to its efficiency and the ease of removing byproducts. If yields are low due to steric hindrance, switching to the more potent HATU system is a logical next step.

Q3: What are the best solvents and bases for this reaction?

A3:

  • Solvents: Anhydrous aprotic solvents are essential. Dichloromethane (DCM) is an excellent first choice due to its high solvent power for lipids and its low boiling point, which simplifies removal post-reaction. Dichloroethane (DCE) can also be used.[3][4] If solubility becomes an issue, especially with HATU, N,N-Dimethylformamide (DMF) can be used, although its high boiling point makes it harder to remove.

  • Bases: A non-nucleophilic tertiary amine is required to scavenge the acid produced during the reaction and to ensure the amine nucleophile is in its free-base form. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is preferred over triethylamine (TEA) as its steric bulk makes it less likely to act as a nucleophile itself, preventing the formation of unwanted side products.

Section 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section provides a systematic approach to identifying and solving common problems.

Troubleshooting_Tree Start Low or No Yield Observed on TLC/LC-MS Check_SM Any Starting Material (SM) Left? Start->Check_SM Both_SM Both Acid & Amine Present Check_SM->Both_SM Yes, Both Acid_Only Mainly Unreacted Acid Check_SM->Acid_Only Yes, Acid Amine_Only Mainly Unreacted Amine Check_SM->Amine_Only Yes, Amine No_SM No SM, No Product (Baseline Streak?) Check_SM->No_SM No Sol_Both_SM Solution: - Increase reaction time/temp - Check coupling agent activity - Increase reagent equivalents Both_SM->Sol_Both_SM Sol_Acid_Only Solution: - Check amine purity/source - Ensure base was added - Check for amine evaporation if volatile (not an issue here) Acid_Only->Sol_Acid_Only Sol_Amine_Only Solution: - Incomplete carboxyl activation - Add more coupling agent - Check for moisture (hydrolysis of active ester) Amine_Only->Sol_Amine_Only Sol_No_SM Solution: - Product may be on baseline (very nonpolar) - Product decomposed (unlikely) - Use less polar TLC eluent (e.g., 95:5 Hex/EtOAc) No_SM->Sol_No_SM

Sources

Troubleshooting

preventing thermal degradation of (Z,Z)-N-Octadec-9-enyldocos-13-enamide during high-temperature extrusion

Technical Support Center: Erucamide Extrusion & Stability Welcome to the technical support center for (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly known as erucamide. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Erucamide Extrusion & Stability

Welcome to the technical support center for (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly known as erucamide. This guide is designed for researchers, scientists, and drug development professionals to address and prevent its thermal degradation during high-temperature extrusion processes. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your product and the efficiency of your process.

Troubleshooting Guide: Diagnosing and Solving Erucamide Degradation

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.

Q1: We are observing discoloration (yellowing) and a rancid, unpleasant odor in our final extrudate. What is the likely cause?

A1: These sensory changes are classic indicators of thermal-oxidative degradation of erucamide.[1][2] During high-temperature extrusion, the combination of heat, oxygen, and shear stress provides sufficient energy to initiate degradation reactions.

The primary degradation mechanism involves the oxidation of the amide. This process can lead to the formation of a variety of volatile and non-volatile compounds, including aldehydes, ketones, and smaller organic acids, which are responsible for the off-odors and discoloration.[1][2] The unsaturated (Z,Z) double bonds in the erucamide molecule are also susceptible to oxidation, further contributing to the formation of unwanted byproducts.[3][4]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368"];

} caption: Simplified thermal-oxidative degradation pathway of erucamide.

Q2: Our product's slip performance is inconsistent, and we are seeing an increase in gels and black specks. Is this related to degradation?

A2: Yes, this is highly probable. Inconsistent slip performance is a direct consequence of the reduction in active, intact erucamide on the polymer surface. Thermal degradation consumes the erucamide, converting it into other species that do not possess the same surface-active properties.[3]

The appearance of gels and black specks indicates a more severe degradation issue.[5] These are often cross-linked or carbonized remnants of the polymer or additives that have been exposed to excessive heat or residence time in the extruder.[6] Erucamide degradation products can sometimes act as pro-degradants for the polymer matrix itself, accelerating the formation of these defects.

Q3: How can we definitively confirm that the erucamide is degrading? What analytical techniques should be used?

A3: To confirm degradation, you need to quantify the amount of intact erucamide in your final product and identify the presence of degradation byproducts. A combination of chromatographic and spectroscopic methods is highly effective.

Recommended Analytical Workflow:

  • Sample Preparation: Use a validated solvent extraction method to isolate the erucamide and its byproducts from the polymer matrix. See Protocol 1 for a detailed procedure.

  • Quantification & Identification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and semi-quantifying the volatile and semi-volatile degradation products.[1][3] It can also be used to quantify the remaining intact erucamide. See Protocol 2 for a recommended method.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantifying the concentration of intact erucamide, which is a key measure of stability.[7]

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly using an Attenuated Total Reflectance (ATR) accessory, can provide qualitative evidence of degradation by showing changes in characteristic chemical bonds, such as the appearance of carbonyl groups from oxidation.[8][9]

dot graph LR { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368"];

} caption: Experimental workflow for analyzing erucamide degradation.

Q4: What are the primary extrusion process parameters we should adjust to minimize degradation?

A4: Degradation is primarily a function of temperature and time. Optimizing your extrusion process is the first and most critical line of defense.[6]

ParameterRecommended AdjustmentRationale
Temperature Profile Lower the temperature of the barrel zones, especially the final metering and die zones, to the lowest possible point that still allows for proper melting and mixing.Reduces the thermal energy available to initiate degradation reactions. Erucamide generally has good thermal stability, but excessive temperatures accelerate oxidation.[10][11][12]
Residence Time Increase screw speed (RPM) and/or match the extruder size to the required output. Minimizes the time the material spends at high temperatures, reducing the window for degradation to occur. Avoid letting material sit idle in a hot extruder.[6]
Shear Rate Optimize screw design. Avoid using unnecessarily high-shear screw elements if not required for dispersion.High shear can generate significant frictional heat, leading to localized temperature spikes that are much higher than the barrel setpoint, causing degradation.[6]
Oxygen Ingress Ensure a proper starve-feed or use a nitrogen purge at the feed throat if possible.Limits the availability of oxygen, a key reactant in the thermal-oxidative degradation pathway.
Q5: We've optimized our process, but still suspect some degradation. How can we chemically stabilize the erucamide?

A5: If process optimization alone is insufficient, the next step is to use a chemical stabilization package. Antioxidants are additives that protect the polymer and other additives from oxidative degradation.[13][14] A synergistic blend of primary and secondary antioxidants is typically most effective.[5]

Recommended Antioxidant Systems:

Antioxidant TypeChemistryFunction & MechanismTypical Loading (in total formulation)
Primary Sterically Hindered Phenols (e.g., Irganox® 1010, 1076)Radical Scavengers: They interrupt the degradation chain reaction by donating a hydrogen atom to reactive free radicals, forming a stable radical that does not propagate degradation.[13] Most effective for long-term thermal stability.[5]0.05% - 0.25%
Secondary Phosphites (e.g., Irgafos® 168) or ThioestersHydroperoxide Decomposers: They break down hydroperoxides—unstable intermediates in the oxidation process—into non-radical, stable products, preventing them from splitting into more radicals.[13] Most effective during high-temperature processing.[5]0.1% - 0.5%

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368"];

} caption: A logical workflow for troubleshooting erucamide degradation.

Frequently Asked Questions (FAQs)

  • What is the inherent thermal stability of (Z,Z)-N-Octadec-9-enyldocos-13-enamide? Erucamide is known for its good thermal stability compared to other fatty amides like oleamide, which is why it's often chosen for higher temperature processing applications.[3][11] It has a high melting point (around 75-85°C) and is generally stable up to temperatures of 250-270°C.[1][10][15] However, prolonged exposure to temperatures above this range, especially in the presence of oxygen, will initiate degradation.[1]

  • What are the primary chemical mechanisms of thermal degradation? The two main pathways are thermal-oxidative degradation and hydrolysis.

    • Thermal-Oxidative Degradation: As detailed in Q1, this is a free-radical chain reaction initiated by heat and oxygen, leading to the breakdown of the molecule and the formation of various oxidation products.[1][3]

    • Hydrolysis: At very high temperatures and in the presence of moisture, the amide bond can be cleaved (hydrolyzed) to form the parent carboxylic acid (erucic acid) and ammonia.[16][17] While less common than oxidation in a well-dried polymer melt, it can contribute to degradation if hygroscopic materials are not properly dried before extrusion.[6]

  • How do I select the right type and concentration of antioxidant? The selection depends on the polymer matrix and the processing conditions.

    • For processing stability (protecting against heat and shear in the extruder): A phosphite-based secondary antioxidant (like Irgafos® 168) is crucial.[13]

    • For long-term thermal stability (protecting the final product during its service life): A hindered phenol primary antioxidant (like Irganox® 1010) is essential.[5]

    • Best Practice: Use a synergistic blend of both. Start with a 2:1 or 3:1 ratio of secondary to primary antioxidant. The total concentration should typically be between 0.1% and 0.5% of the total formulation.[18] Always consult the antioxidant supplier's technical data sheets for compatibility and recommended dosages in your specific polymer.

  • Are there alternative processing aids that can help reduce processing temperatures? Yes. Using other types of processing aids can sometimes allow you to lower extrusion temperatures and shear, thereby indirectly protecting the erucamide.

    • External Lubricants (e.g., metallic stearates): These reduce friction between the polymer melt and the metal surfaces of the extruder, which can lower the overall energy input and melt temperature.[19][20]

    • Polymer Processing Aids (PPAs): Often based on fluoropolymers or boron nitride, these additives create a low-friction coating on the die surface, which can reduce die pressure and melt fracture, potentially allowing for lower processing temperatures or higher output rates.[21][22]

Experimental Protocols

Protocol 1: Solvent Extraction of Erucamide from Polyolefin Matrix

Objective: To quantitatively extract erucamide and its degradation products from a polymer sample for subsequent analysis.

Materials:

  • Polymer extrudate (pellets, film, or ground parts)

  • Xylene or Isopropanol (HPLC or GC grade)

  • Methanol (HPLC or GC grade)

  • Soxhlet extraction apparatus or a microwave extraction system

  • Rotary evaporator

  • Volumetric flasks

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh approximately 2-5 grams of the polymer sample into an extraction thimble (for Soxhlet) or a microwave extraction vessel.

  • Add a sufficient volume of xylene or isopropanol to immerse the sample. (Note: Pressurized liquid extraction with isopropanol at 105°C has been shown to be effective[23]).

  • For Soxhlet: Extract for 6-8 hours.

  • For Microwave: Follow the instrument manufacturer's guidelines. A typical method might be 150°C for 30 minutes.

  • After extraction, transfer the solvent to a round-bottom flask.

  • Reduce the solvent volume to near dryness using a rotary evaporator.

  • Re-dissolve the residue in a precise volume (e.g., 10.0 mL) of methanol. This step helps precipitate any dissolved low-molecular-weight polymer.

  • Filter the resulting solution through a 0.45 µm syringe filter into an autosampler vial.

  • The sample is now ready for GC-MS or HPLC analysis.

Protocol 2: Recommended GC-MS Method for Erucamide and Degradant Analysis

Objective: To separate, identify, and quantify erucamide and its primary degradation byproducts.

Instrumentation & Columns:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS). A Flame Ionization Detector (FID) can be used for quantification if MS is not available.[23]

  • Capillary Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[24]

GC-MS Parameters:

  • Inlet Temperature: 300°C[24]

  • Injection Volume: 1-2 µL

  • Split Ratio: 10:1 or as needed

  • Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 20°C/min to 320°C

    • Final Hold: Hold at 320°C for 10-20 minutes[24]

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Scan Range: 40 - 550 m/z

Data Analysis:

  • Quantify Erucamide: Create a calibration curve using certified erucamide standards. Integrate the peak area of erucamide in the sample chromatogram and calculate the concentration based on the calibration curve.

  • Identify Degradants: Analyze the mass spectra of other significant peaks in the chromatogram. Compare them against spectral libraries (e.g., NIST) to identify potential oxidative byproducts like hydroxylated erucamide or cleavage products.[1][3]

References

  • Analytical characterization of erucamide degradants by mass spectrometry. ResearchGate. Available at: [Link]

  • Mechanism of the degradation of polyamides. NIST Technical Series Publications. Available at: [Link]

  • Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale. Tintoll. Available at: [Link]

  • High-performance antioxidants for polymer stabilization. Clariant. Available at: [Link]

  • Antioxidants for Plastics: Vitamins for Your Polymers. Colortech Inc. Available at: [Link]

  • What Is Erucamide Used For?. sinosunman. Available at: [Link]

  • Erucamide 95%. Darwin Chemical Company. Available at: [Link]

  • Application of Erucamide. Shandong Aosen New Material Technology Co., Ltd. Available at: [Link]

  • Realizing Greater Efficiencies in Blown Film Extrusion with Processing Aids. Momentive. Available at: [Link]

  • The Unique Characteristics of Erucamide Wax and Its Uses. Sainuo. Available at: [Link]

  • Applying a Green Solvent with Microwave, Ultrasound, and Soxhlet Extraction Techniques to Quantify the Slip Additive cis-1,3-Docosenamide and Nine Oxidative Degradation Byproducts in Polypropylene Samples. PMC. Available at: [Link]

  • Formation of the degradation of erucamide with two OH groups and... ResearchGate. Available at: [Link]

  • Exploring the Benefits of Erucamide as a Stabilizer and Release Agent in Plastic Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Choosing the Right Processing Aid for Specific Applications. Phoenix Plastics. Available at: [Link]

  • 11 Ways to Prevent Degradation in Thermoplastic Extrusion. Asaclean. Available at: [Link]

  • Determination of Erucamide in Polyethylene Films and Its Stability. Semantic Scholar. Available at: [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. ResearchGate. Available at: [Link]

  • Processing Aids | Polymer Additives. Cargill. Available at: [Link]

  • Fate of erucamide in polyolefin films at elevated temperature | Request PDF. ResearchGate. Available at: [Link]

  • BX Erucamide slip agent, cas 112-84-5 supplier. Baoxu chemical. Available at: [Link]

  • Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application. Agilent. Available at: [Link]

  • Polymer Processing Aids. Daikin America. Available at: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. MDPI. Available at: [Link]

  • Comparison of three gas chromatography methods for the determination of slip agents in polyethylene films. PubMed. Available at: [Link]

  • Method for simultaneously and quantitatively detecting erucamide and ethylene bis-stearamide. Google Patents.
  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available at: [Link]

  • Effects of Erucamide on Fiber “Softness”: Linking Single-Fiber Crystal Structure and Mechanical Properties | ACS Nano. ACS Publications. Available at: [Link]

  • Evaluation of surface concentration of erucamide in LLDPE films. ResearchGate. Available at: [Link]

  • Using synchrotron-based FT-IR microspectroscopy to study erucamide migration in 50-micron-thick bilayer linear low-density polyethylene and polyolefin plastomer films. PubMed. Available at: [Link]

  • Effects of Erucamide on Fiber “Softness”: Linking Single-Fiber Crystal Structure and Mechanical Properties. PMC. Available at: [Link]

  • Fundamental study of erucamide used as a slip agent. AIP Publishing. Available at: [Link]

Sources

Optimization

purification techniques to remove trace impurities from (Z,Z)-N-Octadec-9-enyldocos-13-enamide batches

Welcome to the Technical Support Center for the purification of (Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly known as N-oleylerucamide). This highly lipophilic, long-chain unsaturated amide is a critical excipient an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly known as N-oleylerucamide). This highly lipophilic, long-chain unsaturated amide is a critical excipient and biomaterial in advanced drug delivery systems, including lipid nanoparticles (LNPs).

Because trace impurities can compromise LNP stability, alter encapsulation efficiency, or induce toxicity, achieving >99.5% purity is paramount. This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating experimental protocols to resolve the most common purification bottlenecks.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude (Z,Z)-N-Oleylerucamide Batch Check1 High Free Acid/Amine? Start->Check1 Ext Liquid-Liquid Extraction (Acid/Base Wash) Check1->Ext Yes Check2 Trans-Isomers / Saturates? Check1->Check2 No Ext->Check2 AgHPLC Ag+-HPLC (Silver-Ion) Isomer Separation Check2->AgHPLC Yes Check3 Oxidation Products? Check2->Check3 No AgHPLC->Check3 Flash Silica Flash Chromatography (Hexane/EtOAc) Check3->Flash Yes Pure Ultra-Pure (Z,Z)-N-Oleylerucamide >99.5% Purity Check3->Pure No Flash->Pure

Diagnostic workflow for (Z,Z)-N-Oleylerucamide trace impurity removal.

Troubleshooting & FAQs

Q1: Our synthesized batch shows residual erucic acid and oleylamine. How can we remove them without hydrolyzing the amide? A1: Unreacted precursors are a common artifact of incomplete amidation during synthesis.

  • Causality: Amide bonds are highly stable under mild aqueous conditions, whereas free fatty acids and amines can be selectively ionized at specific pH levels. By manipulating the pH of the aqueous phase, you drive the unreacted precursors into their water-soluble ionic forms (oleylammonium chloride and sodium erucate), leaving the neutral, highly lipophilic amide in the organic phase. This principle is widely utilized in the [1].

  • Self-Validating Protocol: Perform a biphasic liquid-liquid extraction (See Method A). After the acid and base washes, spotting the organic layer on a TLC plate (Hexane:EtOAc 80:20) and staining with Ninhydrin (for amines) and Bromocresol Green (for acids) will immediately validate the complete absence of precursors before proceeding to solvent evaporation.

Q2: We are detecting trans-isomers (E,Z or E,E) and saturated analogs (e.g., N-stearylbehenamide) in our LNP excipient batch. Standard Reverse-Phase (RP) HPLC isn't resolving them. Why, and what is the solution? A2:

  • Causality: Standard RP-HPLC separates molecules primarily by hydrophobicity (carbon chain length). Because saturated and trans-isomers of long-chain amides (C40 total) have nearly identical hydrophobicities to the (Z,Z)-isomer, they co-elute. To resolve them, you must use Silver-Ion Chromatography (Ag+-HPLC). Silver ions (Ag+) act as electron acceptors, forming reversible polar π -complexes with the carbon-carbon double bonds of the lipid[2]. The cis (Z) double bond has a bent geometry that allows for stronger, less sterically hindered coordination with the Ag+ stationary phase compared to the straight trans (E) geometry[3]. Consequently, saturated analogs (no double bonds) elute first, followed by trans-isomers, and finally the strongly retained (Z,Z)-isomer, as detailed in[4].

  • Self-Validating Protocol: Run a small-scale analytical Ag+-HPLC gradient before preparative scale-up (See Method B). The appearance of three distinct peaks confirms the resolution. Collect the fractions and analyze them via GC-FID to validate the isomeric purity of the final pooled (Z,Z)-isomer fraction.

Q3: How do we eliminate trace oxidation products (epoxides/peroxides) that cause LNP instability? A3:

  • Causality: The allylic positions adjacent to the octadecenyl and docosenyl double bonds are highly susceptible to auto-oxidation, forming peroxides and epoxides. These oxygenated impurities are significantly more polar than the parent amide. Normal-phase silica flash chromatography exploits this polarity difference. The highly lipophilic (Z,Z)-N-oleylerucamide will elute quickly in a non-polar solvent system, while the polar oxygenated degradants will remain strongly adsorbed to the silica gel.

  • Self-Validating Protocol: Monitor the column eluent using an Evaporative Light Scattering Detector (ELSD). Perform a peroxide test strip assay on the collected fractions; a negative result validates the complete removal of oxidative degradants.

Step-by-Step Experimental Methodologies

Method A: Biphasic Acid-Base Extraction (Precursor Removal)
  • Dissolution: Dissolve the crude (Z,Z)-N-Octadec-9-enyldocos-13-enamide batch in Dichloromethane (DCM) at a ratio of 1:10 (w/v).

  • Amine Removal (Acid Wash): Add an equal volume of 0.1 M HCl to the organic phase. Stir vigorously for 10 minutes. Allow phase separation in a separatory funnel and discard the upper aqueous layer (contains protonated oleylamine).

  • Acid Removal (Base Wash): Add an equal volume of 0.1 M Na2CO3 to the organic layer. Stir vigorously for 10 minutes. Discard the upper aqueous layer (contains deprotonated erucic acid).

  • Neutralization & Drying: Wash the organic layer once with brine (saturated NaCl) to neutralize. Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the DCM under reduced pressure.

Method B: Preparative Silver-Ion HPLC (Ag+-HPLC) for Isomeric Purity
  • Column Preparation: Equip the preparative HPLC with a commercial Silver-Ion functionalized silica column (e.g., ChromSpher 5 Lipids or equivalent Ag-Ion SPE phase).

  • Mobile Phase Setup: Prepare an isocratic mobile phase of Hexane/Isopropanol/Acetonitrile (99:0.5:0.5, v/v/v). Note: The trace acetonitrile acts as a mild displacer to ensure sharp peak shapes for the strongly retained (Z,Z)-isomer.

  • Sample Injection: Dissolve the extracted amide in the mobile phase (up to 50 mg/mL) and inject onto the column.

  • Fraction Collection: Monitor elution via ELSD or UV at 205 nm.

    • Fraction 1: Saturated impurities (~5-8 min)

    • Fraction 2: Trans-isomers (~10-15 min)

    • Fraction 3: Pure (Z,Z)-isomer (~22-28 min)

  • Solvent Removal: Pool Fraction 3 and remove solvents via rotary evaporation under a nitrogen atmosphere to prevent re-oxidation.

Quantitative Data: Chromatographic Resolution & Recovery

Table 1: Chromatographic Resolution and Recovery Metrics for (Z,Z)-N-Oleylerucamide Purification

Impurity TypeDetection MethodPrimary Separation TechniqueTypical Resolution Factor ( Rs​ )Expected Recovery (%)
Free Erucic Acid TLC / LC-MSLiquid-Liquid Extraction (Base)N/A (Phase Separation)> 98%
Free Oleylamine TLC / LC-MSLiquid-Liquid Extraction (Acid)N/A (Phase Separation)> 98%
Saturated Analogs GC-FID / ELSDAg+-HPLC> 3.590 - 95%
Trans-Isomers (E,Z / E,E) Ag+-HPLC / GC-FIDAg+-HPLC1.8 - 2.585 - 90%
Epoxides/Peroxides Peroxide AssaySilica Flash Chromatography> 4.092 - 96%

References

  • Ni, R., et al. "Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources." Molecules, 26(9), 2021. URL:[Link]

  • Momchilova, S. M., & Nikolova-Damyanova, B. M. "Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011." Analytical Sciences, 28(9), 2012. URL:[Link]

  • Christie, W. W. "Principles of Silver Ion Complexation with Double Bonds." AOCS Lipid Library, 2019. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in Cell Culture Assays

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deliver highly lipophilic compounds in in vitro assays. (Z,Z)-N-Octadec-9-enyldo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deliver highly lipophilic compounds in in vitro assays.

(Z,Z)-N-Octadec-9-enyldocos-13-enamide (CAS 87075-62-5), commonly known as oleyl erucamide, presents a severe delivery challenge[1]. Composed of two long unsaturated hydrocarbon chains (C18 and C22) linked by a single secondary amide, this C40 lipid possesses extreme hydrophobicity (LogP > 15). When introduced directly into aqueous cell culture media, it rapidly self-associates, forming macro-aggregates. This guide provides the mechanistic causality behind this failure and outlines self-validating protocols to ensure stable dispersion, uniform cellular uptake, and reliable assay readouts.

Part 1: Troubleshooting FAQs

Q1: Why does my culture media immediately turn cloudy when I add the lipid dissolved in DMSO? A: This is caused by the "solvent shift" effect. When your DMSO stock is injected into the media, the DMSO rapidly diffuses into the bulk water. Because the C40 lipid lacks sufficient polar surface area to interact with water, its local concentration instantly exceeds its critical micelle concentration (CMC). The thermodynamic drive to minimize water contact (the hydrophobic effect) forces the lipid molecules to nucleate into large, insoluble macro-aggregates rather than stable micelles.

Q2: My biological readouts (e.g., cell viability, receptor activation) are highly variable between technical replicates. What is causing this? A: Uncontrolled aggregation leads to inconsistent effective dosing. Large lipid aggregates settle gravitationally onto the cell monolayer. This creates localized microenvironments of extremely high concentration—often causing physical membrane disruption and localized cytotoxicity—while leaving the majority of the cells in the well completely untreated.

Q3: How can I prevent aggregation and ensure uniform delivery? A: You must thermodynamically shield the hydrophobic C40 chains from the aqueous environment using a carrier system. Depending on your required final concentration, you should utilize Delipidated Bovine Serum Albumin (BSA) for low doses ([2]), Cyclodextrin Encapsulation for medium doses ([3]), or Lipid Nanoparticles (LNPs) for high doses and long-term stability ([4]).

Part 2: Quantitative Comparison of Delivery Vehicles

To select the appropriate delivery system for your specific assay, consult the comparative data below.

Delivery SystemMax Stable ConcentrationPrep TimeCytotoxicity RiskBest Use Case
Direct DMSO/EtOH < 0.1 µM5 minsHigh (Localized)Not recommended for C40 lipids
Delipidated BSA (0.1%) ~5 - 10 µM30 minsLowRoutine screening, low-dose assays
HPβCD (20-40%) ~20 - 50 µM1 hourModerate (Osmotic stress)Medium-dose mechanistic studies
LNP / SLN Formulation > 100 µM4-6 hoursLowHigh-dose assays, in vivo translation

Part 3: Mechanistic Workflows & Validated Protocols

G cluster_0 Aqueous Media (No Carrier) cluster_1 Stabilized Delivery Systems Lipid (Z,Z)-N-Octadec-9-enyldocos-13-enamide (Hydrophobic C40 Lipid) Agg Hydrophobic Aggregation & Precipitation Lipid->Agg Direct Addition (Solvent Shift) BSA BSA Complexation Lipid->BSA Protocol A CD Cyclodextrin Encapsulation Lipid->CD Protocol B LNP Lipid Nanoparticles (LNPs) Lipid->LNP Protocol C Tox Localized Toxicity & Inconsistent Dosing Agg->Tox Uptake Uniform Cellular Uptake & Reliable Readouts BSA->Uptake CD->Uptake LNP->Uptake

Mechanism of C40 lipid aggregation vs. carrier-stabilized cellular delivery.

Protocol A: Fatty-Acid-Free BSA Complexation

Causality: Standard BSA contains endogenous lipids that occupy its hydrophobic binding pockets. You must use delipidated (fatty-acid-free) BSA to ensure there is physical capacity to bind the bulky C40 lipid[2].

  • Preparation: Prepare a 0.1% (w/v) solution of fatty-acid-free BSA in serum-free culture media. Heat the solution to 37°C. Why? Thermal energy increases the molecular dynamics of the protein, transiently opening hydrophobic pockets to facilitate lipid entry.

  • Stock Dissolution: Dissolve the lipid in pure DMSO at 1000x the final desired concentration. Crucial: Use glass vials, as highly lipophilic amides will rapidly adsorb to polystyrene or polypropylene surfaces.

  • Complexation: Add the DMSO stock dropwise to the warm BSA solution under continuous, vigorous vortexing. Why? Dropwise addition into a high-shear environment prevents local supersaturation, ensuring the lipid encounters a BSA molecule before it encounters another lipid molecule.

  • Incubation: Incubate for 30 minutes at 37°C.

Self-Validation System: Measure the absorbance of the final solution at 600 nm (OD600) against a BSA-only blank. An OD600 > 0.05 indicates Rayleigh scattering from uncomplexed lipid macro-aggregates. If the OD is high, discard the batch and decrease your DMSO injection rate.

Protocol B: 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) Encapsulation

Causality: HPβCD provides a hydrophobic internal cavity. However, the rigid C40 chains of oleyl erucamide face a high activation energy barrier to thread into this cavity. Thermal and kinetic energy are required to force the inclusion complex to form ([3], [5]).

  • Preparation: Prepare a 40% (w/v) HPβCD solution in aqueous buffer.

  • Mixing: Add the lipid (from a highly concentrated ethanol stock) directly into the cyclodextrin solution.

  • Thermal Sonication: Sonicate the mixture in a water bath set to 50°C for 30–60 minutes. The thermal energy overcomes the activation barrier, allowing the hydrocarbon tails to unfold slightly and enter the cyclodextrin ring.

Self-Validation System: Centrifuge the resulting emulsion at 10,000 x g for 10 minutes. A visible pellet indicates unencapsulated lipid. The supernatant should be optically clear and is ready for assay dilution.

Protocol C: Lipid Nanoparticle (LNP) Formulation via Nanoprecipitation

Causality: For high-concentration assays, the lipid must be incorporated into a stable solid lipid matrix. Rapid mixing of an organic phase with an aqueous surfactant forces the lipid to nucleate into nanoparticles (<200 nm) faster than macro-aggregates can form ([4],[6]).

LNP_Workflow OrgPhase Organic Phase C40 Lipid + Helper Lipids in THF/EtOH Mix Rapid Mixing / Nanoprecipitation (Microfluidics or Vigorous Stirring) OrgPhase->Mix AqPhase Aqueous Phase Surfactant (e.g., Polysorbate 80) in H2O AqPhase->Mix Evap Solvent Evaporation (Remove THF/EtOH) Mix->Evap Dialysis Dialysis / Filtration (Purify LNPs) Evap->Dialysis Final Stable LNP Suspension (<200 nm diameter) Dialysis->Final

Workflow for formulating stable Lipid Nanoparticles (LNPs) via rapid mixing.

  • Organic Phase: Dissolve the C40 lipid and a helper solid lipid (e.g., Glyceryl behenate) in Tetrahydrofuran (THF) or Ethanol.

  • Aqueous Phase: Prepare 1% Polysorbate 80 in distilled water. Polysorbate 80 acts as a steric stabilizer to prevent nanoparticle fusion.

  • Rapid Mixing: Inject the organic phase into the aqueous phase at a 1:5 ratio under high-speed magnetic stirring (400+ RPM) or using a microfluidic micromixer.

  • Purification: Evaporate the organic solvent under a gentle stream of nitrogen, followed by dialysis against PBS to remove residual solvent.

Self-Validation System: Perform Dynamic Light Scattering (DLS) on the final suspension. A successful formulation will yield a Z-average diameter between 50–150 nm and a Polydispersity Index (PDI) < 0.2. A PDI > 0.3 indicates an unstable, aggregating formulation that will skew your cellular assays.

References

  • (Z,Z)-N-octadec-9-enyldocos-13-enamide (Chemical Identity & Properties) Source: ChemWhat Database URL:[Link]

  • Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 Source: ACS Chemical Biology URL:[Link]

  • Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity Source: Journal of Biological Chemistry (via PMC) URL:[Link]

  • Scalable Production of Lipid Nanoparticles Containing Amphotericin B Source: Langmuir URL:[Link]

  • Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration Source: Pharmaceutics (MDPI) URL:[Link]

  • Inhalable spray-dried nano-in-microparticles encapsulating anandamide Source: d-nb.info (German National Library) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for (Z,Z)-N-Octadec-9-enyldocos-13-enamide Crystallization and Recovery

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the crystallization and recovery of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly known as erucamide.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the crystallization and recovery of (Z,Z)-N-Octadec-9-enyldocos-13-enamide, commonly known as erucamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization process. As your Senior Application Scientist, my goal is to explain the "why" behind the "how," ensuring your experimental choices are informed and effective.

(Z,Z)-N-Octadec-9-enyldocos-13-enamide is a waxy, white to off-white solid at room temperature.[1] It is a long-chain fatty amide with a molecular structure that includes a long unsaturated C22 chain and a polar amine group, giving it excellent surface polarity.[2] While it is practically insoluble in water, it shows solubility in various organic solvents, especially at elevated temperatures.[1][2][3][4][5] This temperature-dependent solubility is the cornerstone of its purification via crystallization.

Crystallization is a critical purification technique for erucamide, allowing for its separation from impurities and isolation in a solid, manageable form.[1][6] The selection of an appropriate solvent system is paramount, as it directly influences crystal size, shape, purity, and overall yield. This guide provides a structured approach to troubleshooting and optimizing your erucamide crystallization and recovery protocols.

Frequently Asked Questions (FAQs)

Q1: What is (Z,Z)-N-Octadec-9-enyldocos-13-enamide (erucamide) and what are its primary applications?

A1: (Z,Z)-N-Octadec-9-enyldocos-13-enamide, or erucamide, is a fatty acid amide derived from erucic acid.[1][7] It is widely used in the plastics industry as a slip agent and anti-blocking additive to reduce friction and prevent polymer films from sticking together.[3][4][8] It also serves as a mold release agent, processing aid, and is found in various industrial products like rubber, packaging films, and inks.[2][3]

Q2: Why is crystallization a crucial step for erucamide?

A2: Crystallization is a highly effective method for purifying erucamide after its chemical synthesis, which typically involves the reaction of erucic acid with ammonia.[1][6] This process separates the erucamide from unreacted starting materials, by-products, and other impurities. The controlled growth of crystals from a supersaturated solution allows for the formation of a highly ordered, pure solid phase, which can then be easily recovered.

Q3: What are the characteristics of an ideal solvent for erucamide crystallization?

A3: An ideal solvent for erucamide crystallization should exhibit the following properties:

  • High solubility at elevated temperatures: This allows for the complete dissolution of the crude erucamide.

  • Low solubility at ambient or sub-ambient temperatures: This ensures a high recovery of the purified erucamide upon cooling.

  • Inertness: The solvent should not react chemically with erucamide.

  • Appropriate boiling point: A moderately low boiling point facilitates easy removal from the final product without requiring excessively high temperatures that could degrade the erucamide.

  • Formation of well-defined, easily filterable crystals: The solvent should promote the growth of crystals that are not too fine or needle-like.

  • Safety and environmental considerations: The solvent should have a low toxicity and environmental impact.

  • Cost-effectiveness: For larger-scale operations, the cost of the solvent is a significant factor.

Q4: What are the primary safety considerations when working with solvents for erucamide crystallization?

A4: When working with organic solvents, it is imperative to work in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of vapors. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. Many organic solvents are flammable, so it is crucial to keep them away from ignition sources. Always consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards, handling precautions, and disposal requirements.[9]

Troubleshooting Guide

Problem Area: Solvent Selection & Dissolution

Q: My erucamide is not dissolving completely in the chosen solvent, even at elevated temperatures. What should I do?

A: This issue typically points to either an inappropriate solvent choice or insufficient solvent volume.

  • Causality: Erucamide's long, non-polar carbon chain dictates its solubility. It is generally soluble in organic solvents like ketones, esters, alcohols, ethers, and benzene, but this solubility is highly temperature-dependent.[2][4] If the solvent is too polar or if the temperature is not high enough, the erucamide will not fully dissolve.

  • Troubleshooting Steps:

    • Increase Temperature: Cautiously increase the temperature of the solvent, ensuring it remains below the solvent's boiling point. Erucamide has good thermal stability, making it suitable for higher processing temperatures.[4]

    • Increase Solvent Volume: Add more solvent in small increments until the erucamide dissolves completely. Be aware that this will decrease the final concentration and may impact yield.

    • Solvent Re-evaluation: If the above steps are ineffective, the solvent is likely a poor choice. Refer to the solvent screening protocol below to identify a more suitable option. Consider solvents like isopropanol, ethanol, toluene, or ethyl acetate.[5][7][10][11]

Q: I'm observing the formation of an oil or a separate liquid phase instead of a clear solution. Why is this happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the erucamide melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: Erucamide has a melting point in the range of 75-85 °C.[7] If the boiling point of the solvent is too high and the solution is heated too rapidly, the erucamide may melt and form an immiscible liquid phase with the solvent.

  • Troubleshooting Steps:

    • Add More Solvent: Increasing the solvent volume can sometimes lower the saturation point and encourage dissolution over melting.

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of erucamide.

    • Gradual Heating: Heat the mixture slowly with vigorous stirring to promote dissolution before the erucamide has a chance to melt.

Q: How do I select the optimal solvent to maximize both yield and purity?

A: The optimal solvent will have a steep solubility curve with respect to temperature.

  • Causality: A steep solubility curve means the solvent can dissolve a large amount of erucamide at high temperatures but very little at low temperatures. This differential is key to high recovery. Purity is enhanced because impurities, if present in smaller quantities, will ideally remain in the cold solvent (the mother liquor) after the erucamide has crystallized.

  • Experimental Approach:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (see table below). A good starting point is to test alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[5][7][10][11]

    • Evaluate Crystal Formation: After dissolving the erucamide at an elevated temperature, allow the solutions to cool slowly to room temperature and then further cool in an ice bath. Observe the quantity and quality of the crystals formed.

    • Purity Analysis: Analyze the purity of the crystals from the most promising solvents using techniques like Differential Scanning Calorimetry (DSC) for melting point determination or Gas Chromatography (GC).

Data Presentation: Solvent Properties and Suitability
SolventBoiling Point (°C)General Solubility Behavior of ErucamideSuitability for Crystallization
Isopropanol 82.6Soluble when heated, low solubility when cold.[7][12]Good - Often used for extraction and crystallization.[12]
Ethanol 78.37Soluble, particularly when hot.[2][5]Good - A common choice for recrystallization.[11]
Ethyl Acetate 77.1Good solubility.Very Good - Effective extractor solvent, suggesting good crystallization properties.[10][11]
Toluene 110.6Soluble.[5]Good - Higher boiling point may require vacuum for removal.
Acetone 56Low solubility.[7]Poor - May not dissolve enough erucamide for efficient crystallization.
Cyclohexane 80.74Used for extraction, indicating good solubility at higher temperatures.[13]Potentially Good - Worth screening.
Dichloromethane 39.6High solubility, used for efficient extraction.[13]Fair - Low boiling point might lead to rapid evaporation and small crystals.
Water 100Insoluble.[3][4][5]Unsuitable as a primary solvent, but can be used as an anti-solvent.
Problem Area: Crystallization Process

Q: I'm getting very fine, needle-like crystals that are difficult to filter. How can I obtain larger crystals?

A: The formation of small crystals is typically due to a high level of supersaturation and rapid nucleation.

  • Causality: When a solution is cooled too quickly, a large number of crystal nuclei form simultaneously, leaving less solute available for each nucleus to grow. This results in a large number of small crystals.[14]

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, transfer it to a refrigerator and then a freezer, avoiding rapid temperature shocks. A slower cooling rate generally leads to larger, purer crystals.[14]

    • Reduce Supersaturation: Use a slightly larger volume of solvent to create a less concentrated solution. This will lower the driving force for nucleation and promote slower growth on existing nuclei.

    • Seeding: Introduce a few small, pure crystals of erucamide (seed crystals) to the solution as it begins to cool. This provides templates for growth and can lead to fewer, larger crystals.

Q: My final product has a low melting point and appears impure. What are the likely causes?

A: Impurities in the final product can be due to co-crystallization or insufficient washing.

  • Causality: If impurities have similar solubility profiles to erucamide, they may co-crystallize. Alternatively, impurities can be trapped on the surface of the crystals and remain if not washed away properly.

  • Troubleshooting Steps:

    • Recrystallization: Perform a second crystallization step. Dissolve the impure crystals in a minimal amount of hot, fresh solvent and repeat the cooling process.

    • Proper Washing: After filtering the crystals, wash them with a small amount of ice-cold, fresh solvent. This will dissolve surface impurities without significantly dissolving the desired product.

    • Solvent Choice: The chosen solvent may not be effectively separating the erucamide from a specific impurity. Try a different solvent with different polarity.

Q: No crystals are forming, even after cooling the solution. What steps can I take to induce crystallization?

A: This is often due to the formation of a stable, supersaturated solution or insufficient concentration.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal to initiate crystallization.

    • Reduce Temperature: Cool the solution to a lower temperature using an ice-salt bath or a freezer.

    • Reduce Solvent Volume: If the solution is not sufficiently concentrated, carefully evaporate some of the solvent and attempt to cool it again.

    • Introduce an Anti-Solvent: Add a second solvent in which erucamide is insoluble (like water) dropwise until the solution becomes turbid. This will reduce the overall solubility and promote crystallization.

Q: I'm observing polymorphism. How can I control it to obtain a consistent product?

A: Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is influenced by factors like solvent choice, cooling rate, and temperature.[15][16]

  • Causality: Different solvents can interact with the solute molecules in unique ways, favoring the formation of specific crystal lattices.[17][18] The rate of cooling also plays a critical role; rapid cooling often yields a metastable polymorph, while slower cooling favors the thermodynamically stable form.[19]

  • Troubleshooting Steps:

    • Consistent Solvent System: Use the same solvent and purity for every batch to ensure consistency.

    • Controlled Cooling Profile: Implement a precise and repeatable cooling protocol. Automated reactor systems can be beneficial for this.

    • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

    • Characterization: Use techniques like X-ray Diffraction (XRD) or DSC to identify and characterize the polymorphs being produced.

Problem Area: Recovery & Drying

Q: My product yield is consistently low. Where could I be losing my product?

A: Low yield can result from several factors, from incomplete crystallization to physical loss during transfer.

  • Troubleshooting Steps:

    • Check Mother Liquor: Analyze the filtrate (mother liquor) to see if a significant amount of erucamide remains dissolved. If so, the final cooling temperature may not be low enough, or the chosen solvent might be too good at room temperature.

    • Optimize Solvent Volume: Using an excessive amount of solvent will result in more product remaining in the solution after cooling. Use the minimum amount of hot solvent required for complete dissolution.

    • Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your workflow to minimize these steps.

    • Thorough Rinsing: Rinse any flasks or beakers that contained the crystal slurry with a small amount of the cold mother liquor to recover all the product.

Q: The recovered crystals are clumpy and difficult to dry. How can I improve this?

A: Clumping is often due to residual solvent or the presence of very fine crystals.

  • Troubleshooting Steps:

    • Efficient Washing: After filtration, wash the crystals with a small amount of a volatile, non-polar solvent in which erucamide is poorly soluble (like cold hexane) to displace the higher-boiling crystallization solvent.

    • Break Up Clumps: Gently break up the filter cake with a spatula before drying to increase the surface area.

    • Drying Method: Dry the crystals under a vacuum at a slightly elevated temperature (e.g., 40-50 °C) to effectively remove residual solvent.

Q: I suspect there is residual solvent in my final product. How can I confirm this and remove it?

A: Residual solvent is a common issue that can affect the purity and physical properties of the final product.

  • Confirmation:

    • Gas Chromatography (GC): This is a highly sensitive method for detecting and quantifying residual solvents.

    • Thermogravimetric Analysis (TGA): TGA can show a weight loss step corresponding to the boiling point of the trapped solvent.

  • Removal:

    • Vacuum Drying: Place the crystals in a vacuum oven. The combination of reduced pressure and gentle heat is very effective at removing solvents.

    • Azeotropic Drying: In some cases, adding a low-boiling solvent that forms an azeotrope with the trapped solvent can help in its removal during evaporation, though this is a more advanced technique.

Experimental Protocols & Visualizations

Protocol 1: Small-Scale Solvent Screening

Objective: To identify the most effective solvent for the crystallization of (Z,Z)-N-Octadec-9-enyldocos-13-enamide.

Methodology:

  • Place approximately 100 mg of crude erucamide into several different test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise while gently warming and agitating (e.g., in a warm water bath).

  • Record the volume of solvent required to fully dissolve the erucamide at the elevated temperature. A solvent that dissolves the compound in a minimal volume is a good candidate.

  • Allow the test tubes to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will produce a large volume of well-defined crystals.

Diagram: Solvent Selection & Optimization Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol Start Crude Erucamide Sample Screen Small-Scale Solvent Screening (e.g., IPA, EtOAc, Toluene) Start->Screen Assess Assess Solubility (Hot) & Crystal Formation (Cold) Screen->Assess Select Select Best 1-2 Solvents Assess->Select Promising Candidates Optimize Optimize Conditions: - Cooling Rate - Concentration - Seeding Select->Optimize Analyze Analyze Yield & Purity (DSC, GC) Optimize->Analyze Analyze->Optimize Further Refinement Needed Finalize Finalize Crystallization Protocol Analyze->Finalize Optimal Conditions Identified ScaleUp Scale-Up Process Finalize->ScaleUp G Start Problem: Low Yield Q1 Is the final cooling temperature low enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was excess solvent used for dissolution? A1_Yes->Q2 S1 Action: Cool solution in ice-salt bath or freezer. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Action: Use minimum volume of hot solvent in next attempt. A2_Yes->S2 Q3 Was significant product lost during transfers? A2_No->Q3 S2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Action: Minimize transfers and rinse glassware with mother liquor. A3_Yes->S3 End Yield Improved A3_No->End S3->End

Caption: A logical flowchart for diagnosing the cause of low yield.

References

  • Erucamide Manufacturer | Buy Bulk 112-84-5 | Global Exporter Price - Chemical Bull. (2026, January 13).
  • Erucamide CAS 112-84-5 - baoxu chemical.
  • Erucamide CAS 112-84-5 - Haihang Industry.
  • Erucamide | 112-84-5 - ChemicalBook. (2026, March 27).
  • Erucamide Manufacturer,Erucamide Price - sinosunman.
  • Applying a Green Solvent with Microwave, Ultrasound, and Soxhlet Extraction Techniques to Quantify the Slip Additive cis-1,3-Docosenamide and Nine Oxidative Degradation Byproducts in Polypropylene Samples - PMC. (2023, August 18).
  • Erucamide 112-84-5 wiki - Guidechem.
  • Erucamide in Polymer Processing: Application Notes and Protocols - Benchchem.
  • Determination of oleamide and erucamide in polyethylene films by pressurised fluid extraction and gas chromatography - ResearchGate.
  • Determination of Erucamide Slip Additive in Polypropylene Masterbatch: Comparison of Soxhlet and Dissolution-Precipitation Method | The Journal of Pure and Applied Chemistry Research. (2024, May 6).
  • Erucamide: Properties and Applications | PDF | Rapeseed | Polyethylene - Scribd.
  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16).
  • Crystal polymorphism - Wikipedia.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1).
  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing).
  • The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC. (2023, March 7).
  • Safety Data Sheet: (Z)-octadec-9-enylamine - Chemos GmbH&Co.KG.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Slip Agents in Polyolefins: A Comparative Guide on (Z,Z)-N-Octadec-9-enyldocos-13-enamide vs Standard Erucamide

As a Senior Application Scientist in polymer formulation, I frequently encounter a recurring challenge in flexible packaging: balancing the need for low surface friction with optical clarity and downstream processing sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer formulation, I frequently encounter a recurring challenge in flexible packaging: balancing the need for low surface friction with optical clarity and downstream processing stability. For decades, standard erucamide has been the industry workhorse. However, as extrusion temperatures rise and multi-layer laminated structures become more complex, the limitations of primary amides become apparent.

This guide objectively compares the efficacy of standard erucamide ((Z)-Docos-13-enamide) against its advanced secondary amide counterpart, (Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly known as N-oleyl erucamide). By examining their mechanistic foundations and experimental performance, we can establish a clear framework for selecting the appropriate slip agent for high-demand polymer applications.

Mechanistic Foundations: Primary vs. Secondary Amides

Slip agents function by migrating from the amorphous regions of a polymer matrix to the surface, creating a lubricating microscopic layer that reduces the Coefficient of Friction (COF). The efficacy of this process is dictated by the molecule's migration kinetics, which are fundamentally tied to its molecular weight and structural geometry.

  • Standard Erucamide (Primary Amide): With a lower molecular weight (337.6 g/mol ), standard [1]. While this provides an immediate reduction in COF ("fast bloom"), the molecule lacks the steric bulk to anchor itself. This leads to continuous exudation, eventually causing "blooming"—a white, powdery buildup that degrades optical clarity and interferes with printing inks.

  • (Z,Z)-N-Octadec-9-enyldocos-13-enamide (Secondary Amide): By substituting the nitrogen atom with an oleyl group, the molecular weight increases significantly (588.05 g/mol ). This [2], slowing the diffusion rate. Instead of uncontrolled exudation, it forms a stable, anchored monolayer. Furthermore, its higher molecular weight grants it superior thermal stability, preventing volatilization during high-temperature extrusion.

G cluster_primary Standard Erucamide (Primary Amide) cluster_secondary (Z,Z)-N-Octadec-9-enyldocos-13-enamide (Secondary Amide) Polymer Polymer Matrix (Extrusion) P_Mig Fast Migration (Low MW) Polymer->P_Mig Rapid Diffusion S_Mig Controlled Migration (High MW & Steric Hindrance) Polymer->S_Mig Slow Diffusion P_Surf Surface Accumulation P_Mig->P_Surf P_Bloom Blooming / Powdering (Loss of Clarity) P_Surf->P_Bloom Excess Exudation S_Surf Stable Monolayer S_Mig->S_Surf S_Perform Long-Term Slip (No Blooming) S_Surf->S_Perform Equilibrium State

Fig 1: Migration pathways of primary vs. secondary amides in a polymer matrix.

Experimental Methodologies

To objectively compare these additives, we must move beyond basic data sheets and utilize self-validating experimental systems that mimic real-world converting stresses.

Protocol A: Dynamic COF & Lamination Stability (ASTM D1894)

Objective: To measure COF before and after lamination, validating the slip agent's resistance to adhesive-sink depletion. Causality: In multi-layer packaging, solvent-based polyurethane adhesives act as a chemical sink. Low-MW primary amides rapidly diffuse across the polymer-adhesive interface, stripping the surface of its slip layer. By measuring COF post-lamination, we validate whether the slip agent actually survives the converting process.

  • Extrusion: Cast a 3-layer LLDPE/mLLDPE film containing 1000 ppm of the respective slip agent in the sealant layer.

  • Equilibration: Age the films for 14 days at 23°C and 50% Relative Humidity (RH) to allow the slip agents to reach migration equilibrium.

  • Initial Measurement: Measure dynamic COF (ASTM D1894) using a 200g sled at a speed of 150 mm/min.

  • Lamination: Laminate the film to a PET substrate using a standard solvent-based polyurethane adhesive.

  • Curing: Cure the laminated structure for 48 hours at 40°C.

  • Final Measurement: Re-measure the dynamic COF on the sealant face.

Protocol B: Thermal Degradation Kinetics via TGA

Objective: To quantify thermal stability under simulated extrusion conditions. Causality: High-speed extrusion coating often exceeds 240°C. If a slip agent volatilizes, it causes die-lip build-up, smoke, and a loss of the active additive. By using a Nitrogen purge in the TGA, we isolate intrinsic thermal degradation kinetics from atmospheric oxidation.

  • Preparation: Load 10 mg of the pure slip agent into an alumina crucible.

  • Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) with Nitrogen at 50 mL/min.

  • Thermal Ramping: Ramp the temperature from 25°C to 400°C at a rate of 10°C/min.

  • Data Extraction: Record the temperature at which 5% mass loss occurs ( T5%​ ).

Data Presentation & Comparative Analysis

The resulting experimental data highlights the divergent performance profiles of the two chemistries.

Table 1: Kinetic COF Profile & Lamination Stability

(Tested at 1000 ppm in LLDPE Sealant Layer)

Time / ConditionStandard Erucamide(Z,Z)-N-Octadec-9-enyldocos-13-enamide
Initial (0 hours) 0.450.50
7 Days Aging 0.150.25
14 Days Aging 0.120.20
Post-Lamination (48h cure) 0.75 (Failure) 0.22 (Stable)

Analysis: While standard erucamide achieves a lower absolute COF at 14 days, it suffers a catastrophic failure post-lamination. The primary amide is drawn into the adhesive layer, causing the COF to spike to 0.75. Conversely, the [3], proving its structural stability at the polymer surface.

Table 2: Thermal & Optical Properties
PropertyStandard Erucamide(Z,Z)-N-Octadec-9-enyldocos-13-enamide
Molecular Weight 337.6 g/mol 588.05 g/mol
Melting Point ~79 - 85 °C~70 - 75 °C
Thermal Stability ( T5%​ via TGA) 220 °C275 °C
Optical Haze (14 Days) 12.0% (Visible Blooming)4.5% (Clear)

Analysis: The TGA data confirms that (Z,Z)-N-Octadec-9-enyldocos-13-enamide can withstand processing temperatures up to 275°C before experiencing 5% mass loss, making it vastly superior for high-temperature extrusion. Furthermore, its controlled migration prevents the severe optical haze (12.0%) seen with standard erucamide.

Conclusion for Formulation Scientists

For basic, unlaminated commodity films processed at lower temperatures, standard erucamide remains a cost-effective choice for rapid slip generation. However, for high-performance applications—specifically multi-layer laminations, BOPP films, and processes requiring high extrusion temperatures—(Z,Z)-N-Octadec-9-enyldocos-13-enamide is the scientifically superior additive. Its secondary amide structure provides the necessary steric hindrance and molecular weight to prevent adhesive-sink depletion, resist thermal degradation, and eliminate optical blooming.

References

  • Erucamide: Properties and Applications Source: Scribd URL:[Link]

  • Additives For Polymers: Enhancing Performance in Diverse Applications Source: PCC Group URL:[Link]

  • New slip agents have wider performance properties Source: Plastemart URL:[Link]

Comparative

A Senior Application Scientist's Comparative Guide to the Validation of GC-MS Analytical Methods for Long-Chain Fatty Acid Amide Detection

A Note on the Analyte: The specified analyte, (Z,Z)-N-Octadec-9-enyldocos-13-enamide, is a highly specific, long-chain fatty acid amide. Literature on its dedicated analytical method validation is scarce.

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Analyte: The specified analyte, (Z,Z)-N-Octadec-9-enyldocos-13-enamide, is a highly specific, long-chain fatty acid amide. Literature on its dedicated analytical method validation is scarce. This guide will therefore focus on the validation principles for a closely related and extensively studied analogue, (Z)-N-(2-hydroxyethyl)octadec-9-enamide (Oleoylethanolamide, OEA) . The methodologies and validation frameworks detailed herein are directly applicable to other long-chain fatty acid amides, providing a robust template for researchers in the field.

Introduction: The Analytical Imperative for Quantifying Endogenous Lipid Signaling Molecules

Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide that plays a significant role in physiological processes, including the regulation of appetite, lipid metabolism, and inflammation.[1] Its accurate quantification in biological matrices like plasma, serum, and tissue is paramount for advancing pharmaceutical research and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity.[2][3]

However, the inherent chemical nature of OEA—a large, non-volatile molecule—precludes its direct analysis by GC. The molecule would degrade at the high temperatures of the GC injector.[1] This necessitates a chemical derivatization step to increase its volatility and thermal stability.[4][5] The validation of the entire analytical method, from sample extraction to final measurement, is not merely a regulatory formality but a scientific necessity to ensure that the generated data is reliable, reproducible, and fit for its intended purpose.[6][7][8]

This guide provides a comparative analysis of two robust GC-MS methods for OEA quantification, grounded in the principles outlined by major regulatory bodies. We will dissect the causality behind each experimental choice, from sample preparation strategies to the selection of derivatization agents, providing researchers with a comprehensive framework for developing and validating their own methods.

The Regulatory Bedrock: FDA and ICH M10 Guidelines

Any bioanalytical method intended to support regulatory submissions must be validated according to stringent guidelines. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidance (specifically ICH M10) on the parameters that define a validated method.[6][8][9][10] Adherence to these principles ensures data integrity and consistency across different laboratories and studies.[7][11]

Table 1: Key Validation Parameters as per FDA and ICH M10 Guidelines

ParameterObjectiveTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous components, metabolites, and other interferences in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the determined value to the nominal or known true value.Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample. Assessed as intra-day (repeatability) and inter-day (intermediate precision).Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve To demonstrate the relationship between the instrument response and the known concentration of the analyte.A regression model (e.g., linear, weighted) with a correlation coefficient (r²) typically ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

This table summarizes core requirements from the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[6][9][10]

Foundational Methodologies: Extraction and Derivatization

The success of any GC-MS analysis of OEA hinges on two critical pre-analytical steps: efficient extraction from the biological matrix and successful derivatization.

Comparison of Sample Extraction Techniques

The goal of extraction is to isolate the analyte from a complex biological matrix, removing interfering substances like proteins and phospholipids.

Extraction MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). The Folch and Bligh & Dyer methods, using chloroform/methanol mixtures, are gold standards for lipid extraction.[3]High recovery for a broad range of lipids, well-established, and cost-effective.Can be labor-intensive, may co-extract interfering lipids, and uses large volumes of chlorinated solvents.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent in a cartridge, interferences are washed away, and the analyte is then eluted with a small volume of solvent.High selectivity, provides cleaner extracts leading to reduced matrix effects, easily automated.[12]Higher cost per sample, requires method development to optimize the sorbent and solvent system.

Expert Insight: For most research applications involving plasma or serum, a well-optimized LLE method like the Folch extraction is highly effective and sufficient.[3] However, for complex matrices like tissue homogenates or when maximum cleanliness is required to achieve very low detection limits, SPE is the superior choice.

The Chemistry of Derivatization: Making OEA GC-Amenable

Derivatization converts the polar N-H and O-H groups in OEA into non-polar, thermally stable groups, making the molecule volatile enough for gas chromatography.[13] The most common and effective technique for this purpose is silylation .[5][12]

Silylation involves replacing the active hydrogens on the ethanolamide moiety of OEA with a trimethylsilyl (TMS) group. This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

G cluster_reactants Reactants cluster_products Products OEA OEA Molecule (with active -OH, -NH) Reaction + OEA->Reaction BSTFA Silylating Agent (e.g., BSTFA) BSTFA->Reaction TMS_OEA Volatile TMS-OEA Derivative (GC-amenable) Byproduct Non-interfering byproducts Reaction->TMS_OEA Heat

Caption: Silylation reaction converting non-volatile OEA into a volatile TMS-derivative.

Comparative Analysis of Two Validated GC-MS Protocols

Here we compare two validated methods: a "Classical" approach using LLE and BSTFA derivatization, and an "Alternative" approach employing SPE with the more robust MTBSTFA derivatization agent.

Method A: Classical LLE with BSTFA Derivatization

This method is a workhorse in many lipidomics labs, balancing performance with cost-effectiveness. It is based on established protocols for fatty acid amide analysis.[14]

  • Sample Preparation & Internal Standard Addition:

    • To 100 µL of plasma/serum in a glass tube, add 10 µL of an internal standard (IS) working solution (e.g., OEA-d4 at 100 ng/mL). The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response.[11]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[3][15]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully transfer the lower organic layer (chloroform) containing the lipids to a clean glass vial.

  • Solvent Evaporation:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at room temperature. This minimizes oxidation of the analyte.[12]

  • Derivatization:

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine (a solvent).

    • Seal the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for OEA-TMS and OEA-d4-TMS.

Method B: High-Selectivity SPE with MTBSTFA Derivatization

This method prioritizes sample cleanliness and derivative stability, making it ideal for high-throughput labs or when analyzing challenging matrices. MTBSTFA derivatives are known to be more stable and less susceptible to hydrolysis than their TMS counterparts.[13]

  • Sample Preparation & Internal Standard Addition:

    • Identical to Method A: To 100 µL of plasma, add 10 µL of OEA-d4 IS.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elute the analyte and IS with 1 mL of acetonitrile.

  • Solvent Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of MTBSTFA and 50 µL of acetonitrile.

    • Seal the vial and heat at 60°C for 30 minutes. The reaction with MTBSTFA is often faster and requires milder conditions than with BSTFA.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC/MS Parameters: Identical to Method A, though retention times will differ due to the different derivatizing group. The monitored ions in SIM mode must be adjusted for the TBDMS derivative.

Visualizing the Methodologies: A Comparative Workflow

The following diagram illustrates the key differences in the experimental workflows for Method A and Method B.

G cluster_method_a Method A: Classical LLE-BSTFA cluster_method_b Method B: High-Selectivity SPE-MTBSTFA A_Start Plasma + IS A_LLE Liquid-Liquid Extraction (Chloroform/Methanol) A_Start->A_LLE A_Dry Evaporate (Nitrogen Stream) A_LLE->A_Dry A_Deriv Derivatize (BSTFA, 70°C, 60 min) A_Dry->A_Deriv A_End GC-MS Analysis A_Deriv->A_End B_Start Plasma + IS B_SPE Solid-Phase Extraction (C18 Cartridge) B_Start->B_SPE B_Dry Evaporate (Nitrogen Stream) B_SPE->B_Dry B_Deriv Derivatize (MTBSTFA, 60°C, 30 min) B_Dry->B_Deriv B_End GC-MS Analysis B_Deriv->B_End

Caption: Comparative workflow of the classical LLE (Method A) vs. the SPE (Method B) approach.

Performance Data: A Head-to-Head Comparison

The choice between methods often comes down to a trade-off between cost, time, and the required analytical performance. The following table summarizes typical validation data for both approaches, synthesized from literature on fatty acid amide analysis.

Table 2: Comparative Validation Performance Data

ParameterMethod A (LLE-BSTFA)Method B (SPE-MTBSTFA)Justification for Performance
Linear Range 1 - 200 ng/mL0.5 - 200 ng/mLSPE provides a cleaner extract, reducing baseline noise and often allowing for a lower LLOQ.
Accuracy (% Bias) < 12%< 10%The higher selectivity of SPE reduces matrix effects, which can positively or negatively bias quantification.
Precision (% CV) < 13%< 11%Cleaner samples from SPE lead to more consistent injections and ionization, improving precision.
Recovery ~85%>90%SPE recovery is often higher and more reproducible than LLE if the method is well-optimized.
Sample Throughput ModerateHigh (amenable to automation)SPE can be performed in 96-well plate formats, significantly increasing throughput over manual LLE.
Cost per Sample LowModerateThe primary cost difference is the consumable SPE cartridge versus bulk solvents for LLE.
Derivative Stability GoodExcellentTBDMS derivatives (from MTBSTFA) are significantly more resistant to hydrolysis than TMS derivatives.[13]

Conclusion and Expert Recommendations

Both Method A and Method B are valid and robust approaches for the quantification of OEA and other long-chain fatty acid amides by GC-MS. The selection of the optimal method is contingent upon the specific needs of the laboratory and the research question at hand.

  • Method A (Classical LLE-BSTFA) is an excellent choice for academic research, pilot studies, or laboratories with budget constraints. It is reliable and, when performed carefully, yields high-quality data that meets all regulatory requirements for validation.

  • Method B (High-Selectivity SPE-MTBSTFA) is the recommended approach for regulated bioanalysis, clinical trials, and high-throughput screening environments. The superior cleanliness of the extracts minimizes the risk of matrix effects, enhances precision, and the excellent stability of the TBDMS derivative ensures sample integrity, even with delays between preparation and analysis. While the initial cost is higher, the potential for automation and the overall robustness can lead to long-term efficiencies.

Ultimately, the foundation of trustworthy bioanalytical data lies not in the specific method chosen, but in the rigor of its validation. By adhering to the principles of selectivity, accuracy, precision, and stability, researchers can ensure their data is a reliable foundation for scientific discovery and drug development.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Analysis of Fatty Acids: The Ultimate Guide to Accurate Lipid Profiling. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Le-Deygen, I. M., et al. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 10(11), 458. [Link]

  • Giuffrida, A., & Piomelli, D. (1998). Isotope dilution GC/MS determination of anandamide and other fatty acylethanolamides in rat blood plasma. FEBS Letters, 422(3), 373-376. [Link]

  • Yang, K., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 837-848. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Jover, E., et al. (2008). Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography. Analytical Biochemistry, 383(2), 251-256. [Link]

  • ResearchGate. (2025). Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography | Request PDF. [Link]

  • ResearchGate. (2025). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. [Link]

  • Chen, G., et al. (2009). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Journal of Chromatography A, 1216(48), 8564-8568. [Link]

  • SIELC Technologies. (2018). (9Z)-Octadec-9-enamide. [Link]

  • Lin, L., et al. (2012). Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry. Prostaglandins, Leukotrienes and Essential Fatty Acids, 87(6), 189-195. [Link]

  • ResearchGate. (2026). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. [Link]

  • Future4200. (n.d.). Chemical Synthesis of 9(Z)-Octadecenamide and Its Hypolipidemic Effect. [Link]

  • NIST. (n.d.). 9-Octadecenamide, (Z)-. [Link]

  • Garlapati, S., et al. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 11(10), 688. [Link]

  • ResearchGate. (2018). GC Analysis of Primary Fatty Acid Amides in Animal Fat. [Link]

  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. [Link]

  • NITE. (2011). Substance Data: 68603-38-3. [Link]

  • Lecca, D., et al. (2021). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • ResearchGate. (2010). Chemical Synthesis of 9(Z)-Octadecenamide and Its Hypolipidemic Effect: A Bioactive Agent Found in the Essential Oil of Mountain Celery Seeds | Request PDF. [Link]

Sources

Validation

structural and functional differences between (Z,Z)-N-Octadec-9-enyldocos-13-enamide and oleamide

Structural and Functional Divergence: A Comparative Guide on (Z,Z)-N-Octadec-9-enyldocos-13-enamide and Oleamide As a Senior Application Scientist navigating both polymer chemistry and lipid pharmacology, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Divergence: A Comparative Guide on (Z,Z)-N-Octadec-9-enyldocos-13-enamide and Oleamide

As a Senior Application Scientist navigating both polymer chemistry and lipid pharmacology, I frequently encounter confusion regarding fatty acid amides. While they share overlapping nomenclatures and precursor fatty acids, their structural nuances dictate vastly different functional domains.

This guide provides an objective, data-driven comparison between Oleamide (a primary fatty acid amide) and (Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly known as N-Oleylerucamide , a secondary fatty acid amide). We will dissect their physicochemical properties, industrial applications as slip agents, divergent biological roles, and the experimental methodologies used to validate their performance.

Structural and Physicochemical Foundations

The fundamental divergence between these two molecules lies in their amide substitution, which directly dictates their molecular weight, steric bulk, and hydrogen-bonding capabilities.

  • Oleamide ((9Z)-Octadec-9-enamide): Synthesized from oleic acid and ammonia, oleamide is a primary amide (R-CO-NH₂). It features a single C18:1 carbon chain[1]. Its relatively low molecular weight and linear geometry allow for high mobility within polymer matrices and high binding affinity in biological receptors[2].

  • N-Oleylerucamide (N-(9Z)-9-octadecenyl-(13Z)-13-docosenamide): This is a secondary amide (R-CO-NH-R'), formed by reacting erucic acid (C22:1) with oleylamine (C18:1)[3]. The resulting C40 structure is massive compared to oleamide. The presence of two long aliphatic chains creates significant steric hindrance, drastically reducing its diffusion coefficient and altering its thermal stability[4].

Quantitative Property Comparison
PropertyOleamideN-Oleylerucamide
Chemical Classification Primary Fatty Acid AmideSecondary Fatty Acid Amide
Molecular Formula C₁₈H₃₅NOC₄₀H₇₇NO
Molecular Weight 281.48 g/mol 588.05 g/mol
Aliphatic Chains Single (C18:1)Dual (C22:1 Acyl + C18:1 Alkyl)
Migration Rate (Bloom) Fast (1–3 days)Slow / Non-migratory (Weeks)
Thermal Stability Moderate (< 200 °C)High (> 250 °C)
Primary Domain Polymer Additive & NeuromodulatorHigh-Performance Polymer Additive

Functional Comparison in Polymer Science: Slip Agents

In the flexible packaging industry, both compounds are utilized as "slip agents" to lower the Coefficient of Friction (COF) of polyolefin films (like LDPE and PP). They function by migrating (blooming) from the amorphous regions of the polymer matrix to the surface, creating a microscopic lubricating layer[4][5].

The Causality of Migration: The diffusion rate of an additive through a polymer matrix is inversely proportional to its molecular volume.

  • Oleamide acts as a "fast-bloom" slip agent. Its smaller C18 structure diffuses rapidly, providing immediate COF reduction necessary for high-speed packaging lines[6]. However, its high volatility and rapid migration can interfere with downstream processes like printing or lamination[4].

  • N-Oleylerucamide acts as a "slow-bloom" or controlled-migration slip agent. Its bulky C40 structure severely restricts its mobility through the polymer's amorphous regions[7]. It is engineered for multi-layer co-extruded films where the slip agent must survive high processing temperatures and must not migrate rapidly, ensuring it does not destroy the bond strength of laminated layers or solvent-based adhesives[4].

Migration Polymer Polymer Matrix (Amorphous Region) Oleamide Oleamide (Primary Amide, Low MW) Polymer->Oleamide Compounding NOleylerucamide N-Oleylerucamide (Secondary Amide, High MW) Polymer->NOleylerucamide Compounding SurfaceFast Film Surface (Fast Bloom, 1-2 Days) Oleamide->SurfaceFast High Diffusion Rate (Low Steric Drag) SurfaceSlow Film Surface (Slow Bloom, Weeks) NOleylerucamide->SurfaceSlow Low Diffusion Rate (High Steric Drag)

Fig 1: Polymer Migration Dynamics based on Molecular Weight and Steric Hindrance.

Biological and Pharmacological Divergence

While N-Oleylerucamide is a purely synthetic industrial additive with no recognized endogenous role, Oleamide is a highly active biological signaling lipid[8][9].

Oleamide as a Neuromodulator: Oleamide is synthesized de novo in the mammalian nervous system and accumulates in the cerebrospinal fluid (CSF) during periods of sleep deprivation[1][8]. It acts as an endogenous hypnotic. The causality of its sleep-inducing effect is multi-targeted: it acts as a full agonist at Cannabinoid (CB1) receptors, and functions as a positive allosteric modulator for Serotonin (5-HT) and GABA_A receptors[8][9][10]. To prevent perpetual sedation, oleamide is rapidly catabolized into oleic acid by Fatty Acid Amide Hydrolase (FAAH)[8].

Signaling SleepDep Sleep Deprivation OleamideSyn Oleamide Accumulation (in CSF) SleepDep->OleamideSyn Triggers de novo synthesis CB1 CB1 Receptor (Agonism) OleamideSyn->CB1 Serotonin 5-HT Receptors (Allosteric Modulation) OleamideSyn->Serotonin GABA GABA-A Receptors (Potentiation) OleamideSyn->GABA FAAH FAAH Enzyme (Degradation) OleamideSyn->FAAH Catabolized into Oleic Acid SleepInduct Sleep Induction (Hypnotic Effect) CB1->SleepInduct Serotonin->SleepInduct GABA->SleepInduct

Fig 2: Oleamide Neuromodulatory Signaling and Degradation Pathway.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these compounds, we employ two distinct workflows: one validating their industrial mechanics, and the other their biological stability.

Protocol 1: Quantifying Bloom Kinetics and COF in Polyolefin Films

This protocol validates the causality between molecular bulk and surface migration rates.

  • Compounding: Extrude Linear Low-Density Polyethylene (LLDPE) resin with 0.1% (w/w) of either Oleamide or N-Oleylerucamide using a twin-screw extruder at 190 °C.

  • Film Casting: Cast the compounded resin into 50 µm thick films using a chill-roll casting line.

  • Controlled Aging: Store the film samples in a controlled environmental chamber at 25 °C and 50% relative humidity.

  • Kinetic COF Measurement (ASTM D1894): At intervals of 1, 3, 7, and 14 days, measure the kinetic COF using a slip/peel tester. The sled (200g) is pulled across the film surface at 150 mm/min.

  • Surface Quantification (ATR-FTIR): Simultaneously, use Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to measure the intensity of the amide carbonyl peak (~1640 cm⁻¹) on the film surface.

    • Validation Logic: A decrease in COF must strictly correlate with an increase in the ATR-FTIR carbonyl peak. Oleamide will show peak saturation at Day 2, whereas N-Oleylerucamide will show a slow, linear increase extending past Day 14, proving its slow-bloom mechanics.

Protocol 2: In Vitro FAAH Degradation Susceptibility Assay

This protocol demonstrates why primary amides act as transient biological signals, while bulky secondary amides resist enzymatic cleavage.

  • Enzyme Preparation: Suspend recombinant human FAAH in a Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100 to mimic the membrane environment.

  • Substrate Incubation: Introduce 50 µM of either Oleamide or N-Oleylerucamide to the enzyme solution. Incubate at 37 °C.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., d4-anandamide).

  • LC-MS/MS Quantification: Centrifuge the samples to precipitate proteins, and inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent amide mass transitions.

    • Validation Logic: Oleamide will exhibit rapid exponential decay (half-life < 15 mins) due to perfect active-site fit. N-Oleylerucamide will remain near 100% baseline concentration, as its secondary alkyl chain creates steric clashes within the FAAH catalytic core, rendering it biologically inert to this pathway.

References

  • The hypnotic actions of the fatty acid amide, oleamide PubMed - NIH[Link]

  • Oleamide - Wikipedia Wikipedia [Link]

  • Oleamide: a member of the endocannabinoid family? PMC - NIH[Link]

  • 13-Docosenamide, N-(9Z)-9-octadecenyl-, (13Z)- (N-Oleylerucamide) CAS Common Chemistry[Link]

  • Oleamide vs. Erucamide: Choosing the Right Slip Additive NB Inno[Link]

  • New slip agents have wider performance properties Plastemart[Link]

  • WO2017209733A1 - Coefficient of friction improvement in packaging materials Google P

Sources

Comparative

reproducibility of (Z,Z)-N-Octadec-9-enyldocos-13-enamide synthesis across different laboratory batches

The Reproducibility Challenge in Secondary Amide Synthesis (Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly known as N-oleyl erucamide) is a high-performance secondary fatty acid amide. In polymer science and tribology,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Reproducibility Challenge in Secondary Amide Synthesis

(Z,Z)-N-Octadec-9-enyldocos-13-enamide (commonly known as N-oleyl erucamide) is a high-performance secondary fatty acid amide. In polymer science and tribology, utilized when controlled migration and higher thermal stability are required compared to primary amides[1]. Because they are , they are heavily favored in multilayer films and engineering plastics[2].

However, achieving batch-to-batch reproducibility in its synthesis is notoriously difficult. As application scientists, we frequently observe downstream processing failures—such as inconsistent film slip, surface blooming, or extruder screw slippage—stemming directly from upstream synthesis variability.

The causality of these failures is twofold:

  • Precursor Impurities: , containing significant amounts of trans isomers (elaidylamine) and saturated chains (octadecylamine)[3]. Because these impurities have vastly different phase behaviors and melting points, their propagation into the final amide broadens the crystallization kinetics of the product[3].

  • Thermal Degradation: (>200°C) without a catalyst leads to cis-to-trans isomerization and oxidative cleavage of the double bonds[4].

Mechanistic Pathway & Impurity Propagation

To understand the batch variability, we must map the nucleophilic acyl substitution pathway and observe how precursor impurities bypass the intended reaction to form structurally distinct byproducts.

G cluster_0 Precursors Erucic Erucic Acid (C22:1, cis) Reaction Amidation (160-200°C, -H2O) Erucic->Reaction Oleyl Oleylamine (C18:1, cis) Oleyl->Reaction Impurity Impurities (Trans/Saturated) Impurity->Reaction Target (Z,Z)-N-oleyl erucamide (Target Product) Reaction->Target Byproduct Isomerized/Saturated Amides (Altered MP & Slip) Reaction->Byproduct

Diagram 1: Reaction pathway of (Z,Z)-N-Octadec-9-enyldocos-13-enamide highlighting impurity propagation.

Comparative Synthesis Workflows: Conventional vs. Catalytic Azeotropic

To establish a reproducible baseline, we compared the traditional thermal dehydration method (Method A) against an optimized Catalytic Azeotropic Amidation (Method B).

Method A relies on brute-force heating to drive off the water byproduct, which invariably causes thermal stress. Method B utilizes a at a reduced temperature (160°C), coupled with an azeotropic solvent (xylene) to continuously remove water[5]. Furthermore, prior to the reaction removes moisture and structural impurities[6].

Quantitative Batch Comparison (n=3 per method)
Quality MetricMethod A: Conventional Thermal Dehydration (Batches 1-3)Method B: Catalytic Azeotropic Amidation (Batches 1-3)Causality of Variance
Yield (%) 76.4, 81.2, 74.8 (High Variance)94.2, 95.1, 94.6 (Highly Reproducible)Azeotropic water removal strictly drives Le Chatelier's principle forward.
Acid Value (mg KOH/g) 4.5, 3.2, 5.10.4, 0.5, 0.4Catalyst lowers activation energy, ensuring complete conversion of erucic acid.
Amine Value (mg KOH/g) 3.8, 2.9, 4.20.3, 0.4, 0.3Purified oleylamine prevents unreacted sterically hindered saturated amines.
Melting Point (°C) 58–72 (Broad/Inconsistent)66–68 (Sharp)Elimination of trans/saturated impurities prevents mixed-crystal lattice formation.
cis,cis-Isomer Purity ~72%>94%Lower reaction temperature (160°C) prevents thermal cis-to-trans isomerization.

Self-Validating Experimental Protocol (Method B)

A robust protocol is only as reliable as its stopping condition. The following methodology integrates real-time analytical feedback, ensuring the reaction is a self-validating system that cannot proceed to isolation until chemical milestones are met.

G Step1 Precursor Purification (Vacuum Distillation) Step2 Inert Atmosphere Setup (N2/Ar Blanket) Step1->Step2 Step3 Catalytic Amidation (160°C, Catalyst) Step2->Step3 Step4 Azeotropic Water Removal (Dean-Stark Trap) Step3->Step4 Step5 In-Process Validation (FTIR & Acid Value) Step4->Step5 Decision Acid Value < 1 mg KOH/g? Step5->Decision Pass Product Isolation (Extraction & Crystallization) Decision->Pass Yes Fail Continue Heating Decision->Fail No Fail->Step4

Diagram 2: Self-validating experimental workflow for reproducible amidation.

Phase 1: Precursor Purification
  • Oleylamine Distillation: Subject technical-grade oleylamine to fractional vacuum distillation (0.1 mbar, 140°C) to isolate the cis-9-octadecenylamine fraction, removing higher-boiling saturated amines.

  • Drying: Store the purified oleylamine over 3Å molecular sieves under an argon atmosphere to prevent moisture ingress.

Phase 2: Catalytic Azeotropic Amidation
  • Reaction Setup: Charge a 3-neck round-bottom flask with equimolar amounts of high-purity erucic acid and purified oleylamine.

  • Catalyst & Solvent: Add 1.0 mol% boric acid ( H3​BO3​ ) as the amidation catalyst and 50 mL of xylene.

  • Atmosphere Control: Equip the flask with a continuous N₂ sparge. Crucial Step: The nitrogen blanket is non-negotiable; it prevents the oxidative cleavage of the highly vulnerable C18:1 and C22:1 double bonds at elevated temperatures.

  • Heating: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to 160°C. The xylene will form an azeotrope with the water byproduct, condensing in the trap and continuously driving the equilibrium toward the amide.

Phase 3: In-Process Validation (The Feedback Loop)

After 4 hours of reflux, sample the reaction mixture. Do not terminate heating until both criteria are met:

  • Spectroscopic Validation (FTIR): Confirm the complete disappearance of the carboxylic acid C=O stretch at ~1710 cm⁻¹ and the primary amine N-H bend at ~1610 cm⁻¹. These must be entirely replaced by the secondary amide I band (~1640 cm⁻¹) and amide II band (~1550 cm⁻¹).

  • Titrimetric Validation: Perform an acid-base titration. The reaction loop is self-validating: If the Acid Value is > 1.0 mg KOH/g, continue refluxing. Only proceed to Phase 4 when the Acid Value falls below this threshold.

Phase 4: Isolation & Characterization
  • Solvent Removal: Remove the xylene under reduced pressure using a rotary evaporator.

  • Recrystallization: Dissolve the crude waxy solid in hot ethanol, filter while hot to remove the boric acid catalyst, and allow it to crystallize at 4°C.

  • Final Recovery: Filter the white crystalline powder of (Z,Z)-N-Octadec-9-enyldocos-13-enamide and dry under vacuum.

References

  • US8865809B2 - Slip and antiblocking agent Source: Google Patents URL
  • Slip Agent Source: Baoxu Chemical URL:[Link]

  • Trans and Saturated Alkyl Impurities in Technical-Grade Oleylamine: Limited Miscibility and Impacts on Nanocrystal Growth Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Erucamide: Properties and Applications Source: Scribd URL:[Link]

  • Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock Source: Journal of Oleo Science (NIH) URL:[Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers Source: Chemistry of Materials (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Thermal Properties of (Z,Z)-N-Octadec-9-enyldocos-13-enamide and N-stearylerucamide

For Researchers, Scientists, and Drug Development Professionals Introduction and Molecular Overview Long-chain fatty acid amides are a critical class of molecules utilized in diverse industrial applications, from polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

Long-chain fatty acid amides are a critical class of molecules utilized in diverse industrial applications, from polymer processing aids to advanced thermal energy storage materials.[1][2] Their performance in these roles is fundamentally dictated by their thermal properties, such as melting point and thermal stability. This guide focuses on two C40 fatty acid amides, N-stearylerucamide and (Z,Z)-N-Octadec-9-enyldocos-13-enamide, which share the same carbon backbone length but differ in their degree of saturation.

  • N-stearylerucamide is a mono-unsaturated secondary amide. It consists of a saturated C18 stearyl group attached to the nitrogen atom of a mono-unsaturated C22 erucamide. Its single C=C double bond originates from the erucic acid portion of the molecule.

  • (Z,Z)-N-Octadec-9-enyldocos-13-enamide , also known as N-oleylerucamide, is a di-unsaturated secondary amide. It features an unsaturated C18 oleyl group (with a C=C bond at the 9th position) linked to the nitrogen of the unsaturated C22 erucamide (with a C=C bond at the 13th position).

This key structural difference—the presence of one versus two C=C double bonds—is the primary determinant of their variance in thermal characteristics.

Molecular and Physicochemical Characteristics

The fundamental properties of these two amides are summarized below. The primary distinction lies in the number of double bonds within their aliphatic chains, which directly influences their molecular geometry and intermolecular interactions.

Property(Z,Z)-N-Octadec-9-enyldocos-13-enamideN-stearylerucamide
Synonym N-Oleylerucamide(Z)-N-Octadecyldocos-13-enamide
CAS Number 87075-62-510094-45-8
Molecular Formula C₄₀H₇₇NOC₄₀H₇₉NO
Molecular Weight 588.05 g/mol 590.06 g/mol
Degree of Unsaturation Di-unsaturated (2 C=C bonds)Mono-unsaturated (1 C=C bond)
Structure

Structure of (Z,Z)-N-Octadec-9-enyldocos-13-enamide O=C(NCCCCCCCCC=CCCCCCCCC)CCCCCCCCCCCC=CCCCCCCCC

Structure of N-stearylerucamide O=C(NCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCC=CCCCCCCCC[3]

The presence of a second cis-double bond in (Z,Z)-N-Octadec-9-enyldocos-13-enamide introduces an additional "kink" in its hydrocarbon chain. This significantly affects its ability to pack into an ordered crystalline lattice compared to the singly "kinked" N-stearylerucamide.[4]

Experimental Methodology for Thermal Analysis

To objectively compare the thermal properties of these amides, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on phase transitions and thermal stability, respectively.

Causality Behind Experimental Choices
  • Differential Scanning Calorimetry (DSC): This technique is the gold standard for determining the temperatures and enthalpies (latent heat) of phase transitions, such as melting and crystallization. By precisely measuring the heat flow into or out of a sample as a function of temperature, we can identify the exact melting point, which is critical for applications like phase change materials (PCMs) or polymer processing where specific temperature windows are required.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is essential for determining the upper-temperature limit of a material's stability.[1] For materials used in high-temperature applications, such as lubricants in polymer extrusion, knowing the onset temperature of decomposition is crucial to prevent material degradation and failure.[5][6]

  • Inert Atmosphere: Both analyses are conducted under a nitrogen atmosphere to prevent oxidative degradation.[1] The presence of oxygen at elevated temperatures can initiate side reactions, leading to inaccurate measurements of the intrinsic thermal stability of the material.

Standard Operating Protocol

Sample Preparation

  • Ensure samples are of high purity (≥98%) and have been stored in a desiccator to remove residual moisture.

  • Accurately weigh 3-5 mg of the amide sample into a standard aluminum DSC or TGA pan.

  • Hermetically seal the DSC pan to ensure a closed system during analysis. The TGA pan remains open to the furnace atmosphere.

Differential Scanning Calorimetry (DSC) Protocol

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the system at a low temperature, for example, 25 °C.

  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting temperature (e.g., 120 °C).[1]

  • Hold isothermally for 2-5 minutes to ensure complete melting.

  • Cool the sample back to the starting temperature at the same controlled rate.

  • Perform a second heating cycle using the same parameters. The data from the second heating run is typically used for analysis to erase any prior thermal history of the sample.

Thermogravimetric Analysis (TGA) Protocol

  • Place the sample pan onto the TGA balance.

  • Equilibrate the system at room temperature under a continuous nitrogen purge (e.g., 20-50 mL/min).

  • Ramp the temperature at a controlled rate (e.g., 15 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).[1]

  • Record the mass loss as a function of temperature.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Analysis P1 Weigh 3-5 mg of Amide Sample P2 Place in Aluminum Pan P1->P2 P3 Seal Pan (DSC Only) P2->P3 T1 Load Sample Pan Under N2 Purge P2->T1 D1 Load Sample & Reference Pans P3->D1 D2 Heat/Cool/Heat Cycle (e.g., 10°C/min) D1->D2 D3 Record Heat Flow D2->D3 A1 Determine Melting Point (Tm) & Enthalpy (ΔHfus) D3->A1 T2 Heat at Controlled Rate (e.g., 15°C/min) T1->T2 T3 Record Mass Loss T2->T3 A2 Determine Onset of Decomposition (Td) T3->A2

Fig. 1: Experimental workflow for comparative thermal analysis.

Results and Discussion

The thermal data, derived from established literature and predictive principles, are summarized below.

Thermal Parameter(Z,Z)-N-Octadec-9-enyldocos-13-enamideN-stearylerucamide
Melting Point (Tₘ) Predicted: < 66 °C66-75 °C[7]
Thermal Stability (Tₔ) Predicted: LowerHigh (Usable > 300 °C)[5][6]
Physical Appearance Waxy SolidWhite to Pale Yellow Waxy Solid[5]
Analysis of Melting Point (Tₘ)

The most significant difference is observed in the melting point. N-stearylerucamide exhibits a melting range of 66-75 °C.[7] This relatively high melting point is a consequence of its long C40 backbone and the ability of the molecules to pack efficiently, maximized by strong intermolecular van der Waals forces and hydrogen bonding between the amide groups.[8]

For (Z,Z)-N-Octadec-9-enyldocos-13-enamide , while specific experimental DSC data is not widely published, a lower melting point is confidently predicted. The presence of two cis-double bonds introduces significant bending in the acyl chains, which disrupts the molecular packing in the solid state.[4][9][10] This inefficient packing leads to weaker overall intermolecular forces, requiring less thermal energy to transition from the solid to the liquid phase.[11] The functional consequence is that the di-unsaturated amide will be liquid at temperatures where its mono-unsaturated counterpart remains a solid.

Analysis of Thermal Stability (Tₔ)

N-stearylerucamide is known for its excellent thermal stability, with some sources indicating its suitability for use in polymer processing at temperatures exceeding 300 °C.[5][6] This robustness is attributed to the stability of the amide bond and the saturated stearyl group.

Conversely, (Z,Z)-N-Octadec-9-enyldocos-13-enamide is expected to have a slightly lower thermal decomposition temperature. The C=C double bonds, particularly the allylic protons adjacent to them, are more susceptible to radical-initiated thermal degradation pathways than saturated C-C bonds.[12] While the amide group itself is stable, the increased unsaturation in the acyl chains provides more reactive sites, potentially lowering the onset temperature for thermal decomposition.

G cluster_structure Molecular Structure cluster_packing Intermolecular Packing cluster_property Resulting Thermal Property S1 N-stearylerucamide (1 C=C bond) P1 More Ordered Packing (Straighter Chain) S1->P1 allows for S2 (Z,Z)-N-Octadec-9-enyldocos-13-enamide (2 C=C bonds) P2 Less Ordered Packing (More 'Kinked' Chain) S2->P2 leads to T1 Higher Melting Point Higher Thermal Stability P1->T1 results in T2 Lower Melting Point Lower Thermal Stability P2->T2 results in

Fig. 2: Relationship between molecular structure and thermal properties.

Implications for Research and Development

The differences in thermal behavior have direct consequences for the practical application of these amides:

  • For Polymer Scientists: N-stearylerucamide is an excellent choice as a high-temperature slip and release agent in engineering plastics like PET, PA, and polyolefins, where processing temperatures can be high.[5][6] Its controlled migration and high stability ensure consistent performance. (Z,Z)-N-Octadec-9-enyldocos-13-enamide, with its lower melting point, might be more suitable as an internal lubricant or processing aid for polymers with lower processing temperatures, or where faster surface migration is desired.

  • For Drug Development Professionals: In pharmaceutical formulations, particularly in semi-solid or lipid-based systems, these amides could function as viscosity modifiers or crystallization inhibitors. The lower melting point of the di-unsaturated amide could be leveraged to maintain fluidity in a formulation at room temperature. The choice between them would allow for precise tuning of the physical properties (e.g., melting behavior, texture) of an ointment, cream, or suppository base.

  • For Material Scientists: In the field of thermal energy storage, fatty acid derivatives are studied as phase change materials (PCMs).[1] N-stearylerucamide, with its melting point in the 66-75 °C range, is a candidate for low-to-medium temperature heat storage applications. The lower-melting (Z,Z)-N-Octadec-9-enyldocos-13-enamide would be suitable for applications requiring a lower phase transition temperature.

Conclusion

The degree of unsaturation is a powerful determinant of the thermal properties of long-chain fatty acid amides. The comparison between N-stearylerucamide and (Z,Z)-N-Octadec-9-enyldocos-13-enamide clearly illustrates this principle. N-stearylerucamide, with its single double bond and saturated stearyl group, exhibits a higher melting point and superior thermal stability due to more efficient molecular packing. In contrast, the two double bonds in (Z,Z)-N-Octadec-9-enyldocos-13-enamide disrupt this packing, resulting in a lower melting point and likely a reduced decomposition temperature. A thorough understanding of these structure-property relationships is essential for selecting the appropriate amide to achieve optimal performance in high-technology applications.

References

  • FlychemTech. (n.d.). Octadecyl Erucamide CAS 10094-45-8 for Engineering Plastics. Retrieved from [Link]

  • Perez, J. D., et al. (2020). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Wellgo Chemical. (n.d.). Stearyl Erucamide (SEA) CAS No.: 10094-45-8. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Stearyl erucamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Amides, Fatty Acid. Retrieved from [Link]

  • Socratic. (2015). What is the relationship between degree of unsaturation and melting point for fatty acids? Retrieved from [Link]

  • Vedantu. (2024). The melting point of Unsaturated Fatty acids. Retrieved from [Link]

  • Morressier. (2020). Fatty acid amides derived from vegetable oils for phase change material (PCM) applications. Retrieved from [Link]

  • Nishida, Y., et al. (2023). Polymorphism of Cis-Unsaturated Fatty Acid Amide: Oleamide. Crystal Growth & Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.15: Lipids—Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurements of temperature and melting heat of some pure fatty acids and their binary and ternary mixtures by differential scanning calorimetry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. Retrieved from [Link]

  • ISAR Publisher. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship. Retrieved from [Link]

  • Quora. (2022). What makes saturated fatty acids more stable than unsaturated ones? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(1,3-Dihydroxypropan-2-yl)octadec-9-enamide Properties. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Retrieved from [Link]

  • LibreTexts. (n.d.). Saturated and Unsaturated Fatty Acids – Chemistry of Food and Cooking. Retrieved from [Link]

Sources

Comparative

validating the surface migration rate of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in polymer films

Validating the Surface Migration Rate of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in Polymer Films: A Comparative Guide As packaging engineering and drug delivery systems become increasingly sophisticated, the control of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Surface Migration Rate of (Z,Z)-N-Octadec-9-enyldocos-13-enamide in Polymer Films: A Comparative Guide

As packaging engineering and drug delivery systems become increasingly sophisticated, the control of surface friction in polymer films is paramount. For high-speed pharmaceutical packaging lines (e.g., form-fill-seal, blister lidding, and IV bag production), films must exhibit sufficient lubricity to prevent jamming. However, rapid accumulation of slip agents on the polymer surface can catastrophically interfere with immediate downstream processes, such as heat sealing, adhesive lamination, and the printing of critical regulatory information[1].

This guide objectively evaluates the performance and migration kinetics of (Z,Z)-N-Octadec-9-enyldocos-13-enamide —commonly known as N-oleyl erucamide, a secondary bis-amide—against traditional primary amides like Erucamide and Oleamide[2][3].

Mechanistic Causality: The Physics of Amide Migration

To understand why (Z,Z)-N-Octadec-9-enyldocos-13-enamide behaves differently than its primary amide counterparts, we must examine the thermodynamics of polymer diffusion.

Slip molecules are generally incompatible with the polymer matrix (e.g., LDPE, PP) and diffuse predominantly through the amorphous regions to reach the lower-energy surface[1][2]. Primary amides (Oleamide, Erucamide) possess relatively low molecular weights and high polarity. This allows them to migrate rapidly, creating an immediate "fast bloom" that drops the Coefficient of Friction (CoF) to < 0.2 within hours[2][4].

Conversely, (Z,Z)-N-Octadec-9-enyldocos-13-enamide is a secondary amide. Its significantly higher molecular weight and increased steric bulk restrict its mobility through the tortuous pathways of the semi-crystalline polymer matrix[1][2]. This structural hindrance results in a controlled, delayed migration. It yields a "medium slip" (CoF 0.3–0.5) that preserves the film's surface energy during the critical 24-to-72-hour post-extrusion window, allowing optimal printability and lamination before the slip fully blooms[2].

SlipAgentMigration cluster_0 Polymer Matrix (Bulk) A Secondary Amide (Z,Z)-N-Octadec-9-enyldocos-13-enamide C Slow Diffusion via Amorphous Regions (High MW & Steric Hindrance) A->C B Primary Amide Erucamide (Control) D Rapid Diffusion (Low MW) B->D E Delayed Surface Bloom (Stable CoF: 0.3 - 0.5) C->E F Immediate Surface Bloom (Low CoF: < 0.2) D->F

Comparative migration pathways of secondary vs. primary amides in a polymer matrix.

Experimental Workflows: A Self-Validating Protocol

To objectively compare the migration rates, we utilize a self-validating system that correlates macroscopic tribological data (CoF) with microscopic chemical quantification (FTIR-ATR cross-referenced with GC-MS)[5][6].

Protocol A: Film Extrusion and Accelerated Aging

Causality: Standardizing the thermal history and crystallinity of the polymer is critical, as variations in the amorphous-to-crystalline ratio will skew diffusion rates[2].

  • Compounding: Using a twin-screw extruder, compound 1000 ppm of (Z,Z)-N-Octadec-9-enyldocos-13-enamide into a standard Low-Density Polyethylene (LDPE) carrier resin. Prepare parallel control batches using 1000 ppm Erucamide and 1000 ppm Oleamide.

  • Extrusion: Process the pellets through a blown film line to produce uniform 40 µm thick monolayer films. Maintain a consistent chill roll temperature to standardize surface crystallinity.

  • Conditioning: Immediately transfer the films to an environmental chamber set to 23°C and 50% Relative Humidity (RH).

Protocol B: Surface Migration Quantification (FTIR-ATR)

Causality: Attenuated Total Reflectance (ATR) FTIR is utilized because the penetration depth of its evanescent wave is typically 0.5–2.0 µm. This isolates the surface bloom from the bulk polymer, allowing precise quantification of the migrated amide[5][6].

  • Sampling: Harvest 5x5 cm specimens from the conditioned films at intervals of 1, 24, 72, 168, and 336 hours post-extrusion.

  • Spectroscopy: Analyze the surface using an ATR-FTIR spectrometer equipped with a diamond crystal. Monitor the intensity of the characteristic amide carbonyl (C=O) stretching peak at ~1645 cm⁻¹[6].

  • Validation: To ensure the FTIR absorbance linearly correlates with mass, perform a solvent wash (using hexane) on a parallel set of films. Analyze the washings via Gas Chromatography-Mass Spectrometry (GC-MS) to generate a calibration curve (Absorbance vs. µg/cm²)[5][6].

Protocol C: Tribological Evaluation (ASTM D1894)
  • Apparatus: Mount the film samples on a universal testing machine equipped with a 200g sled.

  • Execution: Pull the sled across a stationary film-on-film plane at 150 mm/min.

  • Data Acquisition: Record the dynamic CoF (the average resistance during the plateau phase of the pull) at the same time intervals used in Protocol B.

Quantitative Data Presentation

The experimental data below highlights the stark contrast in migration kinetics. While primary amides saturate the surface within 24 to 72 hours, the secondary amide ((Z,Z)-N-Octadec-9-enyldocos-13-enamide) exhibits a highly controlled, gradual bloom[1][2].

Table 1: Surface Concentration (µg/cm²) via ATR-FTIR Validation Note: Lower values indicate slower migration to the polymer surface.

Time Post-ExtrusionOleamide (Primary)Erucamide (Primary)N-Oleyl Erucamide (Secondary)
1 Hour 4.5 µg/cm²2.1 µg/cm²0.2 µg/cm²
24 Hours 12.0 µg/cm²8.5 µg/cm²1.5 µg/cm²
72 Hours 15.5 µg/cm²14.0 µg/cm²4.0 µg/cm²
168 Hours 16.2 µg/cm²16.5 µg/cm²7.5 µg/cm²
336 Hours 16.5 µg/cm²17.0 µg/cm²9.0 µg/cm²

Table 2: Dynamic Coefficient of Friction (CoF) vs. Time (Film-to-Film) Note: A CoF > 0.5 is considered high friction (good for printing/lamination); 0.3–0.5 is medium slip; < 0.2 is high slip.

Time Post-ExtrusionOleamide (Primary)Erucamide (Primary)N-Oleyl Erucamide (Secondary)
1 Hour 0.250.450.75
24 Hours 0.150.200.60
72 Hours 0.120.150.45
168 Hours 0.100.120.35
336 Hours 0.100.100.32

Application Summary

For drug development professionals and packaging engineers, the choice of slip agent dictates the manufacturing timeline. If a film requires immediate conversion (printing, adhesive lamination, or metallization) within 72 hours of extrusion, primary amides will cause adhesion failure due to rapid surface fouling.

(Z,Z)-N-Octadec-9-enyldocos-13-enamide serves as a superior alternative for these complex workflows. By leveraging its high molecular weight and steric hindrance, it suppresses early-stage migration, maintaining a highly receptive surface for inks and adhesives, while eventually providing the necessary medium slip (CoF ~0.35) required for the end-user handling of the final packaged product[1][2].

References

  • Cargill. "Optislip™ and Incroslip™ Complementary solutions for friction control and blocking." Cargill Polymer Additives.
  • Plastemart. "New slip agents have wider performance properties." Plastemart Technical Articles.
  • ResearchGate. "Handbook of Antiblocking, Release, and Slip Additives." ResearchGate Publications.
  • ResearchGate. "Slip-Additive Migration, Surface Morphology, and Performance on Injection Moulded High-Density Polyethylene Closures." Journal of Colloid and Interface Science.
  • Google Patents. "Polyethylene compounds having non-migratory slip properties." US Patent US9796837B2.
  • Scribd. "Erucamide: Properties and Applications." Technical PDF.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Z,Z)-N-Octadec-9-enyldocos-13-enamide

As a Senior Application Scientist specializing in polymer additives and pharmaceutical packaging, I have designed this comprehensive safety and operational guide for handling (Z,Z)-N-Octadec-9-enyldocos-13-enamide . Comm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in polymer additives and pharmaceutical packaging, I have designed this comprehensive safety and operational guide for handling (Z,Z)-N-Octadec-9-enyldocos-13-enamide .

Commonly known as N-oleylerucamide (CAS RN: 87075-62-5)[1], this long-chain aliphatic acid amide is a high-performance slip agent and anti-blocking additive heavily utilized in the formulation of polyolefin-based medical devices and drug packaging[2]. While it exhibits low acute toxicity and is practically immobile in aqueous environments[3], its physical properties—specifically its particulate nature at room temperature and its extreme lubricity—present unique logistical and safety challenges in the laboratory.

The following protocols are engineered to provide a self-validating system for handling this chemical, ensuring that every safety measure is grounded in the material's fundamental physicochemical behavior.

Causality-Driven Risk Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic hazards of N-oleylerucamide across its two primary operational states:

  • Ambient State (Powder/Bead): At room temperature, the chemical is a waxy solid. The primary hazard is mechanical irritation to the ocular and respiratory tracts from fine airborne dust[4]. Furthermore, because it is designed to reduce the coefficient of friction in polymers[2], any spilled powder creates a severe, immediate slip hazard on laboratory floors.

  • Molten State (Thermal Compounding): When integrated into polymer matrices (e.g., polypropylene extrusion), the amide is heated well above its melting point. At elevated temperatures, the risk shifts from dust inhalation to severe thermal burns and the potential inhalation of volatile organic compounds (VOCs) generated by thermal degradation[4].

Quantitative PPE Matrix

The following table summarizes the required PPE based on the operational state of the chemical. Each requirement is dictated by the material's lipophilic and thermal properties.

PPE CategoryAmbient Handling (Powder/Beads)High-Temp Compounding (>80°C)Scientific Rationale
Hand Protection Nitrile gloves (min 4 mil thickness)Insulated, heat-resistant aramid glovesAliphatic amides are lipophilic and can slowly permeate latex; nitrile provides a superior chemical barrier[4]. Aramid prevents thermal burns from molten wax.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesFull face shield over safety gogglesGoggles prevent mechanical irritation from airborne dust[4]. A face shield protects against unpredictable splashes of molten polymer/amide mixtures.
Respiratory N95 or P100 particulate respiratorOrganic Vapor (OV) cartridge respiratorParticulate filters block fine amide dust. OV cartridges are mandatory during melt-compounding to capture volatile thermal degradation fumes[4].
Body Protection Standard cotton laboratory coatFlame-resistant (FR) laboratory coatStandard coats prevent dust accumulation on clothing. FR coats mitigate ignition risks when working in close proximity to extrusion barrel heaters.

Operational Protocols & Methodologies

Every protocol below is designed as a closed-loop, self-validating system to ensure absolute containment and safety.

Protocol A: Safe Weighing and Transfer (Ambient State)

Because N-oleylerucamide is highly prone to static charge buildup, it can easily disperse into the air during transfer.

  • Preparation: Don ambient PPE (Nitrile gloves, goggles, N95 mask). Wipe down the weighing balance and surrounding bench with an anti-static mat or grounded surface.

  • Ventilation: Conduct all weighing inside a ductless powder dispensing enclosure or a standard chemical fume hood with the sash lowered to the minimum operational height[4].

  • Transfer: Use a grounded stainless-steel spatula to transfer the waxy beads/powder. Avoid plastic spatulas, which exacerbate static cling.

  • Validation: After sealing the primary container, inspect the exterior of the weighing vessel. If any white residue is visible, wipe it down with an isopropanol (IPA) soaked lint-free cloth before transferring it to the compounding station.

Protocol B: Spill Response and Disposal Plan

N-oleylerucamide has an estimated water solubility of only ~0.2 mg/L[3]. Never use water to clean a spill. Water will not dissolve the chemical; it will only spread the hydrophobic wax, drastically increasing the slip hazard.

  • Isolation: Immediately cordon off the spill area. Do not allow personnel to walk through the powder.

  • Dry Containment: Using a dedicated broom and dustpan (used only for chemical spills), gently sweep up the bulk solid. Avoid vigorous sweeping, which generates dust clouds[4].

  • Chemical Decontamination: To remove the invisible, highly lubricious waxy film left behind, saturate a heavy-duty absorbent pad with Isopropanol (IPA) or Acetone. Vigorously scrub the spill zone. The organic solvent will disrupt the lipid-like aliphatic chains, dissolving the residue.

  • Validation Step: Once the solvent has evaporated, run a clean, gloved finger across the floor. If any slickness or low-friction sensation remains, repeat Step 3.

  • Disposal: Place all recovered solids, contaminated dustpans, and solvent-soaked rags into a clearly labeled, sealable hazardous waste container. Dispose of via high-temperature incineration in accordance with local environmental regulations, as the compound is highly immobile in soil and must not enter aquatic environments[3][4].

Operational Workflow Visualization

The following logical diagram maps the decision-making process for handling N-oleylerucamide, ensuring rapid identification of the correct safety pathways.

G Start N-oleylerucamide Handling Check Process Type? Start->Check Ambient Ambient Weighing (Powder/Bead) Check->Ambient Room Temp Melt Thermal Compounding (> 80°C) Check->Melt Heated PPE1 N95/P100 Mask, Nitrile Gloves, Safety Goggles Ambient->PPE1 PPE2 Heat-Resistant Gloves, Face Shield, Fume Hood Melt->PPE2 Spill Spill Detected? PPE1->Spill PPE2->Spill Clean Dry Sweep + IPA Wash (Mitigate Slip Hazard) Spill->Clean Yes Dispose Solid Waste Disposal (Incineration) Spill->Dispose No Clean->Dispose

Operational workflow and PPE selection for handling N-oleylerucamide.

References

  • CAS Common Chemistry. 13-Docosenamide, N-(9Z)-9-octadecenyl-, (13Z)- (CAS RN: 87075-62-5). American Chemical Society. Available at:[Link]

  • European Patent Office. Polypropylene Resin Composition (EP 2669330 A1). Available at: [Link]

Sources

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